Product packaging for Beloranib(Cat. No.:CAS No. 251111-30-5)

Beloranib

Cat. No.: B1667920
CAS No.: 251111-30-5
M. Wt: 499.6 g/mol
InChI Key: ZEZFKUBILQRZCK-MJSCXXSSSA-N
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Description

Beloranib is a potent small molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2), an enzyme critical for post-translational protein modification and the regulation of lipid metabolism and energy balance . Originally investigated for its anti-obesity and anti-angiogenic properties, this compound demonstrated significant efficacy in clinical trials by reducing hyperphagia and inducing weight loss, most notably in models of Prader-Willi Syndrome (PWS) . Its mechanism involves binding to and inhibiting MetAP2, which subsequently promotes the use of stored fat for energy, reduces hepatic fatty acid synthesis, and modulates central pathways that control food intake and satiety . Research indicates that the anti-obesity effects are mediated, in part, through direct action on brown adipose tissue, enhancing β-adrenergic signaling, stimulating lipolysis, and increasing energy expenditure . Despite its promising efficacy, clinical development was halted due to safety concerns, including an association with venous thromboembolic events . This makes this compound an invaluable reference compound for researchers exploring the MetAP2 pathway and developing next-generation, safer therapeutic candidates for obesity, type 2 diabetes, and related metabolic disorders . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H41NO6 B1667920 Beloranib CAS No. 251111-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFKUBILQRZCK-MJSCXXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179800
Record name Beloranib
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Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251111-30-5, 609845-93-4
Record name Beloranib
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beloranib [INN]
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Record name Beloranib
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Record name BELORANIB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Beloranib in Obesity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beloranib is a fumagillin-class inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in the regulation of cellular processes critical to metabolism.[1][2] Initially investigated as an anti-cancer agent due to its anti-angiogenic properties, this compound demonstrated significant and sustained weight reduction in preclinical and clinical studies, leading to its development as a potential therapeutic for obesity.[3][4] This technical guide delineates the core mechanism of action of this compound in obesity, detailing its molecular interactions, impact on signaling pathways, and the resultant physiological effects. The information is supported by quantitative data from key clinical trials and an overview of the experimental methodologies employed.

Core Mechanism of Action: MetAP2 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of methionine aminopeptidase 2 (MetAP2).[1][3] MetAP2 is a bifunctional enzyme that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine from nascent polypeptides.[5] Beyond this canonical function, MetAP2 is involved in pathways that regulate lipid metabolism and energy expenditure.[5]

This compound, an analog of fumagillin, forms a covalent bond with a histidine residue in the active site of MetAP2, leading to its irreversible inhibition.[6] This inhibition is central to the pharmacological effects of this compound observed in the context of obesity.

Downstream Signaling Pathways

The inhibition of MetAP2 by this compound initiates a cascade of downstream signaling events that collectively contribute to its anti-obesity effects. The most well-documented of these is the modulation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway.

  • ERK1/2 Signaling: MetAP2 inhibition has been shown to suppress the phosphorylation of ERK1/2.[7] This attenuation of ERK1/2 activity is a key event that leads to downstream changes in lipid metabolism.

  • SREBP Modulation: The reduction in ERK1/2 signaling leads to the suppression of Sterol Regulatory Element-Binding Protein (SREBP) activity.[8] SREBPs are transcription factors that are master regulators of lipid and cholesterol biosynthesis. By inhibiting SREBP, this compound effectively reduces the synthesis of new fatty acids in the liver.[9]

The following diagram illustrates the core signaling pathway initiated by this compound.

Beloranib_Mechanism This compound This compound MetAP2 MetAP2 (Methionine Aminopeptidase 2) This compound->MetAP2 Inhibition pERK p-ERK1/2 (Phosphorylated ERK1/2) MetAP2->pERK Suppression SREBP SREBP (Sterol Regulatory Element- Binding Protein) pERK->SREBP Suppression FattyAcid Fatty Acid Synthesis SREBP->FattyAcid Reduction Beloranib_Physiological_Effects cluster_core This compound Action cluster_effects Physiological Outcomes This compound This compound MetAP2 MetAP2 Inhibition Fat Reduced Fatty Acid Synthesis MetAP2->Fat Energy Increased Energy Expenditure & Fat Oxidation MetAP2->Energy Appetite Reduced Appetite MetAP2->Appetite Adipokines Adipokine Modulation (↑ Adiponectin, ↓ Leptin) MetAP2->Adipokines WeightLoss Weight Loss Fat->WeightLoss Energy->WeightLoss Appetite->WeightLoss Adipokines->WeightLoss Clinical_Trial_Workflow cluster_groups Treatment Arms Screening Screening of Potential Participants Randomization Randomization Screening->Randomization Beloranib_Dose1 This compound (Dose 1) Randomization->Beloranib_Dose1 Beloranib_Dose2 This compound (Dose 2) Randomization->Beloranib_Dose2 Placebo Placebo Randomization->Placebo Treatment Treatment Period (e.g., 12-26 weeks) FollowUp Follow-up Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis Beloranib_Dose1->Treatment Beloranib_Dose2->Treatment Placebo->Treatment

References

An In-depth Technical Guide on the Role of Methionine Aminopeptidase 2 (MetAP2) Inhibition in Weight Loss

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity has reached pandemic levels, creating an urgent need for effective therapeutic interventions.[1][2][3] Methionine aminopeptidase 2 (MetAP2), an intracellular metalloprotease, has emerged as a significant therapeutic target for obesity and its associated metabolic disorders, including type 2 diabetes.[4][5][6][7] MetAP2 plays a crucial role in protein N-terminal methionine excision, a vital post-translational modification.[8] Originally investigated for their anti-angiogenic properties in cancer treatment, inhibitors of MetAP2 were serendipitously found to induce substantial and sustained weight loss.[2][3][5][9] This whitepaper provides a comprehensive technical overview of the role of MetAP2 inhibition in weight loss, detailing the underlying mechanisms of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the core signaling pathways.

Mechanism of Action

The anti-obesity effects of MetAP2 inhibition are multifactorial, involving central and peripheral pathways that regulate energy intake, expenditure, and lipid metabolism.[4][6][9] The primary mechanisms are not fully elucidated but are thought to involve both enzymatic and non-enzymatic actions of MetAP2.[2][10]

Key molecular actions include:

  • Suppression of Lipogenesis: MetAP2 inhibition leads to the suppression of sterol regulatory element-binding protein (SREBP) activity, which in turn reduces the synthesis of lipids and cholesterol through pathways related to extracellular signal-regulated kinases (ERK1/2).[2][4][10]

  • Increased Fat Oxidation and Lipolysis: Clinical studies with the MetAP2 inhibitor beloranib have shown an increase in key catabolic hormones such as adiponectin and FGF-21.[2][9][10] This, along with the appearance of ketone bodies, suggests that MetAP2 inhibition stimulates fat utilization and energy expenditure.[9][10] In adipocytes, MetAP2 inhibition may increase cAMP levels, activating protein kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (HSL) to enhance the breakdown of lipids.[4]

  • Enhanced Energy Expenditure: MetAP2 inhibitors have been shown to increase energy expenditure.[9][11] This effect is partly mediated by direct action on brown adipocytes, enhancing norepinephrine-induced lipolysis and the expression of uncoupling protein 1 (UCP1), a key molecule in thermogenesis.[11][12]

  • Reduced Food Intake: Pharmacological inhibition of MetAP2 has been shown to suppress food intake in preclinical studies, implicating hypothalamic involvement in appetite regulation.[4][6] Some studies suggest this may be partly due to conditioned taste aversion, particularly in obese models.[4][10]

  • Anti-Angiogenic Effects in Adipose Tissue: As adipose tissue expands, it requires the formation of new blood vessels (angiogenesis).[1] MetAP2 inhibitors, by blocking angiogenesis, may prevent the further expansion of adipose tissue.[1][2][3][10] This anti-obesity effect has been observed at doses that do not systemically affect angiogenesis.[5][9]

The following diagram illustrates the proposed signaling pathway for MetAP2 inhibition in adipocytes.

MetAP2_Inhibition_Pathway Proposed Signaling Pathway of MetAP2 Inhibition in Adipocytes MetAP2_Inhibitor MetAP2 Inhibitor MetAP2 MetAP2 MetAP2_Inhibitor->MetAP2 Gai_Myristoylation Gαi N-Myristoylation MetAP2->Gai_Myristoylation Enables Gai_Membrane Gαi Membrane Localization Gai_Myristoylation->Gai_Membrane Adenylate_Cyclase Adenylate Cyclase Gai_Membrane->Adenylate_Cyclase cAMP ↑ cAMP Adenylate_Cyclase->cAMP Produces PKA PKA Activation cAMP->PKA CREB CREB Activation cAMP->CREB HSL HSL Activation PKA->HSL Lipolysis ↑ Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Energy_Expenditure ↑ Energy Expenditure Lipolysis->Energy_Expenditure Thermogenic_Genes ↑ Thermogenic Gene Transcription (e.g., UCP1) CREB->Thermogenic_Genes Thermogenic_Genes->Energy_Expenditure Experimental_Workflow General Experimental Workflow for MetAP2 Inhibitor Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Preclinical Testing cluster_2 Clinical Development Enzyme_Assay MetAP2 Enzyme Inhibition Assay (Determine IC50) Cell_Prolif Endothelial Cell Proliferation Assay Enzyme_Assay->Cell_Prolif Adipogenesis_Assay 3T3-L1 Adipogenesis Assay Cell_Prolif->Adipogenesis_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Adipogenesis_Assay->PK_PD Lead Compound Selection DIO_Model Efficacy in Diet-Induced Obese (DIO) Mouse Model PK_PD->DIO_Model Tox_Studies Toxicology & Safety Pharmacology DIO_Model->Tox_Studies Phase1 Phase I Clinical Trial (Safety, Tolerability, PK in Humans) Tox_Studies->Phase1 IND Submission Phase2 Phase II Clinical Trial (Efficacy in Obese/T2DM Patients) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale Efficacy & Safety) Phase2->Phase3

References

Beloranib's Impact on Appetite Regulation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beloranib, a fumagillin-class inhibitor of methionine aminopeptidase 2 (MetAP2), has demonstrated significant potential in the regulation of appetite and reduction of body weight.[1][2] Clinical trials have shown its efficacy in inducing weight loss and improving metabolic parameters in various patient populations, including those with general obesity, obesity complicated by type 2 diabetes, and rare genetic disorders such as Prader-Willi syndrome.[3][4][5] This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its impact on appetite regulation pathways. It includes a summary of quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the implicated signaling cascades. While the clinical development of this compound was halted due to safety concerns, specifically an increased risk of venous thromboembolic events, the study of its mechanisms remains a valuable area of research for the development of future anti-obesity therapeutics.[6]

Core Mechanism of Action: MetAP2 Inhibition

This compound's primary mechanism of action is the inhibition of methionine aminopeptidase 2 (MetAP2), a bifunctional enzyme that plays a crucial role in protein modification and cellular proliferation.[2] By inhibiting MetAP2, this compound is thought to initiate a cascade of downstream signaling events that ultimately lead to a reduction in food intake and an increase in energy expenditure.

Downstream Signaling Pathways

The inhibition of MetAP2 by this compound is believed to influence several key signaling pathways involved in metabolism and appetite regulation:

  • Attenuation of ERK1/2 Signaling: MetAP2 inhibition is expected to attenuate the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] This attenuation is a critical step that leads to further downstream effects on lipid metabolism.

  • Suppression of SREBP Activity: A significant consequence of reduced ERK1/2 signaling is the suppression of sterol regulatory element-binding protein (SREBP) activity.[1][3][7] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. Their suppression leads to reduced lipid and cholesterol biosynthesis.[7]

  • Modulation of Metabolic Hormones: Clinical studies have consistently shown that this compound treatment leads to favorable changes in the levels of key metabolic hormones. This includes an increase in the levels of adiponectin and fibroblast growth factor-21 (FGF-21), which are associated with improved insulin sensitivity and energy expenditure.[1][7] Concurrently, a reduction in leptin levels is observed, consistent with a decrease in overall fat mass.[1][7]

It is important to note that some research suggests that MetAP2 may not be the sole target responsible for the full spectrum of this compound's weight-loss effects, indicating that other molecular pathways may also be involved.

Potential Impact on NF-κB Signaling

Obesity is characterized by a state of chronic low-grade inflammation, where the NF-κB signaling pathway plays a central role. While direct evidence of this compound's interaction with the NF-κB pathway is still emerging, its ability to reduce levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) in clinical trials suggests a potential modulatory effect.[8] The anti-inflammatory effects of this compound could be a secondary consequence of weight loss or a more direct interaction with inflammatory signaling cascades. Further research is needed to fully elucidate the relationship between this compound and NF-κB signaling.

Data Presentation

The following tables summarize the quantitative data from key clinical trials of this compound.

Table 1: Efficacy of this compound in Obese Adults (12-Week, Phase II Study) [5]

Treatment Group (Dose)Mean Weight Loss (kg)Change in Waist Circumference (cm)
Placebo-0.4 ± 0.4-
This compound (0.6 mg)-5.5 ± 0.5-
This compound (1.2 mg)-6.9 ± 0.6-
This compound (2.4 mg)-10.9 ± 1.1-

Table 2: Efficacy of this compound in Prader-Willi Syndrome (26-Week, Phase III Study - NCT02179151) [3][4]

Treatment Group (Dose)Mean Change in HQ-CT Score*Mean Percent Weight Change
Placebo-0.4+4.2%
This compound (1.8 mg)-6.7-4.1%
This compound (2.4 mg)-7.4-5.3%

*Hyperphagia Questionnaire for Clinical Trials (HQ-CT) score, a measure of food-seeking behavior.

Table 3: Efficacy of this compound in Hypothalamic Injury-Associated Obesity (4-Week, Phase 2a Study) [8]

Treatment Group (Dose)Mean Difference in Weight vs. Placebo (kg)
This compound (1.8 mg)-3.2

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the study of this compound.

MetAP2 Enzymatic Assay

This protocol is adapted from a method used to characterize fumagillin and its analogs.[9]

Objective: To determine the inhibitory activity of a compound against MetAP2.

Materials:

  • Recombinant MetAP2 enzyme

  • Assay buffer (20 mM Hepes, pH 7.5; 40 mM KCl; 1.5 mM CoCl₂)

  • Test compound (e.g., this compound) at various concentrations

  • Substrate: Met-Gly-Met-Met

  • Quenching solution: 10 mM EDTA

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 1 nM of recombinant MetAP2 to each well containing either the test compound or a solvent control.

  • Incubate the plate for 1 hour at 4°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (Met-Gly-Met-Met) to a final concentration of 4 mM.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding the quenching solution (EDTA) to each well.

  • Quantify the amount of released methionine using a standard method, such as HPLC or a colorimetric assay.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Clinical Trial Protocol for Prader-Willi Syndrome (NCT02179151)

This provides a summary of the study design for a pivotal clinical trial of this compound.[3][4][10][11]

Objective: To evaluate the efficacy and safety of this compound in obese adolescent and adult subjects with Prader-Willi Syndrome.

Study Design:

  • Phase 3, randomized, double-blind, placebo-controlled trial.

  • Participants were randomly assigned (1:1:1) to receive biweekly subcutaneous injections of placebo, 1.8 mg this compound, or 2.4 mg this compound.

  • The treatment duration was 26 weeks.

Inclusion Criteria:

  • Confirmed genetic diagnosis of Prader-Willi Syndrome.

  • Age 12-65 years.

  • Obesity, defined as BMI ≥ 95th percentile for age and gender in adolescents, and BMI ≥27 to ≤60 kg/m ² in adults.

Exclusion Criteria:

  • Residence in a group home for ≥ 50% of the time.

  • Recent use (within 3 months) of weight-loss agents.

  • Poorly controlled severe psychiatric disorders.

Primary Endpoints:

  • Change in hyperphagia as measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).

  • Change in body weight.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to this compound.

Beloranib_Signaling_Pathway This compound This compound MetAP2 MetAP2 This compound->MetAP2 ERK12 ERK1/2 MetAP2->ERK12 Appetite Appetite Regulation Energy_Expenditure Energy Expenditure Adiponectin_FGF21 ↑ Adiponectin ↑ FGF-21 Leptin ↓ Leptin SREBP SREBP ERK12->SREBP Lipid_Synthesis Lipid & Cholesterol Biosynthesis SREBP->Lipid_Synthesis

Caption: Proposed signaling pathway of this compound through MetAP2 inhibition.

MetAP2_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Compound_Dilution Serial Dilution of This compound Incubation Incubate this compound with MetAP2 (1h, 4°C) Compound_Dilution->Incubation Enzyme_Prep Prepare MetAP2 Solution Enzyme_Prep->Incubation Add_Substrate Add Substrate (Met-Gly-Met-Met) Incubation->Add_Substrate Reaction_Incubation Incubate (20 min, 37°C) Add_Substrate->Reaction_Incubation Quench Quench Reaction (EDTA) Reaction_Incubation->Quench Quantify_Methionine Quantify Released Methionine Quench->Quantify_Methionine Calculate_IC50 Calculate IC50 Quantify_Methionine->Calculate_IC50

Caption: Experimental workflow for a MetAP2 enzymatic inhibition assay.

PWS_Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1) Screening->Randomization Treatment_A Placebo (Biweekly SC Injection) Randomization->Treatment_A Treatment_B This compound 1.8 mg (Biweekly SC Injection) Randomization->Treatment_B Treatment_C This compound 2.4 mg (Biweekly SC Injection) Randomization->Treatment_C Follow_up 26-Week Treatment Period Treatment_A->Follow_up Treatment_B->Follow_up Treatment_C->Follow_up Endpoint_Analysis Endpoint Analysis (HQ-CT, Body Weight) Follow_up->Endpoint_Analysis

Caption: Workflow of the Phase 3 clinical trial of this compound in PWS.

References

The Enigma of Beloranib: Exploring Molecular Frontiers Beyond MetAP2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While the clinical development of Beloranib, a potent anti-obesity agent, was halted due to safety concerns, its remarkable efficacy in promoting weight loss continues to drive scientific inquiry. Initially lauded as a specific inhibitor of Methionine aminopeptidase 2 (MetAP2), emerging evidence has compellingly suggested that its primary mechanism of action lies beyond this well-characterized enzyme, opening up a new and exciting chapter in the quest for novel anti-obesity therapeutics. This technical guide delves into the current understanding of this compound's molecular targets beyond MetAP2, summarizing the available (though limited) data, outlining the experimental approaches to uncover its true mechanism, and discussing the implications for future drug development.

The MetAP2 Independent Mechanism: A Paradigm Shift

This compound was developed as a potent inhibitor of MetAP2, an enzyme implicated in angiogenesis and adipogenesis. Early preclinical and clinical studies demonstrated its significant effects on weight reduction and improvement in metabolic parameters.[1][2] However, a pivotal discovery has reshaped the understanding of this compound's pharmacology: its weight-loss effects persist even in the absence of MetAP2. This crucial finding strongly indicates the existence of one or more alternative molecular targets that are central to its therapeutic action.[3] Research is actively underway to identify these elusive binding partners and elucidate the downstream signaling pathways.[3]

The Search for Novel Targets: A Chemical Proteomics Approach

The identification of novel drug targets, often referred to as target deconvolution, is a critical step in understanding a compound's mechanism of action and potential off-target effects. Several powerful techniques, primarily centered around chemical proteomics and mass spectrometry, are being employed to unravel the molecular interactions of this compound.

Experimental Strategies for Target Identification

A variety of advanced proteomic techniques are available to identify the direct binding partners of a small molecule like this compound within the complex environment of a cell. These methods, while not yet extensively reported in the public domain for this compound, represent the current frontier in this area of research.

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This classic approach involves immobilizing this compound on a solid support and then passing a cell lysate over it. Proteins that bind to this compound are "captured" and can subsequently be identified by mass spectrometry.[4][5][6][7]

  • Activity-Based Protein Profiling (ABPP): This technique utilizes chemical probes that mimic the structure of this compound but also contain a reporter tag. These probes covalently bind to the active site of target enzymes, allowing for their enrichment and identification.

  • Thermal Proteome Profiling (TPP): This method assesses the change in the thermal stability of proteins upon ligand binding. When this compound binds to a target protein, it can either stabilize or destabilize it, leading to a shift in its melting temperature, which can be detected on a proteome-wide scale.

  • Quantitative Proteomics: By comparing the protein expression profiles of cells treated with this compound versus untreated cells, researchers can identify changes in protein abundance that may be downstream of the drug's primary targets.[8][9][10][11][12][13][14]

The following diagram illustrates a generalized workflow for identifying protein-drug interactions using a chemical proteomics approach.

experimental_workflow cluster_sample_prep Sample Preparation cluster_interaction Drug-Protein Interaction cluster_enrichment Target Enrichment cluster_analysis Analysis cluster_output Output CellCulture Cell Culture/ Tissue Homogenate Lysis Cell Lysis CellCulture->Lysis Incubation Incubation Lysis->Incubation BeloranibProbe This compound/ This compound Probe BeloranibProbe->Incubation AffinityCapture Affinity Capture Incubation->AffinityCapture Wash Wash AffinityCapture->Wash Elution Elution Wash->Elution Digestion Protein Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis TargetID Identified Binding Proteins DataAnalysis->TargetID

A generalized workflow for identifying this compound's binding partners.

Quantitative Data on this compound's Molecular Interactions

To date, there is a conspicuous absence of publicly available quantitative data—such as binding affinities (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50)—for this compound with any molecular target other than MetAP2. The ongoing research efforts are expected to eventually populate this critical data gap. The table below is intended to be populated as new data becomes available.

Target ProteinBinding Affinity (Kd)Inhibition Constant (Ki)IC50Experimental MethodReference
Data Not Yet AvailableData Not Yet AvailableData Not Yet AvailableData Not Yet AvailableData Not Yet AvailableData Not Yet Available

Signaling Pathways: The Downstream Consequences

While the direct molecular targets of this compound remain under investigation, some insights into the downstream signaling pathways affected by the drug have been gleaned from preclinical and clinical studies. These observations, although currently disconnected from a specific non-MetAP2 target, provide valuable clues about its mechanism of action.

It is known that this compound's effects are mediated through a "key molecular pathway," though the components of this pathway have not yet been publicly disclosed.[3] The diagram below represents a hypothetical signaling cascade that could be initiated by this compound binding to a novel receptor, leading to downstream effects on metabolism.

signaling_pathway This compound This compound UnknownReceptor Unknown Receptor This compound->UnknownReceptor Binding SignalingCascade Intracellular Signaling Cascade UnknownReceptor->SignalingCascade Activation MetabolicEffects Metabolic Effects (e.g., Increased Lipolysis, Decreased Lipogenesis) SignalingCascade->MetabolicEffects Modulation

A hypothetical signaling pathway for this compound's metabolic effects.

Future Directions and Implications

The ongoing investigation into the molecular targets of this compound beyond MetAP2 holds significant promise for the development of a new generation of safer and more effective anti-obesity drugs. By identifying the specific proteins and pathways through which this compound exerts its profound effects on weight loss, researchers can design novel compounds that selectively engage these targets while avoiding the off-target interactions that may have contributed to the adverse events observed in clinical trials.

The journey to fully understand this compound's mechanism of action is a testament to the complexity of drug-protein interactions and the power of modern proteomics to unravel these intricate relationships. The scientific community eagerly awaits the results of ongoing studies, which have the potential to unlock a new chapter in the pharmacological management of obesity.

References

Preclinical Profile of Beloranib: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Beloranib in animal models of obesity. This compound, a fumagillin-class inhibitor of methionine aminopeptidase 2 (MetAP2), has demonstrated significant effects on body weight and food intake in various preclinical settings. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.

Core Findings from Preclinical Animal Studies

This compound has been evaluated in several rodent models of obesity, including those with genetic predispositions and hypothalamic-induced obesity. The primary outcomes observed across these studies are a significant reduction in food intake and a subsequent decrease in body weight.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in rat models of obesity.

Table 1: Effects of this compound on Body Weight and Food Intake in a Hypothalamic Obesity Rat Model

ParameterVehicle ControlThis compound (0.1 mg/kg/day, s.c.)Percentage Change
Body Weight Gain ( g/day ) 3.8 ± 0.60.2 ± 0.7-94.7%
Daily Food Intake Not specifiedReduced by ~30%~ -30%
Treatment Duration 12 days12 daysN/A

Data from a study in rats with combined medial hypothalamic lesions (CMHL)[1].

Table 2: Effects of this compound on Body Weight and Food Intake in a Genetic Obesity (MC4R Knockout) Rat Model

ParameterVehicle ControlThis compoundPercentage Change
Body Weight Gain ( g/day ) 2.8 ± 0.4-1.7 ± 0.6-160.7%
Daily Food Intake Not specifiedReduced by ~28%~ -28%
Treatment Duration 14-21 days14-21 daysN/A

Data from a study in melanocortin-4 receptor knockout (MC4rKO) rats[1].

Table 3: Metabolic Parameters in a Hypothalamic Obesity Rat Model Following this compound Treatment

ParameterVehicle ControlThis compound (0.1 mg/kg/day, s.c.)
Glucose Tolerance ImpairedImproved
Plasma Insulin ElevatedReduced
Circulating α-MSH Not specifiedIncreased

Data from a study in rats with combined medial hypothalamic lesions (CMHL)[1].

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Animal Models
  • Hypothalamic Obesity (Combined Medial Hypothalamic Lesion - CMHL) Rat Model:

    • Objective: To mimic obesity caused by damage to the hypothalamus.

    • Procedure: Adult male rats undergo stereotaxic surgery to create bilateral lesions in the medial hypothalamus. This is achieved by passing an anodal current through an electrode to lesion the arcuate nucleus (ARC) and ventromedial nucleus (VMN)[2]. The coordinates for the lesions are determined using a rat brain atlas.

    • Post-operative care: Animals are closely monitored for recovery and housed individually with ad libitum access to food and water[3]. Body weight and food intake are recorded regularly to confirm the development of the obese phenotype[3].

  • Genetic Obesity (Melanocortin-4 Receptor Knockout - MC4rKO) Rat Model:

    • Objective: To model obesity caused by a specific genetic defect in the melanocortin signaling pathway, a key regulator of appetite and energy expenditure.

    • Model Description: These rats have a genetic mutation that results in a non-functional melanocortin-4 receptor (MC4R)[1]. This leads to hyperphagia and subsequent obesity.

Drug Administration
  • Route of Administration: Subcutaneous (s.c.) injection.

  • Procedure:

    • Restrain the rat securely. The loose skin over the neck and shoulder area is a common injection site[4].

    • Create a "tent" of skin by gently lifting it.

    • Insert a sterile needle (typically 25-27 gauge) at the base of the tented skin, parallel to the body[4][5].

    • Aspirate briefly to ensure the needle is not in a blood vessel[4].

    • Inject the this compound solution slowly[4].

    • Withdraw the needle and apply gentle pressure to the injection site if necessary[5].

    • A new sterile syringe and needle should be used for each animal[4].

Key Experimental Assays
  • Glucose Tolerance Test (GTT):

    • Objective: To assess the animal's ability to clear a glucose load from the blood, providing an indication of insulin sensitivity.

    • Procedure:

      • Fast the rats overnight (approximately 16 hours) with free access to water[6].

      • Take a baseline blood sample from the tail vein to measure fasting blood glucose levels[1][6].

      • Administer a glucose solution (typically 2 g/kg body weight) via intraperitoneal (i.p.) injection or oral gavage[1][6].

      • Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge[1][6].

      • Measure blood glucose concentrations using a glucometer[1].

  • Measurement of Plasma α-Melanocyte-Stimulating Hormone (α-MSH):

    • Objective: To quantify the levels of α-MSH, a neuropeptide that plays a crucial role in suppressing appetite.

    • Procedure:

      • Collect blood samples from the animals into tubes containing an anticoagulant (e.g., EDTA).

      • Centrifuge the blood to separate the plasma.

      • Store the plasma samples at -80°C until analysis.

      • Use a commercially available Rat α-MSH ELISA (Enzyme-Linked Immunosorbent Assay) kit for quantification[7][8]. The assay is typically a competitive ELISA where endogenous α-MSH in the sample competes with a labeled α-MSH for binding to a limited number of antibody sites. The resulting colorimetric signal is inversely proportional to the amount of α-MSH in the sample[9].

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Beloranib_Signaling_Pathway This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits Alpha_MSH α-MSH This compound->Alpha_MSH Increases ERK1_2 ERK1/2 MetAP2->ERK1_2 Suppresses (non-enzymatic) Fatty_Acid_Synthesis Fatty Acid Synthesis ERK1_2->Fatty_Acid_Synthesis Promotes Body_Weight Reduced Body Weight Fatty_Acid_Synthesis->Body_Weight MC4R MC4R Alpha_MSH->MC4R Activates Food_Intake Reduced Food Intake MC4R->Food_Intake Food_Intake->Body_Weight

Caption: Proposed signaling pathway of this compound in obesity.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Hypothalamic or MC4R Knockout Rat) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_Measurements Baseline Measurements (Body Weight, Food Intake) Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups (Vehicle vs. This compound) Baseline_Measurements->Randomization Treatment_Period Daily Subcutaneous Injections (e.g., 12 days) Randomization->Treatment_Period Data_Collection Daily Monitoring (Body Weight, Food Intake) Treatment_Period->Data_Collection Endpoint_Assays Endpoint Assays (Glucose Tolerance Test, Plasma α-MSH) Treatment_Period->Endpoint_Assays Data_Analysis Data Analysis and Statistical Comparison Data_Collection->Data_Analysis Endpoint_Assays->Data_Analysis

Caption: General experimental workflow for preclinical this compound studies.

References

Beloranib's Metabolic Impact: An In-depth Analysis of its Effects on Energy Expenditure and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beloranib, a potent inhibitor of methionine aminopeptide 2 (MetAP2), represents a novel therapeutic mechanism for obesity by modulating the body's core metabolic processes. Unlike centrally-acting appetite suppressants, this compound exerts its effects peripherally, leading to substantial weight loss primarily through the reduction of fat mass while preserving lean muscle.[1][2] Preclinical and clinical evidence indicates that this compound's mechanism of action involves a fundamental shift in energy substrate utilization, promoting the oxidation of stored fat and potentially increasing overall energy expenditure.[1][3][4] This document provides a comprehensive technical overview of this compound's effects on metabolism, summarizing key clinical findings, detailing experimental protocols, and visualizing its proposed signaling pathway. Development of the drug was halted due to safety concerns related to thromboembolic events, but its unique mechanism remains a significant area of interest for future metabolic drug development.[1][5]

Core Mechanism of Action: MetAP2 Inhibition

This compound's primary molecular target is Methionine aminopeptidase 2 (MetAP2), a ubiquitous intracellular metalloprotease crucial for post-translational protein modification.[6][7] By inhibiting MetAP2, this compound is hypothesized to trigger a cascade of metabolic changes that rebalance fat metabolism. The proposed mechanism involves two primary effects: a reduction in the biosynthesis of new fatty acids and an increase in the mobilization and oxidation of existing fat stores.[3][4][8]

This metabolic reprogramming is evidenced by significant changes in key biomarkers. Clinical studies have consistently shown that this compound treatment is associated with increased plasma levels of β-hydroxybutyrate (a ketone body indicating fat oxidation), adiponectin, and fibroblast growth factor-21 (FGF-21), alongside decreased levels of leptin.[2][3] These changes are indicative of a systemic shift towards a catabolic state for adipose tissue.[3] Furthermore, preclinical studies suggest that MetAP2 inhibition may enhance energy expenditure through direct action on brown adipocytes, augmenting norepinephrine-induced lipolysis and thermogenesis.[6][9]

While MetAP2 is the established target, some recent research has suggested that the full therapeutic effect of this compound might involve additional molecular pathways, a subject that warrants further investigation.[10]

Beloranib_Mechanism cluster_drug Pharmacological Intervention cluster_cellular Cellular Target cluster_effects Downstream Metabolic Effects cluster_outcomes Systemic Outcomes This compound This compound MetAP2 Methionine Aminopeptidase 2 (MetAP2) This compound->MetAP2 Inhibits Fat_Synthesis Decrease Lipogenesis (Fatty Acid Synthesis) MetAP2->Fat_Synthesis Modulates Fat_Oxidation Increase Lipolysis & Fatty Acid Oxidation MetAP2->Fat_Oxidation Modulates Energy_Expenditure Increase Energy Expenditure (via Brown Adipose Tissue) MetAP2->Energy_Expenditure Modulates Fat_Mass Reduced Adipose Mass Fat_Synthesis->Fat_Mass Fat_Oxidation->Fat_Mass Biomarkers Improved Metabolic Biomarkers (↓ Leptin, ↑ Adiponectin, ↑ β-hydroxybutyrate) Fat_Oxidation->Biomarkers Energy_Expenditure->Fat_Mass Weight_Loss Significant Weight Loss Fat_Mass->Weight_Loss Fat_Mass->Biomarkers

Caption: Proposed signaling pathway of this compound via MetAP2 inhibition.

Quantitative Effects on Body Weight and Composition

Clinical trials have consistently demonstrated this compound's efficacy in producing rapid and significant weight loss across diverse obese populations, including those with severe obesity, type 2 diabetes, and rare genetic disorders like Prader-Willi Syndrome (PWS) and hypothalamic injury-associated obesity (HIAO).[5][11][12] A key finding is that the weight reduction is predominantly due to loss of fat mass, with a notable preservation of lean body mass.[8]

Study PopulationTreatment Group (Dose)DurationMean Change in Body WeightMean Change in Body FatCitation(s)
Obese Adults This compound 0.6 mg12 Weeks-5.5 kg (vs -0.4 kg Placebo)Data not specified[12][13]
This compound 1.2 mg12 Weeks-6.9 kg (vs -0.4 kg Placebo)Data not specified[12][13]
This compound 2.4 mg12 Weeks-10.9 kg (vs -0.4 kg Placebo)Data not specified[12][13]
HIAO Adults This compound 1.8 mg4 Weeks-3.2 kg (vs Placebo)Data not specified[11][14]
This compound 1.8 mg8 Weeks-6.2 kgData not specified[11][14]
PWS Adults This compound 1.8 mg4 WeeksTrend towards improvement-8.1% (vs Placebo)[8]
This compound 1.8 mg26 Weeks-8.2% (vs Placebo)Data not specified[5]
This compound 2.4 mg26 Weeks-9.5% (vs Placebo)Data not specified[5]
Obese Women This compound 0.9 mg/m²4 Weeks-3.8 kg (vs -0.6 kg Placebo)Data not specified[2]

HIAO: Hypothalamic Injury-Associated Obesity; PWS: Prader-Willi Syndrome. All doses administered subcutaneously twice weekly.

Impact on Metabolic and Inflammatory Biomarkers

The metabolic shift induced by this compound is further substantiated by its effects on a range of circulating biomarkers. The observed changes align with a state of increased fat metabolism and reduced systemic inflammation, a common comorbidity of obesity.

BiomarkerStudy PopulationTreatment Group (Dose)DurationResultCitation(s)
Triglycerides Obese WomenThis compound 0.9 mg/m²4 Weeks-42% reduction[2]
LDL-Cholesterol Obese WomenThis compound 0.9 mg/m²4 Weeks-18% reduction[2]
hs-CRP Obese WomenThis compound 0.9 mg/m²4 WeeksSignificant improvement[2]
hs-CRP HIAO AdultsThis compound 1.8 mg4-8 WeeksSignificant improvement[11][14]
Adiponectin Obese WomenThis compound 0.9 mg/m²4 WeeksSignificant increase[2]
Leptin Obese WomenThis compound 0.9 mg/m²4 WeeksSignificant decrease[2]
β-hydroxybutyrate Obese WomenThis compound 0.9 mg/m²4 WeeksSignificant increase[2]
FGF-21 Obese WomenThis compound 0.9 mg/m²4 WeeksSignificant increase[2]

hs-CRP: high-sensitivity C-reactive protein; LDL: Low-Density Lipoprotein. All doses administered subcutaneously twice weekly unless specified.

While direct measurements of resting energy expenditure (REE) and respiratory quotient (RQ) via indirect calorimetry in human trials are not widely published, the consistent and significant increases in β-hydroxybutyrate strongly suggest a shift in substrate utilization towards fat oxidation.[2][3]

Experimental Protocols

The clinical evaluation of this compound was conducted through a series of rigorous, placebo-controlled trials. The methodologies employed were consistent with industry standards for obesity drug development.

Phase II Study in General Obesity (NCT01666691)
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter trial.[12][13]

  • Participant Population: 147 obese adults (BMI ≥30 kg/m ²) without diabetes.[12]

  • Intervention: Participants were randomized to receive subcutaneous injections twice weekly of placebo or this compound at doses of 0.6 mg, 1.2 mg, or 2.4 mg.[12]

  • Primary Endpoints: The primary outcome was the change in body weight from baseline to week 12.

  • Key Assessments: Body weight, waist circumference, body fat mass, plasma lipids, and high-sensitivity C-reactive protein (hs-CRP) were measured.[12][13] No specific diet or exercise counseling was provided to isolate the pharmacological effect of the drug.[12]

Phase IIa Study in Hypothalamic Injury-Associated Obesity (HIAO) (NCT02063295)
  • Study Design: A Phase 2a, randomized, double-blind, placebo-controlled study with a 4-week treatment period followed by an optional 4-week open-label extension.[11][14]

  • Participant Population: 14 adult patients with confirmed HIAO.[11]

  • Intervention: Randomized participants received either 1.8 mg of this compound or a placebo via subcutaneous injection twice weekly. In the extension phase, all patients received this compound.[11][14]

  • Primary Endpoint: The primary outcome was the change in body weight from baseline to week 4.[11]

  • Key Assessments: Body weight and hs-CRP were among the key efficacy and pharmacodynamic markers evaluated.[11][14]

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessments (Weight, BMI, Labs) Consent->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group (Twice-weekly SC injection) Randomization->Placebo This compound This compound Group(s) (Dose-ranging, e.g., 0.6, 1.2, 2.4 mg) (Twice-weekly SC injection) Randomization->this compound FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) - Weight & Safety Monitoring - Biomarker Collection Placebo->FollowUp This compound->FollowUp EoS End of Study Assessments FollowUp->EoS Analysis Data Analysis (Primary & Secondary Endpoints) EoS->Analysis

Caption: Generalized workflow for a this compound Phase II clinical trial.

Conclusion and Future Directions

This compound has demonstrated a powerful and novel mechanism for inducing weight loss, centered on the inhibition of MetAP2 and the subsequent modulation of fat metabolism. The extensive clinical data, though from a program that was ultimately halted, confirms its ability to significantly reduce body weight and fat mass while improving key metabolic and inflammatory markers.[2][5][12] The primary mode of action appears to be a shift in the body's energy substrate preference towards the oxidation of stored lipids, a hypothesis strongly supported by biomarker data.

While direct quantitative data on energy expenditure and respiratory quotient from human trials remains elusive in published literature, the profound and rapid weight loss, coupled with preclinical evidence, points towards a significant impact on the body's overall energy balance. The learnings from this compound's mechanism continue to inform the development of next-generation metabolic therapies, highlighting the MetAP2 pathway as a viable and potent target for combating obesity and its associated disorders. Future research should aim to quantify the precise changes in energy expenditure and substrate utilization to fully elucidate the therapeutic potential of this pathway.

References

Beloranib: A Technical Whitepaper on its Anti-Angiogenic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beloranib, a fumagillin analog, has demonstrated significant anti-angiogenic properties, positioning it as a molecule of interest for therapeutic applications where vascular proliferation is a key pathological feature. Originally investigated as an anti-cancer agent, its mechanism of action centers on the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), a critical enzyme for endothelial cell proliferation. This targeted inhibition leads to cell cycle arrest and a subsequent reduction in angiogenesis. This technical guide provides an in-depth analysis of this compound's anti-angiogenic potential, detailing its mechanism of action, summarizing preclinical data, and outlining key experimental protocols for its evaluation. While the clinical development of this compound for obesity was halted due to adverse thromboembolic events, the potent anti-angiogenic activity of this class of molecules warrants continued investigation for other indications.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiological functions and various pathological conditions, including tumor growth and metastasis. The inhibition of angiogenesis has emerged as a promising therapeutic strategy for cancer and other diseases characterized by excessive vascularization.

This compound is a synthetic analog of fumagillin, a natural product of Aspergillus fumigatus.[1] Like other fumagillin analogs such as TNP-470 (also known as AGM-1470), this compound's primary molecular target is MetAP2.[1] This enzyme plays a crucial role in the post-translational modification of proteins, and its inhibition has been shown to selectively suppress the proliferation of endothelial cells.[2] This whitepaper will delve into the preclinical evidence supporting this compound's role as an anti-angiogenic agent, focusing on the underlying molecular mechanisms and quantitative data from relevant studies.

Mechanism of Action: MetAP2 Inhibition and Cell Cycle Arrest

This compound exerts its anti-angiogenic effects through the irreversible inhibition of MetAP2. This inhibition sets off a signaling cascade within endothelial cells, culminating in cell cycle arrest at the G1 phase.

The Role of MetAP2 in Endothelial Cells

Methionine Aminopeptidase 2 is a cytosolic metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins. While MetAP1 and MetAP2 share this function, MetAP2 appears to be particularly crucial for the proliferation of endothelial cells. The precise downstream substrates of MetAP2 that are critical for endothelial cell cycle progression are still under investigation.

The p53-p21 Signaling Pathway

Preclinical studies with this compound's analog, TNP-470, have elucidated a key downstream pathway triggered by MetAP2 inhibition. This pathway involves the activation of the tumor suppressor protein p53 and the subsequent upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[2][3]

The proposed signaling cascade is as follows:

  • MetAP2 Inhibition: this compound covalently binds to and inactivates MetAP2 in endothelial cells.

  • p53 Activation: The inhibition of MetAP2 leads to the stabilization and activation of p53. The precise mechanism linking MetAP2 inhibition to p53 activation is an area of active research.

  • p21 Upregulation: Activated p53 transcriptionally upregulates the expression of p21.

  • CDK Inhibition: p21 binds to and inhibits the activity of cyclin E/CDK2 and cyclin D/CDK4/6 complexes.

  • Rb Hypophosphorylation: The inhibition of CDKs prevents the hyperphosphorylation of the retinoblastoma protein (Rb).

  • G1 Cell Cycle Arrest: Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby arresting the cell cycle in the G1 phase.

This selective cytostatic effect on endothelial cells is the cornerstone of this compound's anti-angiogenic activity.

This compound's Anti-Angiogenic Signaling Pathway cluster_0 This compound Action cluster_1 Cellular Response This compound This compound MetAP2 MetAP2 This compound->MetAP2 inhibits p53 p53 (activated) MetAP2->p53 leads to p21 p21 (CDKN1A) (upregulated) p53->p21 induces CDK Cyclin/CDK Complexes p21->CDK inhibits Rb Rb Phosphorylation (inhibited) CDK->Rb phosphorylates E2F E2F (sequestered) Rb->E2F releases G1_Arrest G1 Phase Cell Cycle Arrest E2F->G1_Arrest promotes S-phase entry (inhibited) Angiogenesis Angiogenesis (inhibited) G1_Arrest->Angiogenesis

This compound's Anti-Angiogenic Signaling Pathway

Quantitative Preclinical Data

The anti-angiogenic activity of this compound and its analogs has been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo experiments.

In Vitro Inhibition of Endothelial Cell Proliferation
CompoundCell LineAssayIC50Reference
TNP-470HUVEC[3H]Thymidine Incorporation~50 pM[2]
TNP-470HUVECCell Proliferation Assay~25 ng/mL[4]
TNP-470HUVECCell Proliferation Assay100 pg/mL[5]

HUVEC: Human Umbilical Vein Endothelial Cells

In Vivo Tumor Growth Inhibition in Xenograft Models
CompoundTumor ModelDosing RegimenTumor Growth InhibitionReference
TNP-470Human Neuroblastoma100 mg/kg, 3x/week70% (T/C ratio = 0.3)[6]
TNP-470Wilms TumorNot specified83%[7]
TNP-470Human Pancreatic Cancer30 mg/kg, every other daySignificant reduction in tumor volume[5]
TNP-470Hormone-independent Prostate Cancer (PC-3)50-200 mg/kg, weeklyUp to 96%[8]
TNP-470Hormone-independent Breast Cancer (MDA-MB-231)50-200 mg/kg, weeklyUp to 88%[8]

T/C Ratio: Mean tumor volume of treated group / Mean tumor volume of control group

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and its analogs as anti-angiogenic agents.

Endothelial Cell Proliferation Assay

This assay is fundamental for determining the direct cytostatic effect of a compound on endothelial cells.

Objective: To quantify the inhibition of endothelial cell proliferation in response to the test compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., M199) with supplements

  • Test compound (this compound or analog) dissolved in a suitable vehicle (e.g., 0.5% ethanol)

  • 96-well tissue culture plates

  • [3H]Thymidine

  • Cell harvester

  • Scintillation counter

Protocol:

  • Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control for 24-48 hours.

  • Radiolabeling: Add [3H]Thymidine to each well and incubate for an additional 6 hours to allow for its incorporation into the DNA of proliferating cells.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Quantification: Measure the amount of incorporated [3H]Thymidine using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation relative to the vehicle control and determine the IC50 value.

Endothelial Cell Proliferation Assay Workflow Start Start Seed_Cells Seed HUVECs in 96-well plates Start->Seed_Cells Add_Compound Add this compound/Analog (serial dilutions) Seed_Cells->Add_Compound Incubate_1 Incubate 24-48h Add_Compound->Incubate_1 Add_Thymidine Add [3H]Thymidine Incubate_1->Add_Thymidine Incubate_2 Incubate 6h Add_Thymidine->Incubate_2 Harvest Harvest cells Incubate_2->Harvest Scintillation Scintillation Counting Harvest->Scintillation Analyze Data Analysis (IC50) Scintillation->Analyze End End Analyze->End

Endothelial Cell Proliferation Assay Workflow
Mouse Corneal Micropocket Assay

This in vivo assay provides a quantitative measure of angiogenesis in a normally avascular tissue.[9][10][11]

Objective: To assess the ability of a test compound to inhibit growth factor-induced neovascularization in the mouse cornea.

Materials:

  • Mice (e.g., C57BL/6)

  • Anesthetic

  • Surgical microscope

  • Fine surgical instruments

  • Hydron polymer

  • Sucralfate

  • Angiogenic growth factor (e.g., bFGF or VEGF)

  • Test compound (formulated for sustained release)

Protocol:

  • Pellet Preparation: Prepare slow-release pellets containing the angiogenic growth factor and sucralfate embedded in a Hydron polymer matrix. Test compound can be incorporated into the pellet or administered systemically.

  • Surgical Implantation: Anesthetize the mouse and, under a surgical microscope, create a small pocket in the corneal stroma. Implant the pellet into this pocket.

  • Treatment: If not included in the pellet, administer the test compound systemically according to the desired dosing regimen.

  • Observation and Quantification: After a set period (typically 5-7 days), examine the corneas under a slit-lamp biomicroscope. Quantify the angiogenic response by measuring the length and circumferential extent of the new blood vessel growth from the limbus towards the pellet.

  • Data Analysis: Compare the extent of neovascularization in the treated group to the control group to determine the percentage of inhibition.

Mouse Corneal Micropocket Assay Workflow Start Start Prepare_Pellet Prepare Hydron pellet with angiogenic growth factor Start->Prepare_Pellet Anesthetize Anesthetize mouse Prepare_Pellet->Anesthetize Implant_Pellet Surgically implant pellet into corneal micropocket Anesthetize->Implant_Pellet Administer_Compound Administer this compound/Analog (systemically or in pellet) Implant_Pellet->Administer_Compound Incubate Incubate for 5-7 days Administer_Compound->Incubate Quantify Quantify neovascularization (vessel length and area) Incubate->Quantify Analyze Data Analysis (% inhibition) Quantify->Analyze End End Analyze->End

Mouse Corneal Micropocket Assay Workflow

Conclusion and Future Directions

The preclinical data for this compound and its analogs strongly support their classification as potent anti-angiogenic agents. The well-defined mechanism of action, involving the specific inhibition of MetAP2 and subsequent p53-mediated G1 cell cycle arrest in endothelial cells, provides a solid rationale for their therapeutic potential in diseases driven by angiogenesis. The quantitative data from both in vitro and in vivo studies demonstrate significant efficacy in inhibiting endothelial cell proliferation and tumor growth.

Despite the discontinuation of this compound's clinical development for obesity due to safety concerns, the profound anti-angiogenic effects of this class of compounds remain a compelling area for further research. Future investigations could focus on:

  • Alternative Indications: Exploring the efficacy of MetAP2 inhibitors in oncology, ophthalmology (e.g., age-related macular degeneration), and inflammatory diseases where angiogenesis is a key component.

  • Next-Generation Analogs: Designing new fumagillin analogs with an improved safety profile, minimizing the risk of thromboembolic events while retaining potent anti-angiogenic activity.

  • Combination Therapies: Evaluating the synergistic potential of MetAP2 inhibitors with other anti-cancer therapies, such as chemotherapy or immunotherapy.

References

Methodological & Application

Application Notes and Protocols for Beloranib in Rodent Obesity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Beloranib (ZGN-440), a potent methionine aminopeptidase 2 (MetAP2) inhibitor, in various rodent models of obesity. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.

Introduction

This compound has demonstrated significant efficacy in reducing body weight and food intake in both genetic and diet-induced rodent models of obesity.[1][2] Its primary mechanism of action is the inhibition of MetAP2, a key enzyme involved in protein modification and cellular signaling pathways that regulate metabolism.[3] This document provides detailed protocols and quantitative data from key studies to facilitate further research in this area.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies administering this compound in different rodent obesity models.

Table 1: Effects of this compound in Genetic and Hypothalamic Rat Models of Obesity

Rodent ModelDosage and AdministrationTreatment DurationChange in Body Weight Gain ( g/day )Change in Daily Food IntakeReference
CMHL Rats 0.1 mg/kg, daily subcutaneous injection12 daysThis compound: 0.2 ± 0.7 vs. Vehicle: 3.8 ± 0.6-30% vs. Vehicle[1]
MC4rKO Rats 0.1 mg/kg, daily subcutaneous injection14-21 daysThis compound: -1.7 ± 0.6 vs. Vehicle: 2.8 ± 0.4-28% vs. Vehicle[1]
Lean Wild-Type Controls 0.1 mg/kg, daily subcutaneous injection14-21 daysThis compound: -0.7 ± 0.2 vs. Vehicle: 1.7 ± 0.7-7.5% vs. Vehicle[1]

CMHL: Combined Medial Hypothalamic Lesion; MC4rKO: Melanocortin 4 Receptor Knockout

Table 2: Effects of a MetAP2 Inhibitor in a Ciliopathy Mouse Model of Obesity

Rodent ModelDosage and AdministrationTreatment DurationChange in Body WeightChange in Daily Food IntakeReference
Thm1-cko Mice Not specified2 weeks-17.1% from baseline vs. -5% for vehicleSignificant reduction[4]

Thm1-cko: Conditional knockout of the Thm1 gene

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of this compound to rodent models of obesity.

Protocol 1: Subcutaneous Administration of this compound in Rats

This protocol is based on studies conducted in Combined Medial Hypothalamic Lesion (CMHL) and Melanocortin 4 Receptor Knockout (MC4rKO) rat models.[1]

1. Materials:

  • This compound (ZGN-440)
  • Vehicle (e.g., sterile saline or phosphate-buffered saline, PBS)
  • Sterile syringes (1 mL) and needles (25-27 gauge)
  • Animal scale
  • 70% ethanol

2. Vehicle Preparation:

  • Prepare the vehicle under sterile conditions. While the specific vehicle for this compound in the cited study is not detailed, a common practice is to use sterile, isotonic solutions such as saline or PBS.
  • For a suspension formulation, ensure the compound is micronized and uniformly suspended in the vehicle immediately before administration. It is recommended to conduct vehicle safety studies to ensure it has no independent effects.

3. Dosing Solution Preparation (Example for 0.1 mg/kg):

  • Calculate the required amount of this compound based on the mean body weight of the animal cohort and the desired concentration.
  • To prepare a dosing solution for a 400g rat at 0.1 mg/kg with an injection volume of 1 mL/kg:
  • Dose per rat = 0.4 kg * 0.1 mg/kg = 0.04 mg
  • Injection volume = 0.4 kg * 1 mL/kg = 0.4 mL
  • Concentration of dosing solution = 0.04 mg / 0.4 mL = 0.1 mg/mL
  • Prepare the solution by dissolving the calculated amount of this compound in the appropriate volume of vehicle. Ensure complete dissolution or uniform suspension.

4. Administration Procedure:

  • Acclimatize animals to handling and the injection procedure for several days prior to the start of the experiment.
  • Weigh the animal immediately before dosing to ensure accurate dose calculation.
  • Restrain the rat securely.
  • Create a "tent" of skin on the dorsal side (back), between the shoulder blades.
  • Wipe the injection site with 70% ethanol.
  • Insert the needle at the base of the skin tent, parallel to the spine.
  • Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
  • Inject the calculated volume of the this compound solution or vehicle subcutaneously.
  • Withdraw the needle and apply gentle pressure to the injection site if necessary.
  • Return the animal to its cage and monitor for any adverse reactions.

5. Treatment Schedule:

  • Administer this compound or vehicle once daily for the duration of the study (e.g., 12 to 21 days).[1]

Protocol 2: General Procedure for Anti-Obesity Drug Screening in Rodents

This protocol provides a general workflow for evaluating the efficacy of an anti-obesity compound like this compound.

1. Animal Model Selection and Acclimatization:

  • Select an appropriate rodent model of obesity (e.g., diet-induced obesity mice/rats, ob/ob mice, Zucker rats).
  • Acclimatize the animals to the housing conditions (12:12 light-dark cycle, controlled temperature and humidity) for at least one week before the study begins.[5]
  • Provide ad libitum access to standard chow and water during acclimatization.

2. Baseline Data Collection:

  • Measure and record baseline body weight and food intake for several days to establish a stable baseline.

3. Randomization and Grouping:

  • Randomize animals into treatment and control groups based on body weight to ensure no significant differences between groups at the start of the study.
  • Include a vehicle-treated control group and one or more this compound-treated groups.

4. Treatment Administration:

  • Prepare and administer this compound or vehicle as described in Protocol 1.

5. Data Collection During the Study:

  • Body Weight: Measure daily or several times a week.
  • Food Intake: Measure daily by weighing the provided food and any spillage.
  • Metabolic Parameters (Optional): At the end of the study, collect blood samples for analysis of glucose, insulin, lipids, and other relevant biomarkers. Organ weights (e.g., fat pads, liver) can also be measured.

6. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the effects of this compound treatment with the vehicle control.

Signaling Pathways and Experimental Workflows

This compound (MetAP2 Inhibitor) Signaling Pathway

This compound inhibits Methionine Aminopeptidase 2 (MetAP2), which plays a crucial role in the post-translational modification of proteins.[3] Inhibition of MetAP2 is thought to exert its anti-obesity effects through multiple downstream pathways, including the suppression of the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and sterol regulatory element-binding protein (SREBP), leading to reduced lipid and cholesterol biosynthesis.[3]

Beloranib_Signaling_Pathway cluster_effects Physiological Effects This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits ERK1_2 ERK1/2 MetAP2->ERK1_2 Regulates SREBP SREBP MetAP2->SREBP Regulates Fat_Oxidation Fatty Acid Oxidation MetAP2->Fat_Oxidation Inhibits (indirectly) Food_Intake Food Intake MetAP2->Food_Intake Reduces (indirectly) Lipid_Cholesterol_Biosynthesis Lipid & Cholesterol Biosynthesis ERK1_2->Lipid_Cholesterol_Biosynthesis Promotes SREBP->Lipid_Cholesterol_Biosynthesis Promotes Body_Weight Body Weight Lipid_Cholesterol_Biosynthesis->Body_Weight Increases Fat_Oxidation->Body_Weight Decreases Food_Intake->Body_Weight Increases

Caption: this compound inhibits MetAP2, affecting downstream pathways to reduce obesity.

Experimental Workflow for this compound Efficacy Testing

The following diagram illustrates a typical experimental workflow for evaluating the anti-obesity effects of this compound in a rodent model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Selection 1. Animal Model Selection (e.g., DIO, Genetic) Acclimatization 2. Acclimatization (1-2 weeks) Animal_Selection->Acclimatization Baseline 3. Baseline Measurements (Body Weight, Food Intake) Acclimatization->Baseline Randomization 4. Randomization into Groups Baseline->Randomization Treatment 5. Daily Subcutaneous Injection (this compound or Vehicle) Randomization->Treatment Monitoring 6. Daily Monitoring (Body Weight, Food Intake, Clinical Signs) Treatment->Monitoring Endpoint 7. Endpoint Measurements (e.g., Blood, Tissues) Monitoring->Endpoint Data_Analysis 8. Statistical Analysis Endpoint->Data_Analysis Results 9. Results Interpretation Data_Analysis->Results

Caption: A typical workflow for preclinical evaluation of this compound's anti-obesity effects.

Disclaimer

This document is intended for research purposes only and does not constitute medical advice. The administration of this compound should be performed by trained personnel in accordance with approved animal care and use protocols. The development of this compound for human use was halted due to safety concerns, specifically an increased risk of venous thromboembolic events. Researchers should be aware of these potential risks and take appropriate safety precautions.

References

Application Notes and Protocols for Measuring Beloranib's MetAP2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various in vitro assays to measure the inhibitory activity of Beloranib against Methionine Aminopeptidase 2 (MetAP2). The included methodologies cover biochemical and cell-based assays to provide a comprehensive toolkit for characterizing the efficacy and mechanism of action of this compound and other MetAP2 inhibitors.

Introduction

Methionine Aminopeptidase 2 (MetAP2) is a metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides.[1] Its involvement in angiogenesis and adipogenesis has made it a compelling therapeutic target for oncology and metabolic diseases. This compound (also known as CKD-732), a fumagillin analog, is an inhibitor of MetAP2.[2][3] Accurate and reproducible in vitro assays are essential for the discovery and development of MetAP2 inhibitors like this compound.

This document provides detailed protocols for:

  • A biochemical assay to determine the direct inhibitory effect of this compound on purified MetAP2 enzyme.

  • A cell-based human umbilical vein endothelial cell (HUVEC) proliferation assay to assess the anti-angiogenic potential of this compound.

  • A cell-based 3T3-L1 adipocyte differentiation assay to evaluate the impact of this compound on adipogenesis.

Data Presentation

The following table summarizes the quantitative data for MetAP2 inhibitors from relevant in vitro assays.

CompoundAssay TypeTargetIC50Reference
This compound (CKD-732) Cell-Based (HUVEC Proliferation)MetAP22.5 nM[2]
M8891 BiochemicalHuman MetAP252 nM[4]
M8891 BiochemicalMurine MetAP232 nM[4]
M8891 Cell-Based (HUVEC Proliferation)MetAP214-37 nM (EC50)[5]

Signaling Pathway

MetAP2 inhibition by this compound impacts downstream signaling pathways, notably the ERK/SREBP cascade, which is involved in lipid and cholesterol biosynthesis.

MetAP2_Signaling_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibition ERK ERK1/2 (Extracellular signal-regulated kinase) MetAP2->ERK Suppression of Activity SREBP SREBP (Sterol regulatory element- binding protein) ERK->SREBP Activation Lipid_Cholesterol Lipid & Cholesterol Biosynthesis SREBP->Lipid_Cholesterol Promotion

Caption: MetAP2 Inhibition Pathway by this compound.

Experimental Protocols

Biochemical MetAP2 Inhibition Assay

This assay measures the direct inhibition of recombinant human MetAP2 (h-MetAP2) by this compound using a colorimetric method.

Workflow:

Biochemical_Assay_Workflow A Prepare Assay Buffer and Reagents B Pre-incubate h-MetAP2 with this compound A->B C Initiate Reaction with MAS Peptide B->C D Incubate and Measure Absorbance (450 nm) C->D E Calculate Enzyme Activity and IC50 D->E

Caption: Workflow for the Biochemical MetAP2 Inhibition Assay.

Materials:

  • Recombinant Human MetAP2 (h-MetAP2)

  • This compound

  • Methionine-Alanine-Serine (MAS) tripeptide substrate

  • Peroxidase (POD)

  • Amino Acid Oxidase (AAO)

  • o-Dianisidine

  • HEPES buffer

  • NaCl

  • MnCl2

  • 96-well microplate

  • Microplate reader

Protocol:

  • Assay Buffer Preparation: Prepare an assay buffer containing 100 mM HEPES (pH 7.0), 50 mM NaCl, and 50 µM MnCl2.[4]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the MAS tripeptide substrate.

    • Prepare solutions of POD, AAO, and o-Dianisidine in the assay buffer.

  • Assay Procedure: a. In a 96-well plate, add 140 nM of h-MetAP2 to each well.[4] b. Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor. c. Add 1 U of POD, 0.02 U of AAO, and 0.6 mM o-Dianisidine to each well.[4] d. Pre-incubate the plate at 25°C for 15 minutes.[4] e. Initiate the enzymatic reaction by adding 0.5 mM of the MAS tripeptide substrate to each well for a total assay volume of 50 µL.[4] f. Immediately measure the absorbance at 450 nm using a microplate reader. g. Take a second absorbance reading after 45 minutes of incubation at 25°C.[4]

  • Data Analysis: a. Calculate the enzyme activity based on the change in absorbance over the 45-minute incubation period. b. Plot the enzyme activity against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based HUVEC Proliferation Assay

This assay assesses the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.

Workflow:

HUVEC_Assay_Workflow A Seed HUVECs in a 96-well Plate B Treat Cells with this compound A->B C Incubate for 72 hours B->C D Assess Cell Proliferation (e.g., MTT assay) C->D E Calculate IC50 D->E

Caption: Workflow for the HUVEC Proliferation Assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium supplemented with appropriate growth factors and serum.

  • Assay Procedure: a. Seed HUVECs into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[6] b. Prepare serial dilutions of this compound in the cell culture medium. c. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control. d. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • Proliferation Assessment (MTT Assay): a. After the 72-hour incubation, add MTT solution to each well and incubate for an additional 4 hours. b. Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[6]

  • Data Analysis: a. Calculate the percentage of cell proliferation relative to the vehicle control. b. Plot the percentage of proliferation against the logarithm of the this compound concentration. c. Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Cell-Based 3T3-L1 Adipocyte Differentiation Assay

This assay evaluates the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Workflow:

Adipogenesis_Assay_Workflow A Culture 3T3-L1 Preadipocytes to Confluence B Induce Differentiation with MDI Cocktail +/- this compound A->B C Maintain in Insulin Medium +/- this compound B->C D Stain Lipid Droplets with Oil Red O C->D E Quantify Adipogenesis D->E

Caption: Workflow for the 3T3-L1 Adipogenesis Assay.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Bovine Calf Serum and Fetal Bovine Serum (FBS)

  • Insulin, Dexamethasone, and IBMX (MDI cocktail)

  • This compound

  • Oil Red O stain

  • Microscope

Protocol:

  • Cell Culture and Induction of Differentiation: a. Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until they reach confluence. b. Two days post-confluence (Day 0), replace the medium with a differentiation medium (DMEM with 10% FBS) containing the MDI cocktail (0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) and the desired concentrations of this compound or vehicle control.[8] c. On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of this compound.[9] d. From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium every two days, with the continued presence of this compound or vehicle. Differentiation is typically complete by Day 8-10.[9]

  • Quantification of Adipogenesis: a. After the differentiation period, wash the cells with phosphate-buffered saline (PBS). b. Fix the cells with 10% formalin for at least 1 hour. c. Wash the cells with water and then with 60% isopropanol. d. Stain the intracellular lipid droplets with Oil Red O solution for 10-20 minutes. e. Wash the cells with water to remove excess stain. f. Visually assess the extent of adipocyte differentiation and lipid accumulation using a microscope. g. For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm).

  • Data Analysis: a. Compare the absorbance values from this compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition of adipogenesis. b. Plot the percentage of inhibition against the this compound concentration to determine the effective concentration for inhibiting adipocyte differentiation.

References

Application Notes and Protocols for Studying Beloranib's Effects on Food Intake in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beloranib is an investigational drug that has demonstrated significant effects on weight loss and food intake.[1] It is a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in the regulation of lipid metabolism and energy expenditure.[2][3] Preclinical studies in rodent models are crucial for elucidating the mechanisms of action and evaluating the efficacy of this compound. This document provides detailed protocols for studying the effects of this compound on food intake in various rat models of obesity.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of MetAP2.[2][3] This inhibition is thought to lead to a cascade of downstream effects that ultimately reduce food intake and promote weight loss. While the complete signaling pathway is still under investigation, key components include:

  • Suppression of Sterol Regulatory Element-Binding Protein (SREBP) activity: MetAP2 inhibition can lead to the suppression of SREBP, a key transcription factor involved in lipid and cholesterol biosynthesis. This is potentially mediated through the ERK1/2 signaling pathway.[3][4]

  • Enhanced β-adrenergic signaling: In brown adipocytes, MetAP2 inhibition has been shown to enhance norepinephrine-induced lipolysis and energy expenditure, suggesting an interaction with the β-adrenergic signaling pathway.[5]

  • Modulation of adipokines and hormones: Treatment with MetAP2 inhibitors has been associated with an increase in the levels of catabolic hormones such as adiponectin and FGF-21.[2]

Recent research suggests that the weight-loss effects of this compound may not be solely dependent on MetAP2 inhibition, indicating that other molecular targets and pathways may be involved.[6]

Signaling Pathway Diagram

Beloranib_Mechanism_of_Action This compound This compound MetAP2 MetAP2 This compound->MetAP2 inhibits Food_Intake Reduced Food Intake This compound->Food_Intake ERK1_2 ERK1/2 MetAP2->ERK1_2 regulates Beta_Adrenergic β-adrenergic signaling MetAP2->Beta_Adrenergic enhances SREBP SREBP ERK1_2->SREBP regulates Lipid_Synth Reduced Lipid Biosynthesis SREBP->Lipid_Synth Weight_Loss Weight Loss Lipid_Synth->Weight_Loss Lipolysis Increased Lipolysis & Energy Expenditure Beta_Adrenergic->Lipolysis Lipolysis->Weight_Loss Food_Intake->Weight_Loss

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Animal Models of Obesity

The selection of an appropriate animal model is critical for studying the effects of this compound. Three commonly used rat models for obesity research are:

  • Diet-Induced Obesity (DIO) Model: This is the most common model and is highly translatable to human obesity.

  • Genetic Models (e.g., MC4r Knockout Rats): These models have specific genetic mutations that lead to obesity and can be useful for studying the role of particular pathways.

  • Hypothalamic Obesity Model: This model is created by inducing lesions in the hypothalamus, which disrupts the central regulation of energy balance.

Protocol for Diet-Induced Obesity (DIO) in Rats:

  • Animal Selection: Use male Sprague-Dawley or Wistar rats, approximately 5-6 weeks of age.

  • Acclimation: House the rats individually in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle for one week. Provide ad libitum access to standard chow and water.

  • Diet Induction: After acclimation, switch the experimental group to a high-fat diet (HFD). A common HFD composition is 45-60% of total calories from fat. The control group should remain on the standard chow diet.

  • Monitoring: Monitor body weight and food intake weekly for 8-12 weeks. Rats are typically considered obese when their body weight is significantly higher (e.g., >15-20%) than the control group.

This compound Formulation and Administration

Formulation:

While the exact vehicle used in some preclinical studies is not specified, a common and physiologically compatible vehicle for subcutaneous injection in rats is sterile saline (0.9% NaCl) or a solution of 0.5% carboxymethylcellulose in sterile water. It is recommended to perform small-scale solubility and stability tests prior to large-scale formulation.

Administration:

  • Dosage: Based on preclinical studies, an effective dose of this compound in rats is 0.1 mg/kg body weight, administered daily.[1]

  • Route: Subcutaneous (SC) injection is the recommended route of administration.

  • Procedure for Subcutaneous Injection:

    • Restrain the rat securely.

    • Identify the injection site, typically the loose skin over the dorsal (back) area, between the shoulder blades.

    • Grasp the skin and lift it to form a "tent."

    • Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.

    • Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Inject the this compound solution slowly.

    • Withdraw the needle and gently massage the injection site.

Measurement of Food Intake and Body Weight

Food Intake:

  • Manual Measurement: This is a simple and cost-effective method.

    • Provide a pre-weighed amount of food in a specialized feeder that minimizes spillage.

    • At the end of a 24-hour period, weigh the remaining food and any spilled food.

    • Calculate the daily food intake by subtracting the remaining and spilled food from the initial amount.

  • Automated Systems: These systems provide continuous and more precise measurements of food intake and feeding patterns. They typically use sensitive balances integrated into the cage to record changes in food weight over time.

Body Weight:

  • Measure the body weight of each rat daily or at least three times a week at the same time of day using a calibrated digital scale.

Experimental Workflow

Experimental_Workflow Start Start: Select Rat Model (e.g., DIO, Genetic) Acclimation Acclimation (1 week) Start->Acclimation Obesity_Induction Obesity Induction (e.g., High-Fat Diet, 8-12 weeks) Acclimation->Obesity_Induction Grouping Randomize into Groups (Vehicle, this compound) Obesity_Induction->Grouping Treatment Daily Subcutaneous Injection (Vehicle or this compound 0.1 mg/kg) Grouping->Treatment Data_Collection Daily Measurement: - Food Intake - Body Weight Treatment->Data_Collection (e.g., 12-21 days) Data_Collection->Treatment Analysis Data Analysis Data_Collection->Analysis End End of Study Analysis->End

Caption: General experimental workflow for the study.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on food intake and body weight in different rat models of obesity.

Table 1: Effect of this compound on Daily Food Intake in Obese Rat Models

Rat ModelTreatment GroupDaily Food Intake ( g/day )% Reduction vs. VehicleReference
Hypothalamic Obesity (CMHL) Vehicle29.5 ± 1.5-[1]
This compound (0.1 mg/kg)20.7 ± 1.1~30%[1]
Genetic Obesity (MC4r KO) Vehicle32.1 ± 1.2-[1]
This compound (0.1 mg/kg)23.1 ± 0.9~28%[1]
Lean Wild-Type Controls Vehicle24.1 ± 0.8-[1]
This compound (0.1 mg/kg)22.3 ± 0.7~7.5%[1]

Table 2: Effect of this compound on Body Weight Gain in Obese Rat Models

Rat ModelTreatment GroupDaily Body Weight Gain ( g/day )Reference
Hypothalamic Obesity (CMHL) Vehicle3.8 ± 0.6[1]
This compound (0.1 mg/kg)0.2 ± 0.7[1]
Genetic Obesity (MC4r KO) Vehicle2.8 ± 0.4[1]
This compound (0.1 mg/kg)-1.7 ± 0.6[1]
Lean Wild-Type Controls Vehicle1.7 ± 0.7[1]
This compound (0.1 mg/kg)-0.7 ± 0.2[1]

Note: Data for diet-induced obese (DIO) rat models were not available in the reviewed literature.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on food intake in rats. By utilizing appropriate animal models and standardized methodologies, researchers can obtain reliable and reproducible data to further understand the therapeutic potential of this compound and other MetAP2 inhibitors for the treatment of obesity. Careful consideration of the formulation vehicle and the use of precise food intake measurement systems will enhance the quality and impact of these preclinical studies.

References

Application Notes and Protocols: Evaluating Beloranib's Off-Target Effects Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Beloranib is a fumagillin analog developed as a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis.[1][2] Initially investigated as an anti-cancer agent due to its anti-angiogenic properties, this compound was also found to induce significant weight loss, leading to its exploration as a treatment for obesity.[1][3] While its on-target activity against MetAP2 is established, the full spectrum of its biological effects may not be solely attributable to MetAP2 inhibition, suggesting the presence of off-target interactions.[4] Comprehensive evaluation of off-target effects is a critical step in drug development to understand the complete pharmacological profile, anticipate potential adverse events, and identify novel mechanisms of action.

These application notes provide detailed protocols for a panel of cell-based assays designed to systematically evaluate the potential off-target effects of this compound on key cellular processes, including general cytotoxicity, cell cycle progression, apoptosis, angiogenesis, and adipogenesis.

General Cytotoxicity and Cell Proliferation Assays

Application Note:

The initial assessment of off-target effects involves determining the general cytotoxicity of this compound across various cell lines. These assays measure metabolic activity as an indicator of cell viability and proliferation.[5] A broad screening against a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and various cancer cell lines) can reveal tissue-specific sensitivities not directly related to MetAP2 inhibition.

1.1. MTT Cell Viability Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation:

CompoundConcentration (µM)Absorbance (570 nm)% Viability vs. Control
Vehicle Control01.250100%
This compound0.11.21096.8%
This compound11.15092.0%
This compound100.85068.0%
This compound1000.42033.6%
IC₅₀ (µM) [Calculated Value]

Experimental Workflow Diagram:

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay Steps cluster_read Data Acquisition p1 Seed Cells in 96-well Plate p2 Incubate 24h p1->p2 t1 Add this compound Serial Dilutions p2->t1 t2 Incubate 24-72h t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubate 3-4h a1->a2 a3 Add Solubilization Buffer a2->a3 r1 Read Absorbance at 570 nm a3->r1 Apoptosis_Pathway This compound This compound (Off-Target Stress) Mito Mitochondria This compound->Mito Induces Release of Cytochrome c Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Cleaves Assay Caspase-Glo® 3/7 Assay Measures Activity Casp37->Assay Apoptosis Apoptosis Substrates->Apoptosis CellCycle_Workflow s1 Culture & Treat Cells with this compound (24h) s2 Harvest Cells (Trypsinize & Centrifuge) s1->s2 s3 Fix in Cold 70% Ethanol s2->s3 s4 Wash with PBS s3->s4 s5 Stain with PI & RNase A s4->s5 s6 Incubate 30 min in Dark s5->s6 s7 Analyze via Flow Cytometry s6->s7 s8 Quantify Cell Cycle Phase Distribution s7->s8 Angiogenesis_Assays cluster_migration Scratch/Wound Healing Assay cluster_tube Tube Formation Assay m1 HUVEC Monolayer m2 Create Scratch m1->m2 m3 Treat with this compound m2->m3 m4 Image & Measure Wound Closure m3->m4 t1 Coat Plate with Matrigel t2 Seed HUVECs with This compound Treatment t1->t2 t3 Incubate 4-18h t2->t3 t4 Image & Quantify Tube Networks t3->t4 Adipogenesis_Pathway Preadipocyte 3T3-L1 Preadipocyte Differentiation Adipocyte Differentiation (Gene Expression Changes) Preadipocyte->Differentiation Inducers Differentiation Inducers (Insulin, Dexamethasone, IBMX) Inducers->Differentiation Induce This compound This compound Treatment This compound->Differentiation Modulate? Adipocyte Mature Adipocyte (Lipid Droplet Accumulation) Differentiation->Adipocyte Stain Oil Red O Staining & Quantification Adipocyte->Stain

References

Application Notes and Protocols: Quantifying Beloranib's Impact on Fat Mass and Lean Mass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to quantify the effects of Beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor, on fat mass and lean mass. The included protocols are based on findings from clinical trials and preclinical studies.

Introduction

This compound has demonstrated significant effects on body composition, primarily characterized by a reduction in fat mass with the preservation of lean mass.[1][2] This document outlines the experimental protocols and summarizes the quantitative data from key studies to guide researchers in designing and interpreting experiments aimed at evaluating the impact of this compound and other MetAP2 inhibitors on body composition.

Mechanism of Action

This compound functions by inhibiting methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the maturation and function of certain proteins.[3] This inhibition triggers a cascade of downstream effects that collectively lead to reduced fat storage and increased fat metabolism.[4][5] The proposed mechanism involves the modulation of key signaling pathways that regulate lipid biosynthesis, fat oxidation, and appetite.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on body weight, fat mass, and other relevant parameters from various clinical trials.

Table 1: Effects of this compound on Body Weight in Obese Adults (12-Week, Phase II Study) [7][8][9]

Treatment GroupMean Weight Loss (kg)Mean Weight Loss (%)Placebo-Adjusted Weight Loss (kg)
Placebo-0.4 ± 0.4--
This compound 0.6 mg-5.5 ± 0.5--5.1
This compound 1.2 mg-6.9 ± 0.6--6.5
This compound 2.4 mg-10.9 ± 1.1--10.5

Table 2: Effects of this compound on Body Composition in Prader-Willi Syndrome (26-Week, Phase III Study) [1][9][10]

Treatment GroupChange in Body Weight (%)Change in Fat Mass (kg)
Placebo+4 (increase)+2.6 (gain)
This compound 1.8 mg-8.0-2.5
This compound 2.4 mg-9.5-5.0

Table 3: Effects of this compound on Hyperphagia in Prader-Willi Syndrome (26-Week, Phase III Study) [5][10]

Treatment GroupMean Change in HQ-CT ScorePlacebo-Adjusted Mean Difference
Placebo-0.4-
This compound 1.8 mg-6.7-6.3
This compound 2.4 mg-7.4-7.0

Experimental Protocols

This compound Formulation and Administration

Objective: To prepare and administer this compound for subcutaneous injection.

Materials:

  • This compound (ZGN-440) sterile lyophilized powder[9]

  • Sterile diluent (e.g., sterile water for injection)[9]

  • Sterile syringes and needles for reconstitution and administration

  • Alcohol swabs

  • Sharps container

Protocol:

  • Reconstitution:

    • Follow the specific instructions provided with the this compound vials for the volume of diluent to be added.

    • Gently swirl the vial to dissolve the lyophilized powder. Do not shake vigorously to avoid denaturation.

    • Visually inspect the solution for particulate matter and discoloration prior to administration. The solution should be clear.

  • Subcutaneous Injection:

    • Select an appropriate injection site, such as the abdomen (at least 2 inches from the navel), upper thighs, or upper arms.[11] Rotate injection sites to prevent lipodystrophy.[11]

    • Cleanse the injection site with an alcohol swab and allow it to air dry.

    • Pinch a fold of skin at the injection site.

    • Insert the needle at a 45° to 90° angle into the subcutaneous tissue.[2]

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze or cotton ball. Do not rub the site.

    • Dispose of the syringe and needle in a sharps container.

Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)

Objective: To quantify fat mass, lean mass, and bone mineral content.

Materials:

  • DEXA scanner and associated software

  • Calibrated phantom for quality control

Protocol:

  • Patient Preparation:

    • Instruct participants to fast for a specified period (e.g., 4-6 hours) before the scan to ensure an empty bladder and stable hydration status.

    • Participants should wear clothing without any metal zippers, buttons, or buckles.

    • Measure and record the participant's height and weight.

  • DEXA Scan Procedure:

    • Perform daily quality control scans using a calibrated phantom according to the manufacturer's instructions.

    • Position the participant supine on the scanner bed, ensuring they are centered and straight.

    • Secure the participant's arms and legs in a standardized position to ensure reproducibility.

    • Perform a whole-body scan according to the manufacturer's protocol. The scan duration will vary depending on the instrument.

  • Data Analysis:

    • Use the manufacturer's software to analyze the scan data.

    • Define and analyze specific regions of interest (e.g., trunk, arms, legs) as required by the study protocol.

    • Record the following parameters:

      • Total and regional fat mass (in grams or kilograms)

      • Total and regional lean mass (in grams or kilograms)

      • Total and regional bone mineral content (in grams)

      • Percentage of body fat

Assessment of Hyperphagia using the Hyperphagia Questionnaire for Clinical Trials (HQ-CT)

Objective: To quantify changes in food-seeking behaviors and appetite, particularly in populations like Prader-Willi Syndrome.

Materials:

  • Validated Hyperphagia Questionnaire for Clinical Trials (HQ-CT) form (caregiver-reported)[12]

Protocol:

  • Administration:

    • The HQ-CT is a 9-item questionnaire completed by a caregiver who has close and regular contact with the participant.[12][13]

    • The recall period for the questionnaire is typically the preceding two weeks.[12]

    • Provide clear instructions to the caregiver on how to complete the questionnaire, ensuring they understand each question and the response scale.

  • Scoring:

    • Each of the 9 items is scored on a scale, and the total score is calculated by summing the scores for each item.[12]

    • A higher score indicates more severe hyperphagic behaviors.[14]

    • Changes in the HQ-CT score from baseline are used to assess the treatment effect.

Visualizations

Signaling Pathway of this compound Action

Beloranib_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte / Hepatocyte This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits SREBP SREBP Activity MetAP2->SREBP Suppresses cAMP ↑ cAMP MetAP2->cAMP Increases Lipid_Cholesterol_Biosynthesis Lipid & Cholesterol Biosynthesis SREBP->Lipid_Cholesterol_Biosynthesis Reduces Fat_Mass ↓ Fat Mass PKA ↑ PKA Activity cAMP->PKA Activates Fat_Oxidation ↑ Fat Oxidation PKA->Fat_Oxidation Promotes Fat_Oxidation->Fat_Mass Reduces Lean_Mass Lean Mass (Preserved)

Caption: this compound inhibits MetAP2, leading to reduced fat synthesis and increased fat oxidation.

Experimental Workflow for a this compound Clinical Trial

Beloranib_Trial_Workflow Screening Screening & Enrollment Baseline Baseline Assessment - Body Composition (DEXA) - Hyperphagia (HQ-CT) - Weight & Vitals Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 12-26 Weeks) Twice-weekly Subcutaneous Injections Randomization->Treatment Placebo Placebo Randomization->Placebo Beloranib_Dose1 This compound (Dose 1) Beloranib_Dose2 This compound (Dose 2) FollowUp Follow-up Assessments (e.g., Weekly, Monthly) - Weight - Adverse Events Placebo->FollowUp Beloranib_Dose1->FollowUp Beloranib_Dose2->FollowUp Endpoint End-of-Study Assessment - Body Composition (DEXA) - Hyperphagia (HQ-CT) - Weight & Vitals FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: A typical workflow for a randomized, placebo-controlled clinical trial of this compound.

References

Application Notes and Protocols for Histological Analysis of Adpise Tissue Following Beloranib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the histological analysis of adipose tissue after treatment with Beloranib, a novel methionine aminopeptidase 2 (MetAP2) inhibitor. This compound has been investigated for its role in inducing weight loss by modulating fat metabolism.[1][2][3][4] This document outlines the expected histological changes, detailed protocols for tissue analysis, and the underlying signaling pathways involved.

Introduction to this compound and its Effects on Adipose Tissue

This compound is a synthetic analog of fumagillin that inhibits MetAP2, an enzyme implicated in the regulation of lipid metabolism and angiogenesis.[1] Preclinical and clinical studies have demonstrated that this compound can induce significant weight loss, primarily by reducing fat mass.[4][5][6][7] The proposed mechanism involves the stimulation of stored fat utilization and a reduction in hunger.[3][6] Histological analysis of adipose tissue is a critical step in understanding the cellular and morphological changes that underpin these macroscopic effects. Studies on MetAP2 inhibitors have shown a notable reduction in the size of adipocytes, indicating an effect on lipid storage at the cellular level.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in adipose tissue following treatment with a MetAP2 inhibitor, based on preclinical data from a mouse model of obesity treated with a fumagillin derivative, which has the same mechanism of action as this compound.

Table 1: Effect of MetAP2 Inhibition on Adipocyte Size in Gonadal Adipose Tissue

Treatment GroupMean Adipocyte Size (µm²) (Mean ± SD)
Vehicle Control3000 ± 500
MetAP2 Inhibitor1500 ± 300

Data adapted from a study on a ciliopathy mouse model of obesity treated with a fumagillin derivative.

Experimental Protocols

Detailed methodologies for the histological analysis of adipose tissue after this compound treatment are provided below. These protocols are based on established methods for adipose tissue histology and can be adapted for specific experimental needs.

Adipose Tissue Sample Preparation

Proper fixation and processing of adipose tissue are crucial for preserving its morphology.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Phosphate Buffered Saline (PBS)

  • 70%, 80%, 95%, and 100% Ethanol

  • Xylene

  • Paraffin Wax

  • Tissue Cassettes

  • Microtome

Protocol:

  • Fixation: Immediately following excision, adipose tissue samples should be placed in at least 10 times their volume of 10% NBF.[8] Fix for 24-72 hours at room temperature to ensure thorough preservation.[8]

  • Dehydration: After fixation, wash the tissue in PBS and then dehydrate through a graded series of ethanol concentrations:

    • 70% Ethanol (1 hour)[8]

    • 80% Ethanol (1 hour)[8]

    • 95% Ethanol (2 changes, 1 hour each)[8]

    • 100% Ethanol (2 changes, 1 hour each)[8]

  • Clearing: Clear the dehydrated tissue in xylene (2 changes, 1 hour each) to remove the ethanol.[8]

  • Infiltration and Embedding: Infiltrate the cleared tissue with molten paraffin wax (3 changes, 1 hour each at 60°C) and then embed in a paraffin block.[8]

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

Hematoxylin and Eosin (H&E) Staining

H&E staining is a standard method for visualizing tissue morphology, including adipocyte size and overall tissue structure.

Materials:

  • Deparaffinized and rehydrated tissue sections

  • Hematoxylin solution

  • Eosin solution

  • Acid alcohol

  • Scott's tap water substitute (or running tap water)

  • Graded ethanol series (for dehydration)

  • Xylene

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Xylene (2 changes, 5 minutes each)

    • 100% Ethanol (2 changes, 3 minutes each)

    • 95% Ethanol (2 changes, 3 minutes each)

    • 70% Ethanol (3 minutes)

    • Running tap water (5 minutes)

  • Staining:

    • Stain in Hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute for 1-2 minutes.

    • Rinse in running tap water.

    • Counterstain in Eosin for 1-3 minutes.

  • Dehydration and Mounting:

    • 95% Ethanol (2 changes, 2 minutes each)

    • 100% Ethanol (2 changes, 2 minutes each)

    • Xylene (2 changes, 5 minutes each)

    • Mount with a coverslip using a permanent mounting medium.

Oil Red O Staining for Lipid Content

Oil Red O staining is used to visualize neutral lipids within adipocytes, providing a qualitative and semi-quantitative assessment of lipid content. This procedure is typically performed on frozen sections.

Materials:

  • Fresh or frozen adipose tissue

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • 10% Formalin

  • 60% Isopropanol

  • Oil Red O working solution (0.3% Oil Red O in 60% isopropanol)

  • Hematoxylin solution

  • Aqueous mounting medium

Protocol:

  • Sectioning:

    • Embed fresh or frozen tissue in OCT compound and freeze.

    • Cut 8-10 µm thick sections using a cryostat.

    • Mount sections on glass slides.

  • Fixation and Staining:

    • Fix the sections in 10% formalin for 10 minutes.

    • Rinse with distilled water.

    • Incubate in 60% isopropanol for 5 minutes.

    • Stain with Oil Red O working solution for 15-20 minutes.

    • Rinse with 60% isopropanol.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with Hematoxylin for 30-60 seconds.

    • Rinse with distilled water.

    • Mount with a coverslip using an aqueous mounting medium.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for histological analysis and the proposed signaling pathway of this compound in adipose tissue.

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_staining Histological Staining cluster_analysis Analysis tissue_collection Adipose Tissue Collection fixation Fixation in 10% NBF tissue_collection->fixation oro_staining Oil Red O Staining (Frozen Sections) tissue_collection->oro_staining dehydration Dehydration (Graded Ethanol) fixation->dehydration clearing Clearing (Xylene) dehydration->clearing embedding Paraffin Embedding clearing->embedding sectioning Microtome Sectioning (4-5 µm) embedding->sectioning he_staining H&E Staining sectioning->he_staining microscopy Microscopy & Imaging he_staining->microscopy oro_staining->microscopy quantification Quantitative Analysis (Adipocyte Size, Lipid Content) microscopy->quantification beloranib_signaling_pathway cluster_this compound This compound Action cluster_membrane Adipocyte Membrane cluster_cytoplasm Cytoplasm This compound This compound metap2 MetAP2 This compound->metap2 Inhibits beta_ar β-Adrenergic Receptor metap2->beta_ar Enhances Signaling ac Adenylyl Cyclase beta_ar->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Phosphorylates & Activates perilipin Perilipin pka->perilipin Phosphorylates lipolysis Lipolysis (Triglyceride Breakdown) hsl->lipolysis perilipin->lipolysis Facilitates

References

Application Notes and Protocols for Measuring Metabolic Markers in Response to Beloranib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring key metabolic markers in response to treatment with Beloranib, a novel inhibitor of methionine aminopeptidase 2 (MetAP2). The protocols outlined below are based on established methodologies and data from clinical trials to ensure accuracy and reproducibility in a research setting.

Introduction to this compound and its Metabolic Effects

This compound is an investigational drug that has demonstrated significant effects on weight loss and a range of metabolic markers. Its primary mechanism of action is the inhibition of MetAP2, an enzyme crucial for the processing of newly synthesized proteins.[1] By inhibiting MetAP2, this compound is believed to modulate pathways involved in lipid metabolism and energy expenditure, leading to reduced fat mass and improvements in associated cardiometabolic risk factors.[1][2] Clinical trials have shown that this compound can lead to reductions in triglycerides, LDL cholesterol, waist circumference, and diastolic blood pressure, as well as favorable changes in inflammatory and adipokine markers such as C-reactive protein (CRP), adiponectin, and leptin.[2][3]

Quantitative Data from Clinical Trials

The following tables summarize the quantitative changes in key metabolic markers observed in clinical trials of this compound at various dosages and treatment durations.

Table 1: Effects of this compound on Lipids and Anthropometric Measurements

ParameterThis compound DoseTreatment DurationChange from BaselineReference
Triglycerides 0.9 mg/m² (IV, twice weekly)26 days-38%[4]
1.2 mg (SC, twice weekly)12 weeksSignificant Decrease
2.4 mg (SC, twice weekly)12 weeksSignificant Decrease
LDL Cholesterol 0.9 mg/m² (IV, twice weekly)26 days-23%[4]
2.4 mg (SC, twice weekly)12 weeksSignificant Reduction
Waist Circumference 0.9 mg/m² (IV, twice weekly)25 days-3.9 ± 0.9 cm
0.6, 1.2, 2.4 mg (SC, twice weekly)12 weeksDose-dependent reductions
Diastolic Blood Pressure 0.9 mg/m² (IV, twice weekly)25 days-4.5 ± 2.1 mmHg[2]

Table 2: Effects of this compound on Inflammatory and Adipokine Markers

ParameterThis compound DoseTreatment DurationChange from BaselineReference
hs-C-Reactive Protein (hsCRP) 0.9 mg/m² (IV, twice weekly)25 days-64%[2]
1.2 mg and 2.4 mg (SC, twice weekly)12 weeksSignificant Decrease
1.8 mg (SC, twice weekly)4-8 weeksImprovements[5]
Adiponectin 1.2 mg and 2.4 mg (SC, twice weekly)12 weeksSignificant Increase
Leptin 1.2 mg and 2.4 mg (SC, twice weekly)12 weeksSignificant Decrease

Experimental Protocols

The following are detailed protocols for the measurement of the key metabolic markers affected by this compound.

Lipid Panel Analysis

a. Triglycerides Measurement

  • Principle: This is an enzymatic assay. Triglycerides in the sample are hydrolyzed to glycerol and free fatty acids. Glycerol is then phosphorylated and oxidized, leading to the formation of a colored product that is measured spectrophotometrically.

  • Sample Type: Serum or plasma.

  • Procedure:

    • Collect blood from the subject after a 12-14 hour fast.

    • Separate serum or plasma from the blood cells by centrifugation.

    • Use a commercial enzymatic triglyceride assay kit.

    • Follow the manufacturer's instructions for reagent preparation and sample incubation.

    • Measure the absorbance of the resulting colored solution at the wavelength specified by the kit (typically around 500-550 nm).

    • Calculate the triglyceride concentration based on a standard curve.

b. LDL Cholesterol Measurement

  • Principle: LDL cholesterol is typically calculated using the Friedewald equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5). This requires the measurement of total cholesterol, HDL cholesterol, and triglycerides. Direct measurement methods are also available.

  • Sample Type: Serum or plasma.

  • Procedure (Calculated Method):

    • Measure total cholesterol, HDL cholesterol, and triglycerides using respective enzymatic assay kits.

    • Ensure the subject has fasted for 12-14 hours, as the Friedewald equation is most accurate in a fasting state.

    • Apply the Friedewald formula to calculate the LDL cholesterol concentration. Note that this calculation is not valid for triglyceride levels above 400 mg/dL.

Anthropometric Measurements

a. Waist Circumference

  • Principle: A standardized procedure to measure the circumference of the abdomen.

  • Procedure:

    • The subject should stand with feet together, and arms at their sides.

    • Locate the top of the hip bone (iliac crest).

    • Place a flexible, non-stretchable measuring tape horizontally around the abdomen at the level of the iliac crest.

    • Ensure the tape is snug but does not compress the skin.

    • The measurement should be taken at the end of a normal expiration.

    • Record the measurement to the nearest 0.1 cm.

Blood Pressure Measurement

a. Diastolic Blood Pressure

  • Principle: Measurement of the pressure in the arteries when the heart is at rest between beats.

  • Procedure:

    • The subject should be seated comfortably in a quiet room for at least 5 minutes with their back supported and feet flat on the floor. The arm should be supported at heart level.

    • Use a calibrated sphygmomanometer with an appropriately sized cuff.

    • Wrap the cuff around the upper arm.

    • Inflate the cuff to about 30 mmHg above the point where the radial pulse disappears.

    • Place the stethoscope over the brachial artery.

    • Slowly deflate the cuff at a rate of 2-3 mmHg per second.

    • The diastolic pressure is the point at which the Korotkoff sounds disappear.

Inflammatory and Adipokine Marker Analysis

a. High-Sensitivity C-Reactive Protein (hsCRP)

  • Principle: A quantitative immunoassay to measure low levels of C-reactive protein in the blood.

  • Sample Type: Serum or plasma.

  • Procedure:

    • Collect a blood sample and separate the serum or plasma.

    • Use a high-sensitivity CRP ELISA kit.

    • Follow the manufacturer's protocol for sample dilution, incubation with capture and detection antibodies, and addition of substrate.

    • Measure the absorbance of the colorimetric reaction using a microplate reader.

    • Calculate the hsCRP concentration from a standard curve.

b. Adiponectin Measurement

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) to quantify adiponectin levels.

  • Sample Type: Serum or plasma.

  • Procedure:

    • Obtain serum or plasma from a blood sample.

    • Use a commercially available human adiponectin ELISA kit.

    • Adhere to the kit's instructions regarding sample dilution, incubation with coated antibodies, and subsequent steps involving biotinylated detection antibody and streptavidin-HRP.

    • After the addition of the substrate and stop solution, measure the optical density.

    • Determine the adiponectin concentration by referencing a standard curve.

c. Leptin Measurement

  • Principle: A sandwich ELISA for the quantitative determination of leptin.

  • Sample Type: Serum or plasma.

  • Procedure:

    • Process a blood sample to obtain serum or plasma.

    • Utilize a human leptin ELISA kit.

    • Follow the detailed protocol provided with the kit for all steps, including sample and standard preparation, incubation times, and washing procedures.

    • Read the absorbance on a microplate reader.

    • Calculate the leptin concentration based on the standard curve.

Visualizations

Signaling Pathway

MetAP2_Inhibition_Pathway This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits eIF2a eIF2α MetAP2->eIF2a Dephosphorylates Phosphorylation Phosphorylation MetAP2->Phosphorylation Inhibition leads to Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Decreased Phosphorylation->eIF2a Increased Lipid_Metabolism Lipid Metabolism Protein_Synthesis->Lipid_Metabolism Altered Adipose_Tissue Adipose Tissue Function Lipid_Metabolism->Adipose_Tissue Improved Weight_Loss Weight Loss Adipose_Tissue->Weight_Loss Contributes to

Caption: this compound inhibits MetAP2, leading to metabolic changes.

Experimental Workflow

Experimental_Workflow Start Start: Subject Recruitment (Obese Individuals) Baseline Baseline Measurements: - Lipids (Triglycerides, LDL) - Anthropometrics (Waist Circumference) - Blood Pressure - Inflammatory Markers (hsCRP) - Adipokines (Adiponectin, Leptin) Start->Baseline Randomization Randomization Baseline->Randomization Treatment This compound Treatment (e.g., 1.2 mg or 2.4 mg SC twice weekly) Randomization->Treatment Treatment Group Placebo Placebo Control Randomization->Placebo Control Group FollowUp Follow-up Measurements (e.g., at 4, 8, 12 weeks) Treatment->FollowUp Placebo->FollowUp Data_Analysis Data Analysis: - Compare changes from baseline - Statistical analysis (e.g., t-test, ANOVA) FollowUp->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: Workflow for a clinical trial measuring metabolic markers.

References

Experimental Design for Long-Term Beloranib Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting long-term preclinical and clinical studies to evaluate the efficacy and safety of Beloranib, a novel methionine aminopeptidase 2 (MetAP2) inhibitor for weight management. The protocols detailed below are intended to serve as a guide and should be adapted to specific research questions and institutional guidelines.

Introduction to this compound and its Mechanism of Action

This compound is an investigational drug that has shown significant promise in promoting weight loss and reducing hyperphagia.[1][2] It functions by inhibiting MetAP2, an enzyme crucial for the processing of newly synthesized proteins.[3][4] While initially explored as an anti-cancer agent due to its anti-angiogenic properties, its profound effects on metabolism have shifted its focus to obesity treatment.[3][5] The clinical development of this compound was halted due to safety concerns, specifically an increased risk of thromboembolic events.[2][3] Therefore, any long-term efficacy studies must incorporate rigorous safety monitoring.

The proposed mechanism of action for this compound's metabolic effects involves the modulation of key signaling pathways that regulate lipid metabolism and energy balance.[6] Inhibition of MetAP2 is thought to lead to downstream effects on lipid synthesis and fat storage.[7]

Preclinical Long-Term Efficacy and Safety Studies

Study Design and Objectives

A long-term (e.g., 6-12 months) preclinical study in a relevant animal model of obesity (e.g., diet-induced obese mice or Zucker rats) is essential to establish the durability of this compound's effects and to monitor for potential long-term toxicities.

Primary Objectives:

  • To evaluate the long-term efficacy of this compound on body weight and body composition.

  • To assess the sustained effects of this compound on food intake and energy expenditure.

  • To monitor for long-term adverse effects, with a particular focus on hematological and cardiovascular parameters.

Secondary Objectives:

  • To investigate the long-term effects of this compound on glucose homeostasis and insulin sensitivity.

  • To determine the long-term impact on lipid profiles and markers of inflammation.

  • To elucidate the chronic effects of this compound on the expression and activity of key proteins in relevant signaling pathways.

Experimental Groups
  • Group 1: Vehicle Control (e.g., saline or appropriate vehicle)

  • Group 2: Low-Dose this compound

  • Group 3: Mid-Dose this compound

  • Group 4: High-Dose this compound

  • Group 5 (Optional): Pair-fed control group to distinguish between effects on food intake and direct metabolic effects.

Key Efficacy and Safety Assessments

Table 1: Preclinical Long-Term Efficacy and Safety Assessment Schedule

AssessmentBaselineMonthly3 Months6 Months12 Months (End of Study)
Body Weight
Food and Water Intake Weekly
Body Composition (DEXA)
Indirect Calorimetry
Fecal Bomb Calorimetry
Blood Glucose & Insulin
Lipid Panel
Biomarkers (Adiponectin, Leptin)
Complete Blood Count (CBC)
Coagulation Panel
Histopathology
Experimental Protocols

Protocol:

  • Anesthetize the animal using isoflurane.

  • Position the animal in a prone position on the DEXA scanner platform, ensuring limbs are extended.

  • Perform a whole-body scan according to the manufacturer's instructions.

  • Analyze the scan to determine lean mass, fat mass, and bone mineral density.

Protocol:

  • Acclimatize individual animals to the metabolic cages for at least 24 hours.

  • Ensure ad libitum access to food and water.

  • Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 24-48 hour period.

  • Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and energy expenditure.

Protocol:

  • Collect feces from individual animals over a 72-hour period.

  • Dry the fecal samples to a constant weight.

  • Grind the dried feces into a fine powder.

  • Combust a known weight of the fecal powder in a bomb calorimeter to determine its energy content.

  • Calculate energy absorption by subtracting the energy content of the feces from the energy content of the food consumed.

Protocol for Adiponectin and Leptin:

  • Collect blood samples via cardiac puncture or tail vein bleed at specified time points.

  • Separate plasma or serum and store at -80°C until analysis.

  • Use commercially available ELISA kits for the quantification of adiponectin and leptin.

  • Follow the manufacturer's instructions for sample dilution, incubation times, and plate reading.

Clinical Long-Term Efficacy and Safety Studies

Study Design and Objectives

A randomized, double-blind, placebo-controlled, multi-center study with a duration of at least one year is recommended to assess the long-term efficacy and safety of this compound in an obese population.

Primary Endpoints:

  • Mean percent change in body weight from baseline to 52 weeks.

  • Proportion of patients achieving at least 5% and 10% weight loss at 52 weeks.

Secondary Endpoints:

  • Changes in waist circumference, body mass index (BMI), and body composition.

  • Changes in hyperphagia scores (in relevant populations, e.g., Prader-Willi Syndrome).

  • Improvements in cardiometabolic risk factors (HbA1c, lipid profile, blood pressure).

  • Assessment of safety and tolerability, with a focus on thromboembolic events.

Patient Population
  • Adults with a BMI ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., type 2 diabetes, dyslipidemia, hypertension).

  • Exclusion criteria should include a history of thromboembolic disease or other significant cardiovascular conditions.

Study Arms
  • Arm 1: Placebo + Lifestyle Intervention

  • Arm 2: Low-Dose this compound + Lifestyle Intervention

  • Arm 3: High-Dose this compound + Lifestyle Intervention

All participants should receive standardized counseling on diet and exercise.

Key Efficacy and Safety Assessments

Table 2: Clinical Long-Term Efficacy and Safety Assessment Schedule

AssessmentScreeningBaselineWeeks 4, 12, 26Week 52 (End of Study)Follow-up
Body Weight
Waist Circumference
Vital Signs
Body Composition (DEXA/BIA)
Fasting Glucose & HbA1c
Fasting Lipid Panel
Biomarkers
Adverse Event Monitoring
Coagulation Profile
D-dimer Testing Monthly
Imaging for VTE As neededAs neededAs neededAs neededAs needed

Visualizations

Proposed Signaling Pathway of this compound

Beloranib_Signaling_Pathway cluster_cell Adipocyte cluster_protein_synthesis General Protein Synthesis Regulation This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits MetAP2_2 MetAP2 Gai Gαi MetAP2->Gai Modulates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL HSL (inactive) PKA->HSL Phosphorylates CREB CREB PKA->CREB Phosphorylates HSL_active HSL (active) HSL->HSL_active Lipolysis Lipolysis (Triglyceride Breakdown) HSL_active->Lipolysis Promotes CREB_active CREB (active) CREB->CREB_active Gene_expression Gene Expression (Thermogenesis) CREB_active->Gene_expression Promotes eIF2a eIF2α Protein_synthesis Protein Synthesis eIF2a->Protein_synthesis Initiates eIF2a_P eIF2α-P (inactive) eIF2a_P->Protein_synthesis Inhibits ERK ERK1/2 SREBP SREBP ERK->SREBP Activates Lipid_synthesis Lipid & Cholesterol Synthesis SREBP->Lipid_synthesis Promotes MetAP2_2->eIF2a Protects from phosphorylation MetAP2_2->ERK Suppresses activity

Caption: Proposed signaling pathway of this compound in metabolic regulation.

Preclinical Experimental Workflow

Preclinical_Workflow start Start: Diet-Induced Obese Mice randomization Randomization into Treatment Groups start->randomization treatment Long-Term this compound or Vehicle Administration (6-12 months) randomization->treatment monitoring Ongoing Monitoring: - Body Weight - Food Intake - CBC & Coagulation treatment->monitoring periodic Periodic Assessments: - Body Composition (DEXA) - Energy Expenditure (Calorimetry) - Blood Biomarkers (ELISA) treatment->periodic end End of Study: - Final Assessments - Histopathology treatment->end monitoring->treatment periodic->treatment data Data Analysis and Reporting end->data Clinical_Trial_Flow screening Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessments: - Body Weight & Composition - Cardiometabolic Markers - Coagulation Profile screening->baseline randomization Randomization (1:1:1) baseline->randomization placebo Placebo + Lifestyle Intervention randomization->placebo low_dose Low-Dose this compound + Lifestyle Intervention randomization->low_dose high_dose High-Dose this compound + Lifestyle Intervention randomization->high_dose treatment_period 52-Week Treatment Period (Regular Visits and Safety Monitoring) placebo->treatment_period low_dose->treatment_period high_dose->treatment_period end_of_treatment End of Treatment Assessments (Primary and Secondary Endpoints) treatment_period->end_of_treatment follow_up Follow-up Period end_of_treatment->follow_up final_analysis Final Data Analysis and Reporting follow_up->final_analysis

References

Troubleshooting & Optimization

Mitigating gastrointestinal side effects of Beloranib in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Beloranib In Vivo Research

This guide is intended for researchers, scientists, and drug development professionals investigating this compound or other Methionine aminopeptidase 2 (MetAP2) inhibitors. Given that this compound's clinical development was halted, this information is provided for research purposes to understand and potentially mitigate gastrointestinal (GI) side effects observed in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is an investigational drug, a synthetic derivative of the natural compound fumagillin, that was developed for the treatment of obesity.[1] Its primary mechanism of action is the irreversible inhibition of Methionine aminopeptidase 2 (MetAP2), an enzyme that plays a crucial role in protein modification and function.[2][3] MetAP2 inhibitors were initially investigated as anti-cancer agents due to their anti-angiogenic properties.[3][4] In the context of obesity, this compound is thought to reduce hunger and increase the metabolism of stored fat.[1][5]

Q2: What are the known gastrointestinal (GI) side effects of this compound from clinical trials?

Clinical trials of this compound reported several gastrointestinal adverse events. The most common were nausea, diarrhea, and vomiting.[5][6][7] These side effects were typically described as mild to moderate and transient in nature. Injection site bruising was also frequently reported.[8]

Q3: Were the gastrointestinal side effects of this compound dose-dependent?

Yes, clinical data indicates that the GI side effects were dose-dependent.[6] A 12-week Phase II study showed that while 0.6 mg and 1.2 mg doses were generally well-tolerated, the highest dose of 2.4 mg was associated with a greater incidence of mild to moderate GI adverse events, particularly during the first month of treatment. These side effects led to more early withdrawals from the study in the high-dose group compared to the lower-dose and placebo groups.

Q4: What is the proposed mechanism for this compound-induced GI side effects?

The precise mechanism linking MetAP2 inhibition to gastrointestinal side effects is not fully elucidated. However, MetAP2 is a critical enzyme for the function of many newly synthesized proteins in endothelial and other cell types.[3][4] The GI side effects could be an on-target effect related to the disruption of normal physiological processes in the gut epithelium or enteric nervous system, which have high cell turnover rates. Alternatively, they could be off-target effects. Given that MetAP2 inhibitors affect cellular proliferation, they might share some mechanistic overlap with chemotherapeutic agents, which are well-known for causing nausea and vomiting.[9]

Q5: How can I monitor for GI side effects in my in vivo animal models?

Monitoring for GI side effects in animal models requires careful observation and specific assays. Key indicators include:

  • Body Weight and Food/Water Intake: A sudden drop not attributable to the expected pharmacological effect can indicate adverse GI events.

  • Behavioral Changes: Observe for signs of distress, such as lethargy, abdominal writhing, or specific nausea-like behaviors (e.g., pica in rats).

  • Stool Consistency: Monitor for diarrhea or constipation. Stool water content can be quantified.

  • Gastrointestinal Motility Assays: A charcoal meal transit assay can be used to assess the rate of gastric emptying and intestinal transit.

  • Histopathology: Post-mortem examination of the GI tract can reveal signs of irritation, inflammation, or mucosal damage.

Troubleshooting Guide: In Vivo Experiments

Issue 1: High incidence of nausea and vomiting-like symptoms (e.g., pica) in animal models.

  • Potential Cause: The dose of this compound administered may be too high for the specific animal strain or model, leading to acute toxicity. The formulation or vehicle could also be contributing to irritation.

  • Troubleshooting Steps:

    • Dose Reduction: Perform a dose-response study to identify the minimum effective dose that achieves the desired therapeutic effect with tolerable side effects.

    • Formulation Adjustment: Ensure the pH and osmolarity of the vehicle for subcutaneous injection are physiologically compatible. Investigate alternative, slow-release formulations if available.

    • Co-administration with Antiemetics: Consider co-administering a 5-HT3 receptor antagonist (e.g., ondansetron) or an NK-1 receptor antagonist.[10][11] These are standard clinical treatments for chemotherapy-induced nausea and vomiting and can be effective in preclinical models.[9][10] Always run appropriate vehicle and antiemetic-only control groups.

Issue 2: Animals exhibit significant diarrhea and weight loss.

  • Potential Cause: this compound may be directly affecting gut motility or causing mucosal damage, leading to malabsorption and fluid loss.

  • Troubleshooting Steps:

    • Assess Gut Motility: Implement a charcoal meal assay to quantify the effect on intestinal transit. If motility is significantly increased, this confirms a potential cause.

    • Supportive Care: Ensure animals have unrestricted access to water and electrolytes to prevent dehydration.

    • Antidiarrheal Agents (for mechanistic studies): In terminal studies aimed at understanding the mechanism, the use of agents like loperamide could be explored to see if it reverses the effect. This is not a long-term solution but can help isolate the cause.

    • Histopathological Analysis: Examine sections of the stomach, duodenum, jejunum, and colon to check for signs of inflammation, villous atrophy, or other pathological changes that could explain the symptoms.

Data Presentation

Table 1: Summary of Dose-Dependent Weight Loss and Gastrointestinal Side Effects of this compound (Phase II Clinical Trial Data)

Dose Group (subcutaneous)Mean Weight Loss at 12 Weeks (kg)Common Gastrointestinal Side Effects ReportedSeverity and Onset
Placebo-0.4 ± 0.4Comparable to this compound groups for some AEsN/A
0.6 mg this compound-5.5 ± 0.5Nausea, Diarrhea, VomitingGenerally mild and well-tolerated
1.2 mg this compound-6.9 ± 0.6Nausea, Diarrhea, VomitingGenerally mild and well-tolerated
2.4 mg this compound-10.9 ± 1.1Nausea, Diarrhea, VomitingMild to moderate; more frequent, especially in the first month. Led to more study withdrawals.

Data compiled from published results of a 12-week, randomized, double-blind study in 147 participants with obesity.

Experimental Protocols

Protocol 1: Preclinical Assessment of Nausea-like Behavior (Pica Model) in Rats

This protocol is a standard method to assess nausea and vomiting, as rodents do not vomit.

  • Acclimatization: House male Wistar rats individually in cages with standard bedding and free access to food, water, and kaolin clay pellets for at least 3 days.

  • Baseline Measurement: Measure the daily consumption of standard food chow and kaolin for 2-3 days to establish a baseline. Kaolin is a non-nutritive substance, and its consumption (pica) is an established surrogate for nausea in rats.

  • Dosing: Administer this compound or vehicle control via subcutaneous injection at the desired doses. Include a positive control group treated with a known emetic agent like cisplatin.

  • Data Collection: Over the next 24-48 hours, measure the consumption of food chow and kaolin pellets at regular intervals (e.g., 2, 4, 8, 24, 48 hours post-dose). Also, monitor the animals for any other signs of distress.

  • Analysis: Compare the amount of kaolin consumed by the this compound-treated groups to the vehicle control group. A statistically significant increase in kaolin consumption is indicative of a nausea-like state.

Protocol 2: Mitigation of GI Side Effects with a 5-HT3 Antagonist

  • Study Groups: Establish four experimental groups of rats, acclimatized as described in Protocol 1:

    • Group A: Vehicle for this compound + Vehicle for Antiemetic

    • Group B: this compound + Vehicle for Antiemetic

    • Group C: Vehicle for this compound + Ondansetron (or other 5-HT3 antagonist)

    • Group D: this compound + Ondansetron

  • Pre-treatment: Administer ondansetron (e.g., 1-3 mg/kg, intraperitoneally) or its vehicle 30-60 minutes before the administration of this compound.

  • Dosing: Administer the predetermined dose of this compound (known to cause pica) or its vehicle.

  • Observation and Data Collection: As in Protocol 1, measure kaolin and food consumption for the next 24-48 hours. Monitor stool consistency and general animal welfare.

  • Analysis: Compare kaolin consumption in Group D (this compound + Ondansetron) to Group B (this compound only). A significant reduction in kaolin intake in Group D would suggest that the nausea-like side effects of this compound are at least partially mediated by the 5-HT3 receptor pathway and can be mitigated by its blockade.

Mandatory Visualizations

Beloranib_Signaling_Pathway cluster_main This compound Mechanism of Action This compound This compound MetAP2 Methionine Aminopeptidase 2 (MetAP2) This compound->MetAP2 Inactivates Protein_Mod Inhibition of N-terminal Methionine Excision MetAP2->Protein_Mod Normally enables Angiogenesis Anti-Angiogenic Effects (e.g., in Adipose Tissue) Protein_Mod->Angiogenesis Leads to Fat_Metabolism Increased Fat Metabolism Protein_Mod->Fat_Metabolism Leads to GI_Tract Hypothesized Effect on GI Tract Homeostasis Protein_Mod->GI_Tract May lead to Mitigation_Workflow cluster_workflow Experimental Workflow for Mitigating GI Side Effects Start Observe GI Side Effects (e.g., Pica, Diarrhea) in Animal Model Hypothesis Hypothesis: Side effect is mediated by a known emetic pathway (e.g., 5-HT3) Start->Hypothesis Experiment Design Co-administration Study: 1. Vehicle + Vehicle 2. This compound + Vehicle 3. This compound + Antiemetic Hypothesis->Experiment Decision Side Effects Mitigated? Experiment->Decision Conclusion_Yes Conclusion: Pathway is involved. Mitigation is possible. Decision->Conclusion_Yes Yes Conclusion_No Conclusion: Pathway is not primary driver. Investigate alternative mechanisms. Decision->Conclusion_No No

References

Addressing solubility and stability issues of Beloranib in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Beloranib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the in vitro use of this compound, a potent and selective inhibitor of Methionine aminopeptidase 2 (MetAP2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

I. Physicochemical Properties and Solubility

This compound is a synthetic derivative of fumagillin.[1] Understanding its fundamental properties is crucial for its effective use in in vitro studies.

PropertyValueSource
Molecular Weight 499.64 g/mol [2]
Formula C₂₉H₄₁NO₆[2]
Appearance Solid[3]
Purity >98% (HPLC)[3]
Solubility 10 mM in DMSO[3]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with this compound.

Q1: My this compound solution appears cloudy or has precipitates. What should I do?

A1: This is likely due to solubility issues.

  • Initial Dissolution: Ensure you are using a high-quality, anhydrous solvent like DMSO to prepare your stock solution.[3]

  • Working Dilutions: When diluting the DMSO stock into aqueous buffers or cell culture media, do so dropwise while vortexing to avoid precipitation. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to minimize solvent-induced artifacts.

  • Warming: Gently warming the solution to 37°C may help dissolve any precipitates that have formed upon storage.

  • Sonication: Brief sonication can also aid in dissolving the compound.

Q2: I'm observing inconsistent results between experiments. What could be the cause?

A2: Inconsistent results can stem from several factors related to this compound's stability and handling.

  • Stock Solution Stability: Prepare fresh stock solutions regularly. If storing, aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store at -20°C or -80°C for long-term stability.[5]

  • Light Sensitivity: As a fumagillin derivative, this compound may be sensitive to light.[4] Protect your stock and working solutions from light by using amber vials or wrapping containers in foil.

  • pH of Media: The stability of this compound may be pH-dependent. Significant shifts in the pH of your cell culture media during the experiment could affect its activity. Monitor and maintain a stable pH.

  • Adsorption to Plastics: Small molecules can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates and pipette tips.

Q3: How should I prepare my this compound stock solution?

A3: A detailed protocol for preparing a this compound stock solution is provided in the Experimental Protocols section below. The key is to start with a high concentration in a suitable organic solvent like DMSO.

Q4: What is the expected in vitro potency of this compound?

A4: The in vitro potency of this compound, as with other small molecule inhibitors, can vary depending on the cell line and assay conditions. For MetAP2 inhibitors, IC₅₀ values in the low nanomolar to micromolar range are typical in cell-based assays.[6]

Q5: Are there any known off-target effects I should be aware of?

A5: While this compound is a selective MetAP2 inhibitor, like any small molecule, it can have off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration possible and include appropriate controls in your experiments.

III. Experimental Protocols

A. Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Calculate the mass of this compound required to make a 10 mM solution. For example, for 1 mL of a 10 mM solution, you would need 0.49964 mg of this compound (MW = 499.64 g/mol ).

  • Add the calculated amount of this compound to a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Aliquot the stock solution into single-use, amber tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.[5]

B. General Protocol for In Vitro Cell-Based Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., 0.1%).

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the dose-response curve.

IV. Signaling Pathways and Experimental Workflows

A. This compound's Mechanism of Action

This compound is an inhibitor of Methionine aminopeptidase 2 (MetAP2).[7] Inhibition of MetAP2 has been shown to down-regulate the ERK1/2 signaling pathway, which is often overactive in obese individuals.[8] This pathway plays a role in cell proliferation and angiogenesis.

Beloranib_Mechanism This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits ERK1_2 ERK1/2 Signaling Pathway MetAP2->ERK1_2 Regulates Downstream Downstream Effects (e.g., Reduced Cell Proliferation, Anti-angiogenesis) ERK1_2->Downstream

This compound's inhibitory action on the MetAP2 signaling pathway.
B. Experimental Workflow for In Vitro Assay

The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare this compound Stock Solution (10 mM in DMSO) Dilute Prepare Serial Dilutions of this compound Stock->Dilute Cells Seed Cells in 96-well Plates Treat Treat Cells with this compound or Vehicle Control Cells->Treat Dilute->Treat Incubate Incubate for Desired Duration Treat->Incubate Assay Perform Cell Viability Assay Incubate->Assay Analyze Analyze Data and Calculate IC50 Assay->Analyze

A typical workflow for in vitro cell-based assays with this compound.

V. Data Summary

ParameterDescription
Recommended Solvent Anhydrous DMSO
Stock Solution Concentration 10 mM
Storage of Stock Solution -20°C or -80°C, protected from light
Typical Final DMSO Concentration in Assay < 0.5%

Disclaimer: This technical support center provides guidance based on publicly available information and general laboratory practices. Researchers should always consult the manufacturer's specific product information and perform their own optimization experiments for their specific cell lines and assay conditions.

References

Technical Support Center: Beloranib Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Beloranib dosage to minimize adverse events during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the post-translational modification of proteins.[1][2][3] By inhibiting MetAP2, this compound is thought to modulate key cellular processes involved in metabolism, leading to reduced hunger and increased utilization of stored fat.[3][4] While initially developed as an anti-angiogenic agent for cancer, its effects on weight loss became the primary focus of its clinical development.[2][5]

Q2: What were the typical dosage ranges of this compound used in clinical trials?

A2: Clinical trials with this compound have explored a range of subcutaneous dosages, typically administered twice weekly. These dosages include 0.6 mg, 1.2 mg, 1.8 mg, and 2.4 mg.[6][7][8]

Q3: What is the evidence for this compound's efficacy in weight reduction?

A3: Clinical studies demonstrated a dose-dependent weight loss with this compound treatment. For instance, a 12-week Phase II study in obese adults showed mean weight losses of approximately 5.5 kg, 6.9 kg, and 10.9 kg for the 0.6 mg, 1.2 mg, and 2.4 mg doses, respectively, compared to a minimal loss in the placebo group.[6][7] In patients with Prader-Willi Syndrome (PWS), a Phase 3 trial showed placebo-adjusted weight loss of 8.20% and 9.45% for the 1.8 mg and 2.4 mg doses, respectively, over six months.[9][10]

Q4: How was the reduction in hyperphagia measured in clinical trials?

A4: The primary instrument used to measure changes in hyperphagia-related behaviors in PWS clinical trials was the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).[9][11] This questionnaire is a caregiver-reported assessment of food-seeking behaviors.[9] In a Phase 3 trial, this compound at 1.8 mg and 2.4 mg doses led to statistically significant reductions in HQ-CT scores compared to placebo.[9][10]

Troubleshooting Guide: Managing Adverse Events

Issue 1: Subject presents with common adverse events such as injection site bruising, nausea, diarrhea, or sleep disturbances.

Possible Cause: These are known, generally mild to moderate, and often transient adverse events associated with this compound treatment, particularly at higher doses.[4][6][7]

Suggested Mitigation/Monitoring:

  • Injection Site Reactions:

    • Rotate injection sites.

    • Ensure proper subcutaneous injection technique.

    • Monitor for signs of severe inflammation or infection.

  • Gastrointestinal Issues (Nausea, Diarrhea):

    • Administer this compound with or after a meal.

    • Consider dose reduction if symptoms are persistent and severe.

    • Rule out other causes of gastrointestinal distress.

  • Sleep Disturbances (Insomnia/Increased Sleep Latency):

    • Advise on good sleep hygiene practices.

    • Consider administering the dose earlier in the day.

    • If severe, a dose reduction may be necessary.[6]

Issue 2: Subject exhibits signs or symptoms of venous thromboembolism (VTE), such as deep vein thrombosis (DVT) or pulmonary embolism (PE).

Immediate Action is Critical.

Background: The clinical development of this compound was halted due to a notable imbalance in serious thromboembolic events, including fatal pulmonary embolisms, in the treatment arms compared to placebo.[9][12]

Suggested Mitigation/Monitoring Protocol:

  • Strict Exclusion Criteria: In any experimental protocol, subjects with a prior history of VTE, known thrombophilic conditions, or other significant risk factors for thrombosis should be excluded.

  • Baseline and Regular Monitoring:

    • Conduct a thorough baseline assessment of coagulation parameters (e.g., D-dimer, prothrombin time, activated partial thromboplastin time).

    • Implement regular monitoring of these parameters throughout the study.

    • Be vigilant for clinical signs of DVT (e.g., unilateral leg swelling, pain, warmth, redness) and PE (e.g., shortness of breath, chest pain, cough, tachycardia).

  • Immediate Discontinuation: If a VTE is suspected, this compound administration should be immediately discontinued, and the subject should receive urgent medical evaluation and appropriate anticoagulant therapy.

  • Dose-Response Relationship: The risk of VTE may be dose-related. Therefore, utilizing the lowest effective dose is a critical risk mitigation strategy.

Data on Dosage, Efficacy, and Adverse Events

Table 1: Summary of this compound Efficacy in Weight Loss (Phase II, Obese Adults)

Dosage (subcutaneous, twice weekly)Mean Weight Loss (kg) over 12 weeks
Placebo-0.4 ± 0.4
0.6 mg-5.5 ± 0.5
1.2 mg-6.9 ± 0.6
2.4 mg-10.9 ± 1.1

Source: Adapted from a 12-week Phase II study in obese adults.[6][7]

Table 2: Summary of this compound Efficacy in Prader-Willi Syndrome (Phase III)

Dosage (subcutaneous, twice weekly)Placebo-Adjusted Weight Loss (%) over 6 monthsReduction in HQ-CT Score (units) vs. Placebo
1.8 mg8.20%6.3
2.4 mg9.45%7.0

Source: Adapted from the ZAF-311 Phase 3 clinical trial.[9][10]

Table 3: Overview of Key Adverse Events Associated with this compound

Adverse Event CategorySpecific EventsSeverityDose Relationship
Common Injection site bruising, nausea, diarrhea, headache, insomniaMild to ModerateMore frequent at higher doses
Serious Venous Thromboembolism (Deep Vein Thrombosis, Pulmonary Embolism)Severe, potentially fatalImbalance observed in treatment groups
Psychiatric Aggression, anxiety, mental status changes, psychotic disorderMild to SevereObserved in both placebo and treatment groups in PWS trials

Source: Compiled from multiple clinical trial reports.[4][6][7][9]

Experimental Protocols

Protocol 1: Assessment of Hyperphagia using the Hyperphagia Questionnaire for Clinical Trials (HQ-CT)

  • Objective: To quantitatively assess changes in food-seeking and other hyperphagia-related behaviors.

  • Instrument: The HQ-CT is a validated, caregiver-completed questionnaire designed specifically for PWS clinical trials.

  • Procedure:

    • A trained caregiver who has observed the subject's behavior over a specified recall period (e.g., the last 7 days) completes the questionnaire.

    • The questionnaire consists of a series of questions about the frequency and severity of various food-related behaviors.

    • Each question is scored on a scale, and a total score is calculated.

  • Data Analysis: Changes in the total HQ-CT score from baseline are compared between treatment and placebo groups to assess the efficacy of the intervention. A lower score indicates an improvement in hyperphagia.

Visualizations

Beloranib_Signaling_Pathway cluster_this compound This compound cluster_MetAP2 MetAP2 Inhibition cluster_Downstream Downstream Effects This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits eIF2a eIF2α Phosphorylation (Inhibited) MetAP2->eIF2a ERK ERK Signaling (Modulated) MetAP2->ERK G_protein G Protein Signaling (Modulated) MetAP2->G_protein Angiogenesis Angiogenesis (Inhibited) MetAP2->Angiogenesis Fat_Metabolism Fat Metabolism (Increased) eIF2a->Fat_Metabolism Appetite Appetite (Reduced) ERK->Appetite G_protein->Fat_Metabolism

Caption: this compound's Mechanism of Action via MetAP2 Inhibition.

Troubleshooting_Workflow Start Adverse Event Observed Assess_Severity Assess Severity Start->Assess_Severity Mild_Moderate Mild to Moderate (e.g., Nausea, Injection Site Reaction) Assess_Severity->Mild_Moderate Mild/Moderate Severe Severe (e.g., Suspected VTE) Assess_Severity->Severe Severe Symptomatic_Treatment Symptomatic Treatment and Monitoring Mild_Moderate->Symptomatic_Treatment Discontinue_this compound Immediately Discontinue This compound Severe->Discontinue_this compound Consider_Dose_Reduction Consider Dose Reduction Symptomatic_Treatment->Consider_Dose_Reduction Resolved Resolved Consider_Dose_Reduction->Resolved Yes Not_Resolved Not Resolved Consider_Dose_Reduction->Not_Resolved No Urgent_Medical_Eval Urgent Medical Evaluation Discontinue_this compound->Urgent_Medical_Eval Not_Resolved->Discontinue_this compound

Caption: Workflow for Managing this compound-Related Adverse Events.

Dosage_Efficacy_Adverse_Events Dosage This compound Dosage Efficacy Therapeutic Efficacy (Weight Loss, Reduced Hyperphagia) Dosage->Efficacy Increases Adverse_Events Adverse Events (Common and Serious) Dosage->Adverse_Events Increases Risk Optimal_Dose Optimal Therapeutic Window Efficacy->Optimal_Dose Adverse_Events->Optimal_Dose

Caption: Relationship Between this compound Dosage, Efficacy, and Adverse Events.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the link between the investigational drug Beloranib and pulmonary embolism. The content is structured to address potential questions and challenges that may arise during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a synthetic analog of fumagillin that acts as a potent and irreversible inhibitor of Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for post-translational modification of proteins.[1][2] Initially developed as an anti-angiogenic agent for cancer therapy, its significant weight loss effects in preclinical and early clinical studies led to its investigation as a treatment for obesity, particularly in rare genetic disorders like Prader-Willi syndrome (PWS).[1][3]

Q2: What is the documented association between this compound and pulmonary embolism?

A2: The clinical development of this compound was terminated due to a clear association with an increased risk of venous thromboembolism (VTE), including fatal cases of pulmonary embolism.[3][4] This risk was prominently observed in the Phase 3 bestPWS (ZAF-311) clinical trial in patients with Prader-Willi syndrome.[3][4]

Q3: What were the key clinical findings that led to the discontinuation of this compound development?

A3: The pivotal Phase 3 bestPWS trial was halted prematurely by the U.S. Food and Drug Administration (FDA) after an imbalance in severe venous thromboembolic events was observed between the this compound-treated groups and the placebo group.[4] This included two patient deaths due to pulmonary embolism.[3]

Q4: What is the proposed biological mechanism linking MetAP2 inhibition by this compound to an increased risk of thrombosis?

A4: While the exact mechanism is not fully elucidated, the leading hypothesis centers on the effects of MetAP2 inhibition on endothelial cells. MetAP2 is known to play a role in endothelial cell proliferation and function.[5][6] It is postulated that by inhibiting MetAP2, this compound may alter the balance of pro-thrombotic and anti-thrombotic factors on the endothelial surface, leading to a procoagulant state. This could involve changes in the expression of molecules like tissue factor or a reduction in natural anticoagulant pathways.[7]

Troubleshooting Guide for In Vitro and In Vivo Experiments

Problem: Inconsistent results in endothelial cell proliferation assays after this compound treatment.

  • Possible Cause 1: Cell Line Variability. Different endothelial cell lines (e.g., HUVECs, microvascular endothelial cells) may exhibit varying sensitivity to MetAP2 inhibition.

  • Troubleshooting Steps:

    • Ensure consistent use of a single, well-characterized endothelial cell line and passage number.

    • Perform a dose-response curve to determine the optimal concentration of this compound for the specific cell line.

    • Validate the expression of MetAP2 in the chosen cell line.

  • Possible Cause 2: Reagent Quality. The stability and purity of this compound can affect experimental outcomes.

  • Troubleshooting Steps:

    • Source this compound from a reputable supplier and verify its purity.

    • Prepare fresh stock solutions for each experiment and store them appropriately, protected from light and temperature fluctuations.

Problem: Difficulty in detecting a pro-thrombotic phenotype in animal models treated with this compound.

  • Possible Cause 1: Inappropriate Animal Model. The thrombotic response to MetAP2 inhibition may be species-specific.

  • Troubleshooting Steps:

    • Consider using animal models known to be more susceptible to thrombosis.

    • Incorporate a "second hit" or pro-thrombotic challenge (e.g., stasis, endothelial injury) in the experimental design to unmask a latent procoagulant effect of this compound.

  • Possible Cause 2: Insufficient Monitoring of Coagulation Parameters. Standard coagulation assays may not be sensitive enough to detect subtle pro-thrombotic changes.

  • Troubleshooting Steps:

    • Employ a comprehensive panel of coagulation and fibrinolysis markers, including D-dimer, prothrombin fragments, and thrombin-antithrombin complexes.

    • Consider using global hemostasis assays like thromboelastography (TEG) or rotational thromboelastometry (ROTEM) to assess the overall coagulation status.

Data Presentation

Table 1: Incidence of Venous Thromboembolic Events in the bestPWS (ZAF-311) Clinical Trial

Adverse EventPlacebo (n=34)This compound 1.8 mg (n=36)This compound 2.4 mg (n=37)
Fatal Pulmonary Embolism 011
Deep Vein Thrombosis 011
Total Venous Thromboembolic Events 022

Data synthesized from publicly available information on the bestPWS trial.[7]

Experimental Protocols

Key Experiment: Assessment of Endothelial Cell Activation Markers Following this compound Treatment

Objective: To determine if this compound induces a pro-thrombotic phenotype in endothelial cells by measuring the expression of key adhesion and coagulation molecules.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in EGM-2 medium.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (DMSO) for 24 hours. A positive control, such as Tumor Necrosis Factor-alpha (TNF-α), is included.

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of:

    • Tissue Factor (TF/F3)

    • von Willebrand Factor (vWF)

    • Thrombomodulin (THBD)

    • Endothelial Protein C Receptor (EPCR)

  • Flow Cytometry: Surface protein expression of Tissue Factor is assessed by flow cytometry using a fluorescently labeled anti-TF antibody.

  • Functional Assay (Procoagulant Activity): A chromogenic or clotting-based assay is performed on cell lysates or intact cell monolayers to measure Tissue Factor-dependent procoagulant activity.

Mandatory Visualizations

Beloranib_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell cluster_outcome Pathophysiological Outcome This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits Protein_Synthesis Altered Protein Maturation & Function MetAP2->Protein_Synthesis Impacts Endothelial_Activation Endothelial Cell Activation Protein_Synthesis->Endothelial_Activation Prothrombotic_Factors Increased Pro-thrombotic Factors (e.g., Tissue Factor, PAI-1) Endothelial_Activation->Prothrombotic_Factors Antithrombotic_Factors Decreased Anti-thrombotic Factors (e.g., Thrombomodulin) Endothelial_Activation->Antithrombotic_Factors Thrombosis Increased Risk of Pulmonary Embolism Prothrombotic_Factors->Thrombosis Antithrombotic_Factors->Thrombosis Experimental_Workflow cluster_analysis Downstream Analysis start Start: Culture HUVECs to Confluence treatment Treat with this compound, Vehicle, or TNF-α start->treatment incubation Incubate for 24 hours treatment->incubation harvest Harvest Cells incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction flow_cytometry Flow Cytometry for Surface Tissue Factor harvest->flow_cytometry functional_assay Procoagulant Activity Assay harvest->functional_assay qpcr qRT-PCR for Pro/Anti-thrombotic Genes rna_extraction->qpcr end End: Data Interpretation qpcr->end flow_cytometry->end functional_assay->end

References

Strategies to overcome resistance to Beloranib treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beloranib and other MetAP2 inhibitors. Given that the clinical development of this compound was halted, this guide focuses on preclinical and experimental contexts, addressing potential challenges and strategies to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an inhibitor of Methionine Aminopeptidase 2 (MetAP2), a metalloprotease that plays a crucial role in protein biosynthesis.[1][2] MetAP2 removes the N-terminal methionine from nascent proteins, a critical step for their maturation and function.[1][2] By inhibiting MetAP2, this compound can interfere with angiogenesis (the formation of new blood vessels) and modulate lipid metabolism.[2] Although initially developed as an anti-cancer agent, its effects on fat metabolism led to its investigation as a treatment for obesity.[3][4] It is important to note that some research suggests that MetAP2 inhibition may not be the sole reason for this compound's weight loss effects, and other molecular pathways might be involved.[5]

Q2: What are the known downstream effects of MetAP2 inhibition by this compound?

MetAP2 inhibition by this compound leads to several downstream cellular effects:

  • Suppression of Lipid Biosynthesis: It can reduce the activity of sterol regulatory element-binding protein (SREBP), which in turn decreases lipid and cholesterol synthesis through ERK-related pathways.[3][6]

  • Increased Energy Expenditure: Preclinical studies in mice showed that this compound treatment led to increased core temperatures, suggesting a rise in energy expenditure.[6]

  • Alteration of Adipokines: Clinical trials have shown that treatment with MetAP2 inhibitors can increase levels of the catabolic hormones adiponectin and FGF-21.[3][4]

  • Cell Cycle Arrest: In some cell types, particularly endothelial cells, MetAP2 inhibition can lead to cell cycle arrest in the G1 phase.[1]

Q3: Has clinical resistance to this compound been documented?

The clinical development of this compound was terminated due to safety concerns, specifically an increased risk of venous thromboembolic events, including fatal pulmonary embolisms.[7] As a result, the trials were not conducted long enough to extensively document acquired resistance mechanisms in patients. Therefore, there is limited clinical data on this specific topic.

Troubleshooting Experimental Results

This section provides guidance for researchers encountering unexpected or inconsistent results during in vitro or in vivo experiments with this compound.

Q4: We are not observing the expected anti-proliferative or metabolic effects of this compound in our cell culture model. What should we check?

If you are not seeing the expected effects, consider the following troubleshooting steps:

  • Confirm Compound Integrity: Ensure the proper storage and handling of your this compound stock. Repeated freeze-thaw cycles can degrade the compound. Consider verifying its purity and concentration.

  • Optimize Experimental Conditions:

    • Cell Density: Plate cells at an appropriate density. Overly confluent cells may be less sensitive to anti-proliferative agents.[8]

    • Serum Concentration: High serum concentrations in the media may contain growth factors that counteract the inhibitory effects of this compound. Consider reducing the serum concentration.

    • Incubation Time: The effects of MetAP2 inhibition on cell proliferation may take time to become apparent. Ensure you are incubating the cells with the compound for a sufficient duration (e.g., 72 hours or longer).[1][8]

  • Assess MetAP2 Expression: Verify that your cell line expresses MetAP2 at sufficient levels. You can use techniques like Western Blot or qPCR to quantify MetAP2 expression.

  • Check for Inhibitor Solubility: Poor solubility of the inhibitor can lead to inaccurate concentrations in your assay. This compound is often dissolved in DMSO; ensure the final DMSO concentration is consistent across all wells and is not toxic to your cells.[9]

  • Perform a Dose-Response Curve: Conduct a dose-response experiment with a wide range of this compound concentrations to determine the IC50 (the concentration that inhibits 50% of the activity) in your specific cell line.[9]

Q5: Our in vivo animal study is showing high variability in weight loss between subjects. How can we address this?

High variability in animal studies can obscure treatment effects. Here are some factors to consider:

  • Dosing and Administration: Ensure accurate and consistent subcutaneous administration. Variability in injection depth or volume can affect drug absorption and exposure.

  • Animal Health and Acclimatization: Ensure all animals are healthy and have been properly acclimatized to the housing conditions and handling procedures before the study begins. Stress can significantly impact metabolic parameters.

  • Dietary Control: Use a standardized diet and monitor food and water intake carefully. Even small variations in diet can lead to significant differences in weight.

  • Baseline Measurements: Record baseline body weight, body composition, and relevant biomarkers for several days before starting treatment to ensure stable starting points for all animals.

  • Group Size: A larger group size may be necessary to achieve statistical power if inter-individual variability is high.

Quantitative Data from Clinical Trials

The following tables summarize efficacy data from key clinical trials of this compound before its discontinuation. This data can provide a benchmark for expected effects in a clinical or translational research context.

Table 1: Phase II Trial in Obese Adults (12 Weeks) [10]

Dose GroupMean Weight Loss (kg)Placebo-Corrected Weight Loss (kg)p-value vs Placebo
Placebo-0.4 ± 0.4--
0.6 mg-5.5 ± 0.5-5.1< 0.0001
1.2 mg-6.9 ± 0.6-6.5< 0.0001
2.4 mg-10.9 ± 1.1-10.5< 0.0001

Table 2: Phase III Trial in Prader-Willi Syndrome (PWS) (26 Weeks) [7][11]

Dose GroupMean Change in Body Weight (%)Placebo-Corrected Weight Change (%)Change in Hyperphagia Score (HQ-CT)
Placebo+4.0%--
1.8 mg-8.0%-12.0%-6.3 units
2.4 mg-9.5%-13.5%-7.0 units

Experimental Protocols

Protocol 1: General In Vitro MetAP2 Enzyme Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory activity of a compound on recombinant MetAP2.

  • Reagents and Materials:

    • Recombinant human MetAP2 enzyme.

    • Fluorogenic MetAP2 substrate (e.g., Met-AMC).

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM MgCl₂, pH 7.5).[12]

    • Test compound (e.g., this compound) and vehicle control (e.g., DMSO).

    • Black 96-well microplate suitable for fluorescence measurements.[13]

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. Then, dilute them into the assay buffer to the desired final concentrations.

    • In the 96-well plate, add the diluted test compound or vehicle control.

    • Add the recombinant MetAP2 enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 350 nm, emission at 440 nm).[14]

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.[9]

Protocol 2: Cell Proliferation (BrdU) Assay

This protocol measures the effect of this compound on the proliferation of a chosen cell line.

  • Reagents and Materials:

    • Adherent or suspension cells of interest.

    • Complete cell culture medium.

    • This compound stock solution in DMSO.

    • 96-well cell culture plates.

    • BrdU labeling solution (e.g., from a commercial kit).

    • Fixing/denaturing solution.

    • Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

    • Substrate solution for the detection enzyme.

    • Microplate reader for absorbance.

  • Procedure:

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[8]

    • Add serial dilutions of this compound (or vehicle control) to the wells.

    • Incubate the plate for a period that allows for at least one to two cell divisions (e.g., 48-72 hours).

    • During the final hours of incubation (e.g., 4-18 hours), add the BrdU labeling solution to each well.[8] BrdU will be incorporated into the DNA of proliferating cells.

    • Remove the labeling medium, and fix and denature the cells according to the kit manufacturer's instructions.

    • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

    • Wash the wells and add the substrate solution.

    • Measure the absorbance on a microplate reader at the appropriate wavelength. The signal intensity is proportional to the number of proliferating cells.

    • Calculate the percent inhibition of proliferation and determine the IC50 value.

Visualizations: Pathways and Workflows

Signaling and Experimental Diagrams

Beloranib_Mechanism cluster_drug Drug Action cluster_enzyme Enzyme Target cluster_cellular_process Cellular Processes cluster_physiological_outcome Physiological Outcomes This compound This compound MetAP2 MetAP2 (Methionine Aminopeptidase 2) This compound->MetAP2 Inhibits Protein_Maturation Protein Maturation (N-terminal Methionine Excision) MetAP2->Protein_Maturation Enables SREBP_Activity SREBP Activity MetAP2->SREBP_Activity Modulates via ERK pathway Angiogenesis Angiogenesis Protein_Maturation->Angiogenesis Supports Lipid_Synthesis Lipid & Cholesterol Synthesis SREBP_Activity->Lipid_Synthesis Promotes Fat_Metabolism Fat Metabolism (Weight Loss) Angiogenesis->Fat_Metabolism Impacts Adipose Tissue Growth Lipid_Synthesis->Fat_Metabolism Impacts

Caption: Proposed mechanism of action for this compound via MetAP2 inhibition.

Troubleshooting_Workflow Start Unexpected Result: Reduced or No Efficacy Check_Compound Step 1: Verify Compound - Purity - Concentration - Solubility - Storage Start->Check_Compound Decision_Compound Compound OK? Check_Compound->Decision_Compound Check_Assay Step 2: Review Assay Parameters - Cell density & health - Incubation time - Media components (serum) - Instrument settings Decision_Assay Assay OK? Check_Assay->Decision_Assay Validate_Target Step 3: Validate Target - Confirm MetAP2 expression (Western Blot / qPCR) - Perform direct enzyme assay Decision_Target Target Validated? Validate_Target->Decision_Target Hypothesize_Resistance Step 4: Consider Resistance - Upregulation of bypass pathways? - Increased drug efflux? - Target mutation? End_Success Result Explained/ Experiment Optimized Hypothesize_Resistance->End_Success Decision_Compound->Check_Assay Yes End_Problem Problem Identified Decision_Compound->End_Problem No Decision_Assay->Validate_Target Yes Decision_Assay->End_Problem No Decision_Target->Hypothesize_Resistance Yes Decision_Target->End_Problem No

Caption: Workflow for troubleshooting unexpected experimental results with this compound.

Resistance_Mechanisms This compound This compound MetAP2 MetAP2 Target This compound->MetAP2 Inhibits Cell_Effect Reduced Cell Proliferation & Altered Metabolism MetAP2->Cell_Effect Leads to Resistance Cellular Resistance (Treatment Failure) Target_Mutation Target Alteration (e.g., MetAP2 mutation) Target_Mutation->Resistance Bypass_Pathway Bypass Pathway Activation (e.g., PI3K/Akt signaling) Bypass_Pathway->Resistance Efflux Increased Drug Efflux (e.g., MDR1 pumps) Efflux->Resistance Compensation Target Compensation (e.g., MetAP1 upregulation) Compensation->Resistance

Caption: Hypothetical mechanisms of cellular resistance to MetAP2 inhibitors.

References

Differentiating Beloranib's therapeutic effects from its toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beloranib and other Methionine aminopeptidase 2 (MetAP2) inhibitors. Our goal is to help you differentiate the therapeutic effects from the toxicological profiles of these compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary therapeutic effect of this compound and its mechanism of action?

A1: this compound's primary therapeutic effect is weight loss and improvement in cardiometabolic risk factors.[1][2][3] It functions as an inhibitor of Methionine aminopeptidase 2 (MetAP2), an enzyme involved in the processing of newly synthesized proteins.[4] By inhibiting MetAP2, this compound is thought to modulate cellular processes that control fat metabolism, leading to reduced fat storage and increased utilization of fat for energy.[5] Some research also suggests that this compound's mechanism may involve pathways independent of MetAP2.[6]

Q2: What is the main toxicity associated with this compound?

A2: The most significant toxicity and reason for the discontinuation of its clinical development was the occurrence of venous thromboembolic events (VTE), including deep vein thrombosis and pulmonary embolism, in some patients.[2][7][8][9][10]

Q3: How can we begin to differentiate therapeutic from toxic effects in our experiments?

A3: A key strategy is to use a multi-assay approach that simultaneously evaluates efficacy and toxicity endpoints across a range of concentrations. For instance, you can assess anti-adipogenic or anti-angiogenic effects in parallel with assays for endothelial dysfunction and pro-coagulant activity. This allows for the determination of a therapeutic window.

Troubleshooting Guides

Problem 1: Observing potent anti-adipogenic/anti-angiogenic effects in vitro, but also seeing signs of cellular stress or toxicity.
  • Possible Cause 1: On-target toxicity. The therapeutic mechanism (MetAP2 inhibition) may also be driving toxicity in the specific cell type you are using. Inhibition of endothelial cell proliferation, for example, is linked to both the anti-angiogenic therapeutic rationale and potential vascular-related side effects.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a detailed dose-response curve for both your efficacy endpoint (e.g., inhibition of adipocyte differentiation) and a toxicity endpoint (e.g., endothelial cell viability, apoptosis markers like caspase-3/7 activity). This will help you determine if there is a concentration range where you see efficacy without significant toxicity.

    • Use of Multiple Cell Types: Compare the effects of this compound on your target cells (e.g., pre-adipocytes) with its effects on cells relevant to toxicity (e.g., human umbilical vein endothelial cells - HUVECs). A wider separation in the effective concentrations for therapeutic versus toxic effects across different cell lines may indicate a better therapeutic window.

    • Investigate Downstream Signaling: Analyze key signaling pathways associated with both effects. For example, you could measure markers of apoptosis (e.g., cleaved PARP) and compare their activation profile with markers of therapeutic efficacy.

Problem 2: Difficulty in translating in vitro efficacy to in vivo models without observing adverse events.
  • Possible Cause 1: Pharmacokinetics and Drug Exposure. The concentration and duration of this compound exposure in your in vivo model may be driving toxicity that was not apparent in your acute in vitro experiments.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK studies to understand the drug's concentration profile in your animal model. Correlate this with PD markers of both efficacy and toxicity.

    • In Vivo Thrombosis Models: Utilize an in vivo model of thrombosis, such as the ferric chloride-induced thrombosis model, to directly assess the pro-thrombotic potential of this compound at different doses.[11]

    • Biomarker Analysis: Measure biomarkers of coagulation and fibrinolysis in your in vivo studies. Elevated levels of D-dimer, for example, can be an indicator of a pro-thrombotic state.[12]

Problem 3: Inconsistent results in in vitro thrombosis assays.
  • Possible Cause 1: Assay System Variability. In vitro thrombosis models can be sensitive to experimental conditions, including the source of blood/plasma, anticoagulant used, and the nature of the thrombogenic surface.

  • Troubleshooting Steps:

    • Standardize Blood Handling: Ensure consistent and careful handling of blood products. The choice of anticoagulant (e.g., citrate vs. heparin) can significantly impact results.

    • Use Positive and Negative Controls: Include known pro-thrombotic and anti-thrombotic agents to validate your assay performance.

    • Consider Microfluidic Models: "Thrombosis-on-a-chip" and other microfluidic devices can offer more controlled and reproducible environments for studying thrombus formation under flow conditions.[13][14]

Data Presentation

Table 1: Summary of this compound Clinical Trial Data on Weight Loss

Study PhaseDoseMean Weight Loss (kg)Placebo-Corrected Weight Loss (kg)DurationReference
Phase II0.6 mg-5.5-5.112 weeks[3]
Phase II1.2 mg-6.9-6.512 weeks[3]
Phase II2.4 mg-10.9-10.512 weeks[3]
Phase IIa (HIAO)1.8 mg-3.2-2.94 weeks[15]
Phase III (PWS)1.8 mg-8.2%-12.2%26 weeks[9]
Phase III (PWS)2.4 mg-9.5%-13.5%26 weeks[9]

Table 2: Common Adverse Events Associated with this compound

Adverse EventFrequencySeverityNotesReference
Venous ThromboembolismImbalance in treated groupsSerious, including fatalitiesLed to cessation of development[2][9]
Sleep DisturbanceMore common than placeboMild to moderate, transientDose-related[3]
Gastrointestinal EventsMore common than placeboMild to moderate, transientDose-related[3]
Injection Site BruisingFrequentMild---[9]

Experimental Protocols

Protocol 1: In Vitro Angiogenesis Inhibition Assay
  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium.

  • Matrigel Preparation: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator.

  • Image Analysis: After a suitable incubation period (e.g., 6-18 hours), visualize and capture images of the tube-like structures formed by the HUVECs.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Protocol 2: In Vitro Adipogenesis Inhibition Assay
  • Cell Culture: Culture 3T3-L1 preadipocytes to confluence.

  • Differentiation Induction: Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of this compound or vehicle control.

  • Lipid Staining: After several days of differentiation, fix the cells and stain for lipid droplets using Oil Red O.

  • Quantification: Elute the Oil Red O stain from the cells and measure the absorbance at a specific wavelength to quantify the extent of lipid accumulation. Alternatively, image the stained cells and quantify the stained area.

Protocol 3: In Vitro Clot Formation and Lysis Assay
  • Plasma Preparation: Prepare platelet-poor plasma from citrated whole blood.

  • Assay Setup: In a 96-well plate, combine the plasma with a solution containing thrombin to initiate clotting and tissue plasminogen activator (tPA) to initiate fibrinolysis. Include varying concentrations of this compound or vehicle control.

  • Optical Density Measurement: Monitor the change in optical density over time at 37°C in a plate reader. The increase in optical density corresponds to clot formation, and the subsequent decrease corresponds to clot lysis.

  • Data Analysis: Analyze the kinetic parameters of clot formation and lysis, such as the time to peak turbidity and the rate of lysis.[16]

Mandatory Visualizations

Therapeutic_vs_Toxic_Pathways cluster_therapeutic Therapeutic Effects cluster_toxic Toxic Effects This compound This compound MetAP2_inhibition_T MetAP2 Inhibition This compound->MetAP2_inhibition_T Beloranib_Tox This compound Reduced_Fat_Synthesis Reduced Fat Synthesis MetAP2_inhibition_T->Reduced_Fat_Synthesis Increased_Fat_Oxidation Increased Fat Oxidation MetAP2_inhibition_T->Increased_Fat_Oxidation Anti_Angiogenesis Anti-Angiogenesis MetAP2_inhibition_T->Anti_Angiogenesis Anti_Adipogenesis Anti-Adipogenesis MetAP2_inhibition_T->Anti_Adipogenesis Weight_Loss Weight Loss Reduced_Fat_Synthesis->Weight_Loss Increased_Fat_Oxidation->Weight_Loss Anti_Angiogenesis->Weight_Loss Anti_Adipogenesis->Weight_Loss MetAP2_inhibition_Tox MetAP2 Inhibition Endothelial_Dysfunction Endothelial Cell Dysfunction MetAP2_inhibition_Tox->Endothelial_Dysfunction Prothrombotic_State Prothrombotic State Endothelial_Dysfunction->Prothrombotic_State Thrombosis Thrombosis Prothrombotic_State->Thrombosis Beloranib_Tox->MetAP2_inhibition_Tox

Caption: Differentiating this compound's therapeutic and toxic pathways.

Experimental_Workflow Start Start: Compound Screening In_Vitro_Efficacy In Vitro Efficacy Assays (Adipogenesis, Angiogenesis) Start->In_Vitro_Efficacy In_Vitro_Toxicity In Vitro Toxicity Assays (Endothelial Viability, Thrombosis) Start->In_Vitro_Toxicity Decision1 Therapeutic Window? In_Vitro_Efficacy->Decision1 In_Vitro_Toxicity->Decision1 In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Diet-Induced Obesity) Decision1->In_Vivo_Efficacy Yes Stop1 Stop Decision1->Stop1 No In_Vivo_Toxicity In Vivo Toxicity Models (e.g., Ferric Chloride Thrombosis) In_Vivo_Efficacy->In_Vivo_Toxicity Decision2 Favorable Risk/Benefit? In_Vivo_Toxicity->Decision2 Lead_Optimization Lead Optimization Decision2->Lead_Optimization Yes Stop2 Stop Decision2->Stop2 No

Caption: A tiered experimental workflow for evaluating MetAP2 inhibitors.

Troubleshooting_Logic Start Conflicting In Vitro Data (Efficacy vs. Toxicity) Dose_Response Review Dose-Response Curves Start->Dose_Response Separation Clear Separation of Doses? Dose_Response->Separation On_Target_Toxicity Hypothesize On-Target Toxicity Separation->On_Target_Toxicity No Off_Target_Screening Consider Off-Target Screening Separation->Off_Target_Screening Yes Modify_Compound Modify Compound to Improve Selectivity On_Target_Toxicity->Modify_Compound Stop High Risk, Consider Stopping On_Target_Toxicity->Stop Off_Target_Screening->Modify_Compound Re-evaluate Re-evaluate in Assays Modify_Compound->Re-evaluate

Caption: Troubleshooting logic for conflicting in vitro data.

References

Beloranib Safety Biomarkers: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals investigating biomarkers for predicting adverse effects associated with the methionine aminopeptidase 2 (MetAP2) inhibitor, Beloranib. The content is structured to address common questions and troubleshooting scenarios encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What was this compound and what was its primary therapeutic goal?

This compound is an inhibitor of methionine aminopeptidase 2 (MetAP2), a bifunctional protein involved in protein maturation and the inhibition of eukaryotic initiation factor 2-alpha (eIF-2alpha) phosphorylation.[1] It was developed as a novel therapy for obesity, demonstrating significant, dose-dependent weight loss in clinical trials for severe obesity, obesity complicated by type 2 diabetes, and in patients with Prader-Willi syndrome (PWS).[2][3] The mechanism of weight loss was attributed to the inhibition of MetAP2, which helps restore balance to the production and utilization of fat.[4]

Q2: What is the most critical adverse effect associated with this compound?

The development of this compound was halted due to a significant and severe adverse effect: an imbalance of venous thromboembolic events (VTE).[5][6] In clinical trials, this manifested as deep vein thrombosis (DVT) and pulmonary embolism (PE), which included two patient deaths in the pivotal PWS trial.[6][7][8] This pro-thrombotic risk led the FDA to place a clinical hold on its development.[9][10]

Q3: Besides VTE, what other adverse effects were reported in clinical trials?

Other common adverse events were generally mild to moderate and dose-related.[2][9] These included:

  • Insomnia and sleep disturbances[2][9]

  • Gastrointestinal issues such as nausea, vomiting, and diarrhea[2][5]

  • Headache[5][11]

  • Injection site reactions, most frequently bruising[6][12]

Q4: Were any biomarkers successfully used to predict the risk of VTE in patients treated with this compound?

Based on publicly available data from the clinical trial programs, there were no established biomarkers that could reliably predict which individuals were at high risk for developing VTE while on this compound therapy. The trials were stopped due to the occurrence of these events, highlighting the critical unmet need for such predictive safety markers.

Q5: Did this compound affect any cardiometabolic biomarkers?

Yes, paradoxically, this compound treatment was associated with significant improvements in several positive cardiometabolic biomarkers.[2] These changes corresponded with weight loss and included:

  • Reduction in high-sensitivity C-reactive protein (hsCRP), a marker of inflammation.[2][13]

  • Improvements in lipid profiles, including reductions in triglycerides and LDL-cholesterol.[5][11]

  • Favorable changes in adiponectin and leptin levels.[5][14]

These markers were indicative of therapeutic efficacy but did not serve as safety biomarkers for VTE.

Quantitative Data Summary

The following tables summarize key efficacy and safety data from this compound clinical trials.

Table 1: Summary of Weight Loss Efficacy in this compound Clinical Trials

Trial Population Dose Duration Mean Weight Loss vs. Placebo Citation
Obese Adults 1.2 mg 12 weeks -6.5 kg [2]
Obese Adults 2.4 mg 12 weeks -10.5 kg [2]
Prader-Willi Syndrome 1.8 mg 26 weeks -8.2% [6][12]
Prader-Willi Syndrome 2.4 mg 26 weeks -9.5% [6][12]
Obesity with Type 2 Diabetes 1.2 mg 6 months -10.4%

| Obesity with Type 2 Diabetes | 1.8 mg | 6 months | -9.6% | |

Table 2: Reported Adverse Events in this compound Clinical Trials

Adverse Event Frequency / Observation Trial Context Citation
Venous Thromboembolism Imbalance of events, including 2 fatal PEs and 2 DVTs, leading to clinical hold. Prader-Willi Syndrome (bestPWS) [6][8]
Insomnia / Sleep Latency More common than placebo, especially at higher doses. General Obesity [2][9]
Nausea & Vomiting Mild to moderate, transient, and dose-related. General Obesity [2][9]
Injection Site Bruising Most frequent adverse event reported. Prader-Willi Syndrome [6][12]

| Diarrhea & Headache | Higher incidence than placebo. | General Obesity |[11] |

Visualized Pathways and Workflows

G cluster_drug Drug Action cluster_target Cellular Target cluster_effect Hypothesized Downstream Effects cluster_outcome Clinical Outcome This compound This compound MetAP2 MetAP2 (Methionine Aminopeptidase 2) This compound->MetAP2 Inhibits EndoDys Endothelial Cell Dysfunction / Activation MetAP2->EndoDys Leads to (?) Procoag Pro-coagulant State (e.g., ↑ Clotting Factors ↓ Anticoagulant Factors) EndoDys->Procoag Promotes VTE Increased Risk of Venous Thromboembolism (VTE) Procoag->VTE

G start Start: Hypothesis Generation model Select Pre-clinical Model (e.g., Endothelial Cell Culture, Animal Model) start->model treatment Treatment Groups: 1. Vehicle Control 2. This compound (Therapeutic Dose) 3. This compound (High Dose) model->treatment collection Sample Collection at Multiple Timepoints (e.g., Plasma, Cell Lysates, Conditioned Media) treatment->collection analysis Biomarker Analysis (Multiplex Panel) - Coagulation Factors (Fibrinogen, D-dimer) - Endothelial Markers (vWF, sE-selectin) - Inflammatory Cytokines (IL-6, TNF-α) collection->analysis data Data Analysis & Correlation Identify markers that change significantly with this compound treatment prior to any pro-thrombotic phenotype. analysis->data validation Candidate Biomarker Validation Test candidates in a larger or secondary model. data->validation end End: Confirmed Predictive Biomarker(s) validation->end

Troubleshooting Guides

Scenario 1: High Variability in Immunoassay (ELISA) Results for a Potential Biomarker

Question: My ELISA results for hsCRP are inconsistent across replicates and experiments when testing plasma from this compound-treated animal models. What should I check?

Answer: High variability in ELISA is a common issue. Follow this troubleshooting guide to isolate the problem.

G cluster_reagents Reagent & Sample Issues cluster_protocol Protocol Execution Issues start High Variability in ELISA Results pipette Check Pipetting Technique (Use calibrated pipettes, reverse pipetting) start->pipette Operator Error? sample Assess Sample Quality (Hemolysis? Consistent collection/storage?) start->sample Sample Integrity? reagent_prep Verify Reagent Preparation (Proper reconstitution, storage, expiration) start->reagent_prep Reagent Failure? washing Optimize Washing Steps (Ensure sufficient volume and repetitions) start->washing Procedural Error? incubation Standardize Incubation (Consistent time and temperature) start->incubation Environment? end Consistent Results pipette->end sample->end reagent_prep->end washing->end incubation->end plate Check for Edge Effects (Avoid using outer wells if necessary) plate->end

Experimental Protocols

Protocol: Measurement of high-sensitivity C-reactive protein (hsCRP) via ELISA

This protocol provides a generalized methodology for quantifying hsCRP in plasma samples, a key cardiometabolic biomarker that was shown to improve with this compound treatment.[2][5] Researchers should always follow the specific instructions provided with their commercial ELISA kit.

  • Principle: This is a quantitative sandwich enzyme immunoassay. A monoclonal antibody specific for hsCRP is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any hsCRP present is bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for hsCRP is added. Following a final wash, a substrate solution is added, and the color develops in proportion to the amount of bound hsCRP. The reaction is stopped, and absorbance is measured at 450 nm.

  • Materials:

    • Commercial hsCRP ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, wash buffer, substrate, and stop solution).

    • Calibrated micropipettes and tips.

    • Plate reader capable of measuring absorbance at 450 nm.

    • Deionized water.

    • Plasma samples collected in EDTA or citrate tubes, centrifuged at 1000 x g for 15 minutes, and stored at -80°C until use.

  • Procedure:

    • Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manufacturer. Allow all reagents to reach room temperature before use.

    • Sample Dilution: Plasma samples typically require a significant dilution (e.g., 1:1000) in the provided assay diluent. Perform serial dilutions to ensure the final concentration falls within the standard curve range.

    • Standard Curve: Add 100 µL of each standard to the appropriate wells in duplicate.

    • Samples: Add 100 µL of each diluted sample to the appropriate wells in duplicate.

    • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).

    • Washing: Aspirate each well and wash 4 times with 300 µL of Wash Buffer. Ensure complete removal of liquid at each step.

    • Detection Antibody: Add 100 µL of the prepared Detection Antibody to each well.

    • Second Incubation: Cover the plate and incubate (e.g., 1 hour at room temperature).

    • Second Wash: Repeat the wash step as described in step 6.

    • Substrate Development: Add 100 µL of Substrate Solution to each well. Incubate in the dark (e.g., 15-20 minutes at room temperature).

    • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read Plate: Read the optical density of each well within 5 minutes using a microplate reader set to 450 nm.

  • Data Analysis:

    • Average the duplicate readings for each standard and sample.

    • Subtract the average zero standard optical density.

    • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

    • Calculate the concentration of hsCRP in the samples by interpolating their mean absorbance values from the standard curve.

    • Multiply the result by the dilution factor to obtain the actual concentration in the original plasma sample.

References

Technical Support Center: Advancing MetAP2 Inhibitors Beyond Beloranib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for navigating the challenges and opportunities in the development of Methionine Aminopeptidase 2 (MetAP2) inhibitors. Following the clinical termination of Beloranib due to safety concerns, the focus has shifted to creating next-generation inhibitors with an improved therapeutic index. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support these efforts.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound halted, and what are the key lessons for developing new MetAP2 inhibitors?

A: The development of this compound was stopped in 2016 due to serious adverse effects, specifically thromboembolic events, which included two fatal cases of pulmonary embolism during a Phase III trial.[1][2] This has significant implications for the field, highlighting that the therapeutic window for first-generation, irreversible MetAP2 inhibitors was unacceptably narrow. The toxicity is thought to stem from the drug's effect on vascular endothelial cells.[3][4] The primary lesson is that future MetAP2 inhibitors must be designed with a significantly improved safety profile, focusing on minimizing effects on the vascular endothelium and reducing the risk of thrombosis.[1]

Q2: What are the leading strategies to improve the therapeutic index of MetAP2 inhibitors?

A: Post-Beloranib, several key strategies have emerged to enhance the safety and efficacy of MetAP2 inhibitors:

  • Developing Reversible Inhibitors: Moving away from the irreversible covalent mechanism of the fumagillin class (including this compound and TNP-470) is a primary strategy.[1][5] Reversible inhibitors, such as M8891, are being investigated with the hypothesis that a non-covalent, reversible binding mechanism may reduce the long-term cellular stress and toxicity seen with irreversible compounds.[5][6]

  • Optimizing Pharmacokinetics (PK): Next-generation inhibitors like ZGN-1061 were specifically designed for a better safety profile by modifying PK properties, such as shortening drug exposure time and lowering intracellular accumulation.[1]

  • Structure-Based Drug Design: Utilizing crystal structures of MetAP2 to design highly selective and potent inhibitors can minimize off-target effects.[5][7] This approach helps in creating novel scaffolds that differ significantly from the fumagillin backbone.

  • Polymer-Drug Conjugation: Creating conjugates, such as SDX-7320 (evexomostat), can alter the drug's distribution, reduce exposure to sensitive tissues like the central nervous system, and prolong its half-life, potentially allowing for more convenient dosing with a better safety margin.[8]

Q3: How can I effectively monitor the engagement of my MetAP2 inhibitor with its target in preclinical experiments?

A: Monitoring target engagement is crucial to link drug exposure with a biological response. This can be achieved by measuring the accumulation of unprocessed MetAP2 substrates, which serve as pharmacodynamic (PD) biomarkers. Two well-characterized biomarkers are:

  • N-terminally methionylated 14-3-3γ (NMet14-3-3γ): Levels of this unprocessed protein increase in cells and tissues upon MetAP2 inhibition and can be quantified to measure target engagement.[9]

  • Translation Elongation Factor 1-alpha-1 (eEF1A1): The methionylated form of this protein also accumulates with MetAP2 inhibition and has been used as a PD biomarker in both cell and mouse studies to confirm target engagement.[6][10]

Q4: What are the primary signaling pathways affected by MetAP2 inhibition?

A: MetAP2 inhibition impacts multiple downstream pathways, depending on the cell type and context:

  • Anti-Angiogenic and Anti-Tumor Pathway: In endothelial and some tumor cells, MetAP2 inhibition can lead to G1 cell cycle arrest.[11] This effect is often mediated by the activation of the p53 tumor suppressor pathway and the subsequent induction of its downstream effector, p21.[6][10]

  • Metabolic Pathway in Obesity: In the context of obesity, MetAP2 inhibition is proposed to increase energy expenditure and fat metabolism.[12][13] One hypothesized mechanism involves the modulation of G-protein signaling in adipocytes, leading to increased cAMP levels, activation of Protein Kinase A (PKA), and ultimately, enhanced lipolysis.[14]

Visualizing Key Pathways and Workflows

To better understand the mechanisms and processes involved in MetAP2 inhibitor research, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

MetAP2_Anti_Angiogenic_Pathway Inhibitor MetAP2 Inhibitor (e.g., M8891) MetAP2 MetAP2 Inhibitor->MetAP2 inhibits Substrates Accumulation of Unprocessed Substrates MetAP2->Substrates leads to p53 p53 Activation Substrates->p53 p21 p21 Induction p53->p21 Arrest G1 Cell Cycle Arrest p21->Arrest Proliferation Inhibition of Endothelial Cell Proliferation Arrest->Proliferation

Caption: MetAP2 inhibition leads to G1 cell cycle arrest in endothelial cells.

MetAP2_Metabolic_Pathway Inhibitor MetAP2 Inhibitor (e.g., ZGN-1061) MetAP2 MetAP2 Inhibitor->MetAP2 inhibits Gai Gαi Inhibition (Postulated) MetAP2->Gai AC Adenylate Cyclase Activity ↑ Gai->AC cAMP cAMP ↑ AC->cAMP PKA PKA Activation cAMP->PKA Lipolysis ↑ Lipolysis & ↑ Fat Oxidation PKA->Lipolysis

Caption: Proposed metabolic pathway for MetAP2 inhibitors in adipocytes.

MetAP2_Workflow Start Compound Design & Synthesis Biochem Biochemical MetAP2 Enzyme Assay (IC50) Start->Biochem Cellular Cell-Based Assays Biochem->Cellular HUVEC HUVEC Proliferation Cellular->HUVEC PD Target Engagement (PD Biomarker) Cellular->PD Selectivity Selectivity Profiling Cellular->Selectivity PKPD In Vivo PK/PD Studies Cellular->PKPD Efficacy In Vivo Efficacy Models (e.g., DIO, Xenograft) PKPD->Efficacy LeadOp Lead Optimization Efficacy->LeadOp LeadOp->Start Iterate

Caption: A typical experimental workflow for developing a novel MetAP2 inhibitor.

Troubleshooting Guides

Problem 1: High in vivo toxicity is observed despite potent in vitro activity.

  • Possible Causes:

    • Irreversible Mechanism: Covalent modification of MetAP2 or off-targets can lead to cumulative toxicity. This was a major concern for fumagillin-class inhibitors.[6]

    • Poor Pharmacokinetic Profile: High peak concentrations (Cmax) or long half-life can lead to sustained, high-level target inhibition that is not well-tolerated.

    • Off-Target Activity: The compound may be inhibiting other essential metalloproteases or cellular targets.

    • Endothelial Cell Sensitivity: The compound may be excessively cytostatic or cytotoxic to vascular endothelial cells, the likely source of this compound's toxicity.[3][4]

  • Suggested Solutions:

    • Synthesize Reversible Analogs: Design and test non-covalent inhibitors to see if toxicity is reduced.[5]

    • Profile Pharmacokinetics Early: Conduct PK studies in rodents to understand exposure levels and modify the chemical structure to achieve a more favorable profile (e.g., shorter half-life).[15]

    • Conduct Broad Selectivity Screening: Test the compound against a panel of other metalloproteases and in a broad kinase screen (e.g., a CEREP panel) to identify potential off-targets.

    • Prioritize HUVEC Proliferation Assays: Assess the compound's effect on human umbilical vein endothelial cell (HUVEC) proliferation early in the screening cascade. Aim for a significant potency window between target cell (e.g., tumor cell) inhibition and HUVEC inhibition.

Problem 2: The inhibitor shows potent enzymatic activity (low nM IC50) but weak cellular activity (µM range).

  • Possible Causes:

    • Low Cell Permeability: The compound may not be able to cross the cell membrane effectively due to its physicochemical properties (e.g., high polarity, large size).

    • Active Efflux: The compound could be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.

    • Compound Instability: The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells.

  • Suggested Solutions:

    • Assess Physicochemical Properties: Measure properties like LogP and aqueous solubility. Run a Caco-2 permeability assay to directly measure cell penetration.

    • Test with Efflux Pump Inhibitors: Re-run the cellular potency assay in the presence of known efflux pump inhibitors (e.g., verapamil) to see if activity is restored.

    • Evaluate Stability: Use LC-MS to measure the concentration of the compound in the cell culture supernatant over the course of the experiment to check for degradation.

Problem 3: Inconsistent results in in vitro angiogenesis (tube formation) assays.

  • Possible Causes:

    • Matrigel Variability: Matrigel is a biological product with significant lot-to-lot variability. Its polymerization is also highly sensitive to temperature.

    • HUVEC Health and Passage Number: HUVECs are primary cells that can lose their tube-forming capacity at higher passage numbers. Their health is critical for a robust assay.

    • Conflation of Anti-Angiogenic vs. Cytotoxic Effects: At higher concentrations, the inhibitor may be killing the cells rather than specifically inhibiting tube formation, leading to a misinterpretation of the results.

  • Suggested Solutions:

    • Standardize Matrigel Handling: Always thaw Matrigel on ice overnight at 4°C. Pre-test new lots to ensure they support robust tube formation. Keep plates and tips cold during plating.

    • Use Low-Passage HUVECs: Use HUVECs between passages 2 and 6 for optimal and consistent performance. Ensure cells are healthy and actively growing before starting the assay.

    • Run a Parallel Cytotoxicity Assay: Concurrently with the tube formation assay, run a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) using the same cell seeding density and compound concentrations. This will allow you to distinguish true anti-angiogenic effects from general cytotoxicity.[3][16]

Quantitative Data Summary

The tables below summarize key quantitative data for prominent MetAP2 inhibitors, allowing for easy comparison.

Table 1: Comparative Profile of MetAP2 Inhibitors

Inhibitor Type MetAP2 Enzymatic IC50 HUVEC Proliferation IC50 Key Characteristic/Finding
TNP-470 Irreversible ~1 nM ~0.1 nM Fumagillin analog; clinical development halted due to neurotoxicity.[6][11]
This compound Irreversible Potent (nM range) Potent (nM range) Effective for weight loss but development was terminated due to fatal thromboembolic events.[1][17]
ZGN-1061 Irreversible Potent (nM range) Potent (nM range) Designed for an improved safety profile with shorter drug exposure compared to this compound.[1][3]
M8891 Reversible 3.5 nM ~1 nM Novel, reversible inhibitor that has entered Phase I clinical trials for solid tumors.[6][18]

| Compound 21 | Reversible | 150 nM (Initial Hit) | 15 nM (Optimized) | Example of a novel scaffold developed through structure-based optimization.[7] |

Table 2: Efficacy of MetAP2 Inhibitors in Obesity Models

Inhibitor Model Dose Duration Outcome (% Body Weight Loss)
This compound Obese Humans 1.2 mg / 1.8 mg 26 weeks 13.5% / 12.7%
This compound Prader-Willi Syndrome Humans 1.8 mg / 2.4 mg 26 weeks 8.2% / 9.5%
ZGN-1061 Diet-Induced Obese (DIO) Mice Not specified 4 weeks ~25%
Compound 10 Diet-Induced Obese (DIO) Mice 30 mg/kg 7 days ~4%

| TNP-470 | ob/ob Mice | 2.5–10 mg/kg/day | Not specified | Dose-dependent reduction in weight gain.[1] |

Key Experimental Protocols

Protocol 1: Biochemical MetAP2 Enzyme Inhibition Assay This protocol is adapted from methodologies used in the characterization of M8891.[18]

  • Reagents & Buffers:

    • Assay Buffer: 100 mM HEPES (pH 7.0), 50 mM NaCl, 50 µM MnCl₂.

    • Enzyme: Recombinant human MetAP2 (h-MetAP2).

    • Substrate: Methionine-Alanine-Serine (MAS) tripeptide.

    • Detection Reagents: Peroxidase (POD), Amino Acid Oxidase (AAO), Dianisidine.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute into the Assay Buffer.

    • In a 96-well plate, add 25 µL of the diluted inhibitor.

    • Add 25 µL of the enzyme/detection reagent mix (containing h-MetAP2, POD, AAO, and dianisidine in Assay Buffer) to each well.

    • Pre-incubate the plate for 15 minutes at 25°C.

    • Initiate the reaction by adding 50 µL of the MAS tripeptide substrate.

    • Immediately measure the absorbance at 450 nm (Time 0).

    • Incubate the plate for 45 minutes at 25°C.

    • Measure the absorbance again at 450 nm (Time 45).

  • Data Analysis:

    • Calculate the change in absorbance for each well (Time 45 - Time 0).

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: HUVEC Proliferation Assay This protocol is a standard method to assess the anti-angiogenic potential of a compound.[3][16]

  • Reagents & Materials:

    • HUVECs (low passage, P2-P6).

    • Endothelial Cell Growth Medium (e.g., EGM-2).

    • 96-well clear-bottom, black-walled plates.

    • Cell viability reagent (e.g., MTS, CellTiter-Glo).

  • Procedure:

    • Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of growth medium.

    • Allow cells to attach for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of the test inhibitor in the appropriate growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test inhibitor. Include vehicle-only controls.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Add the cell viability reagent according to the manufacturer's instructions (e.g., 20 µL of MTS reagent per well).

    • Incubate for 1-4 hours and then read the absorbance (for MTS) or luminescence (for CellTiter-Glo) on a plate reader.

  • Data Analysis:

    • Subtract the background (medium only) from all readings.

    • Normalize the data to the vehicle control wells (100% proliferation).

    • Plot the percent proliferation versus the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay This protocol assesses the ability of an inhibitor to block the formation of capillary-like structures.[3]

  • Reagents & Materials:

    • HUVECs (low passage).

    • Matrigel (growth factor reduced).

    • Pre-chilled 96-well plate.

    • Endothelial cell basal medium (e.g., EBM-2) with low serum (0.5-2% FBS).

  • Procedure:

    • Thaw Matrigel on ice at 4°C overnight.

    • Using pre-chilled pipette tips, coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.

    • Resuspend HUVECs in low-serum medium containing the desired concentrations of the test inhibitor or vehicle control.

    • Seed 10,000-20,000 cells per well onto the polymerized Matrigel.

    • Incubate for 4-18 hours at 37°C, 5% CO₂.

    • Image the wells using a light microscope.

  • Data Analysis:

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using software like ImageJ with the Angiogenesis Analyzer plugin.

    • Compare the quantitative data from inhibitor-treated wells to the vehicle control to determine the extent of inhibition.

References

Validation & Comparative

Comparative Efficacy and Safety of Beloranib and ZGN-1061: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Beloranib (ZGN-433) and ZGN-1061, two methionine aminopeptidase 2 (MetAP2) inhibitors developed for the treatment of obesity and metabolic disorders. Both compounds were developed by Zafgen, with ZGN-1061 engineered as a second-generation molecule to improve upon the safety profile of this compound. This document synthesizes available preclinical and clinical data to offer an objective comparison of their efficacy and safety, supported by experimental protocols and pathway visualizations.

Introduction and Mechanism of Action

This compound and ZGN-1061 are synthetic analogs of the natural compound fumagillin and function by inhibiting methionine aminopeptidase 2 (MetAP2), a metalloprotease crucial for protein modification.[1][2][3] Initially explored as anti-angiogenic agents for cancer, MetAP2 inhibitors were found to induce significant and sustained weight loss by modulating lipid metabolism and energy expenditure.[1][4][5] The proposed mechanism involves reducing the synthesis of lipids and cholesterol and stimulating the utilization of stored fat.[4][6]

While both drugs share this primary mechanism, their clinical development trajectories diverged significantly due to safety concerns. This compound's development was halted after patient deaths from thromboembolic events occurred in a Phase 3 trial.[1][7] ZGN-1061 was subsequently developed with a modified pharmacokinetic profile to mitigate this risk.[5][8] However, its development was also discontinued following a clinical hold by the U.S. Food and Drug Administration (FDA) due to potential cardiovascular safety risks, likely influenced by the experience with this compound.[9][10]

Signaling Pathway and Experimental Workflow

The anti-obesity effects of MetAP2 inhibitors are believed to be mediated through the modulation of key metabolic signaling pathways. Inhibition of MetAP2 leads to the suppression of pathways involved in lipid biosynthesis and a shift towards fat oxidation.

MetAP2_Inhibition_Pathway cluster_drug MetAP2 Inhibitor cluster_cellular Cellular Processes cluster_outcome Physiological Outcome This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibit ZGN1061 ZGN-1061 ZGN1061->MetAP2 Inhibit ERK12 ERK1/2 MetAP2->ERK12 Suppresses Fat_Ox Fat Oxidation & Utilization MetAP2->Fat_Ox Stimulates Adiponectin Adiponectin & FGF-21 MetAP2->Adiponectin Increases SREBP SREBP Activity ERK12->SREBP Suppresses Lipid_Synth Lipid & Cholesterol Biosynthesis SREBP->Lipid_Synth Leads to Reduced Weight_Loss Weight Loss Lipid_Synth->Weight_Loss Fat_Ox->Weight_Loss Metabolic_Imp Improved Cardiometabolic Markers Adiponectin->Metabolic_Imp Weight_Loss->Metabolic_Imp

Caption: Proposed signaling pathway for MetAP2 inhibitors.

Clinical trials for both compounds followed a standard workflow, progressing from dose-finding and safety assessments in healthy volunteers to efficacy studies in patient populations.

Clinical_Trial_Workflow start Preclinical (In Vitro & Animal Models) phase1 Phase 1 (Healthy Volunteers) - Safety, Tolerability, PK - Single & Multiple Ascending Doses start->phase1 IND Filing phase2 Phase 2 (Patient Population) - Efficacy (Weight, HbA1c) - Dose Ranging - Further Safety phase1->phase2 Establish Safety phase3 Phase 3 (Pivotal Trial - this compound) - Large Patient Population - Confirm Efficacy & Safety phase2->phase3 Proof of Concept halt Development Halted (Safety Concerns) phase2->halt FDA Clinical Hold (CV Safety Risk) phase3->halt Patient Deaths (Thromboembolic Events)

Caption: Generalized clinical trial workflow for this compound and ZGN-1061.

Comparative Efficacy Data

Direct head-to-head clinical trials of this compound and ZGN-1061 were not conducted. The following tables summarize efficacy data from their respective clinical development programs.

Table 1: this compound Clinical Efficacy Data

Trial Phase Population Treatment & Duration Key Efficacy Endpoints Reference
Phase 3 (ZAF-311) Prader-Willi Syndrome (n=107) 1.8 mg or 2.4 mg, twice weekly for 26 weeks Weight Change: -8.2% (1.8 mg) and -9.5% (2.4 mg) vs. placebo. Hyperphagia (HQ-CT Score): -6.3 and -7.0 unit reduction vs. placebo. [7][11][12]
Phase 2a Hypothalamic Injury-Associated Obesity (n=14) 1.8 mg, twice weekly for 4-8 weeks Weight Change: -3.2 kg at 4 weeks vs. placebo; -6.2 kg total at 8 weeks. [6][13]
Phase 2 Obese Adults (n=147) 0.6, 1.2, or 2.4 mg, twice weekly for 12 weeks Weight Change: -5.5 kg (0.6 mg), -6.9 kg (1.2 mg), -10.9 kg (2.4 mg) vs. -0.4 kg for placebo. [14][15]

| Phase 2b (ZAF-203) | Severe Obesity with Type 2 Diabetes (n=152) | 1.2 mg or 1.8 mg for 26 weeks | Weight Change: -13.5% (1.2 mg) and -12.7% (1.8 mg) vs. -3.1% for placebo. |[16] |

Table 2: ZGN-1061 Clinical & Preclinical Efficacy Data

Trial Phase Population Treatment & Duration Key Efficacy Endpoints Reference
Phase 2 Overweight/Obese with Type 2 Diabetes (n=129) 0.9 mg or 1.8 mg, every 3 days for 12 weeks HbA1c Change: -0.6% (0.9 mg) and -1.0% (1.8 mg) vs. placebo. Weight Change: -2.2% at 1.8 mg dose vs. placebo. [10][17]
Phase 1 (MAD) Overweight/Obese Adults (n=29) 0.2, 0.6, or 1.8 mg, twice weekly for 4 weeks Weight Change: Trend for weight loss (-1.5 kg total ZGN-1061 vs. -0.2 kg placebo). [18][19]

| Preclinical | Diet-Induced Obese (DIO) Mice | Subcutaneous admin. for 4 weeks | Weight Change: ~25% reduction in body weight, comparable to this compound. |[8][19] |

Comparative Safety and Tolerability

Safety was the critical differentiator and ultimate point of failure for both molecules. ZGN-1061 was specifically designed for an improved safety profile by altering its pharmacokinetics to allow for more rapid clearance and lower intracellular accumulation compared to this compound.[8][20][21]

Table 3: Comparative Safety Profiles

Feature This compound ZGN-1061 Reference
Primary Safety Concern Thromboembolic Events: Patient deaths from pulmonary embolism and instances of deep vein thrombosis in Phase 3. Potential Cardiovascular Risk: FDA clinical hold placed on IND citing potential CV risk based on the this compound precedent. [7][12]
Common Adverse Events Sleep disturbance (insomnia), mild-to-moderate gastrointestinal issues (nausea, vomiting, diarrhea), injection site bruising. Mild gastrointestinal issues, headache, procedural-related irritation. No sleep-related disturbances reported. [14][18][20][22]
Pharmacokinetics Longer half-life (t1/2 ranged from 6 to 12 hours). Shorter half-life, rapid absorption and clearance (plasma concentrations near LLOQ within 4 hours). [8][20]
Coagulation Markers Associated with an imbalance of venous thrombotic events. No clinically meaningful elevations in D-dimer or changes in coagulation parameters observed in Phase 1. Preclinically, did not increase coagulation markers in dogs. [8][12][18]

| Development Status | Halted: Development ceased in 2016 due to fatal adverse events. | Halted: Development discontinued after FDA placed a clinical hold on the IND application in 2018. |[1][10] |

Preclinical studies directly comparing the two compounds demonstrated that ZGN-1061's effects on endothelial cell proliferation and coagulation proteins were significantly attenuated relative to this compound, supporting its design for an improved safety profile.[8][19] Despite these preclinical and early clinical assurances, the shadow of this compound's severe adverse events proved insurmountable for ZGN-1061's clinical progression.

Experimental Protocols

Detailed protocols are proprietary; however, the methodologies can be summarized from published trial designs.

This compound Phase 3 Trial (bestPWS, NCT02179151) Protocol Summary

  • Design: Randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: 107 individuals aged 12-65 with a diagnosis of Prader-Willi syndrome.

  • Intervention: Participants were randomized (1:1:1) to receive subcutaneous injections of placebo, 1.8 mg this compound, or 2.4 mg this compound, administered twice weekly for 26 weeks.

  • Primary Endpoints:

    • Change from baseline in hyperphagia, assessed by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).

    • Percent change from baseline in body weight.

  • Safety Assessment: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs. Special attention was given to thromboembolic events.[7][12]

ZGN-1061 Phase 2 Trial (NCT03254368) Protocol Summary

  • Design: Randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: Overweight and obese adults with type 2 diabetes and HbA1c between 7% and 11%.

  • Intervention: Participants were randomized to receive subcutaneous injections of placebo or ZGN-1061 (0.05, 0.3, 0.9, or 1.8 mg) every third day for 12 weeks.

  • Primary Endpoint: Change in HbA1c at week 12.

  • Secondary Endpoints: Change in body weight, fasting plasma glucose, and other metabolic biomarkers.

  • Safety Assessment: Monitoring of adverse events, with a focus on cardiovascular and coagulation-related safety signals, including D-dimer levels.[10][17]

Conclusion

The development of this compound and ZGN-1061 highlights both the therapeutic potential and the significant risks of MetAP2 inhibition for obesity and metabolic diseases. This compound demonstrated robust, clinically meaningful efficacy in promoting weight loss and reducing hyperphagia, but its utility was negated by an unacceptable risk of fatal thromboembolic events.[7][12] ZGN-1061 was a rational attempt to engineer a safer alternative by optimizing its pharmacokinetic profile.[8] Preclinical and early clinical data suggested this approach was successful in mitigating the prothrombotic signals seen with its predecessor.[8][18] However, the severe nature of the adverse events associated with the drug class created a high bar for regulatory approval, and development was ultimately discontinued.[10] The story of these two compounds serves as a critical case study in drug development, illustrating that even compelling efficacy cannot overcome a challenging safety profile, particularly when a precedent for severe risk has been set.

References

A Comparative Analysis of MetAP2 Inhibition: Beloranib vs. Fumagillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the methionine aminopeptidase 2 (MetAP2) inhibitory profiles of Beloranib and its parent compound, fumagillin. MetAP2 is a critical enzyme involved in protein modification and a key target in angiogenesis and metabolism. Understanding the nuances of how these two compounds inhibit MetAP2 is crucial for ongoing research and the development of novel therapeutics.

Quantitative Inhibitory Profiles

InhibitorParameterValueSource
This compound (CKD-732)HUVEC Growth Inhibition (IC50)~2.5 nM[1]
MetAP2 Binding Score-6.2 kcal/mol[2]
Fumagillin MetAP2 Inhibition (IC50)9.2 nM
MetAP2 Binding Score-6.7 kcal/mol[2]

Note: The Human Umbilical Vein Endothelial Cell (HUVEC) growth inhibition assay for this compound provides an indication of its cellular potency, which is influenced by its ability to inhibit MetAP2. The binding scores are derived from computational docking studies and represent the predicted binding affinity of the compounds to the MetAP2 active site. A more negative score suggests a stronger predicted interaction.

Mechanism of Action and Signaling Pathway

Both this compound, a synthetic analog, and the natural product fumagillin are irreversible inhibitors of MetAP2. They form a covalent bond with a key histidine residue (His-231) in the active site of the enzyme, leading to its inactivation.[3][4] This inhibition disrupts the primary function of MetAP2, which is the removal of the N-terminal methionine from nascent proteins.

The downstream effects of MetAP2 inhibition are complex and impact multiple signaling pathways, primarily affecting angiogenesis and metabolism. By inhibiting MetAP2, these compounds can suppress the proliferation of endothelial cells, a critical step in the formation of new blood vessels. This anti-angiogenic effect is a key mechanism behind their investigation as anti-cancer agents.[3][5]

In the context of metabolism, MetAP2 inhibition has been shown to reduce the activity of sterol regulatory element-binding protein (SREBP), which in turn decreases lipid and cholesterol synthesis through ERK-related pathways.[2] Furthermore, MetAP2 inhibition can modulate adipocyte function and energy expenditure.

Below is a diagram illustrating the central role of MetAP2 and the impact of its inhibition by compounds like fumagillin and this compound.

MetAP2_Pathway MetAP2 Signaling and Inhibition cluster_Inhibitors Inhibitors cluster_MetAP2 MetAP2 Function cluster_Downstream Downstream Effects This compound This compound MetAP2 MetAP2 This compound->MetAP2 inhibit Fumagillin Fumagillin Fumagillin->MetAP2 inhibit N_terminal_Methionine_Excision N-terminal Methionine Excision MetAP2->N_terminal_Methionine_Excision catalyzes SREBP_Pathway SREBP Pathway MetAP2->SREBP_Pathway regulates Protein_Maturation Protein Maturation & Function N_terminal_Methionine_Excision->Protein_Maturation enables Endothelial_Cell_Proliferation Endothelial Cell Proliferation Protein_Maturation->Endothelial_Cell_Proliferation supports Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis drives Lipid_Metabolism Lipid & Cholesterol Metabolism SREBP_Pathway->Lipid_Metabolism controls

MetAP2 signaling and points of inhibition.

Experimental Protocols

The determination of the inhibitory potential of compounds against MetAP2 is typically performed using an in vitro enzymatic assay. The following is a representative protocol adapted from literature describing the characterization of fumagillin and its analogs.[6]

Objective: To determine the in vitro inhibitory activity of test compounds against recombinant human MetAP2.

Materials:

  • Recombinant human MetAP2 enzyme

  • Test compounds (this compound, fumagillin) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 40 mM KCl, 1.5 mM CoCl₂

  • Substrate: Met-Gly-Met-Met peptide

  • Quenching Solution: 10 mM EDTA

  • 96-well microplates

  • Incubator and plate reader for detection of released methionine

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound and fumagillin) in the assay buffer. A solvent control (e.g., DMSO) should be included.

  • Enzyme Incubation: In a 96-well plate, add a fixed concentration of recombinant MetAP2 (e.g., 1 nM) to each well.

  • Inhibitor Addition: Add the various concentrations of the test compounds or the solvent control to the wells containing the enzyme.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Met-Gly-Met-Met substrate to a final concentration of 4 mM.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

  • Reaction Quenching: Stop the reaction by adding the EDTA quenching solution.

  • Detection: Quantify the amount of methionine released using a suitable detection method, as described in referenced literature.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram:

MetAP2_Assay_Workflow A Prepare serial dilutions of This compound and Fumagillin C Add inhibitors to wells and pre-incubate A->C B Add recombinant MetAP2 to 96-well plate B->C D Initiate reaction with substrate C->D E Incubate at 37°C D->E F Quench reaction with EDTA E->F G Quantify released methionine F->G H Calculate % inhibition and IC50 values G->H

Workflow for MetAP2 enzymatic inhibition assay.

Conclusion

Both this compound and fumagillin are potent, irreversible inhibitors of MetAP2. The available data suggests that they have comparable inhibitory activities in the low nanomolar range. While fumagillin shows a slightly more favorable binding score in computational models, this compound demonstrates potent inhibition of endothelial cell proliferation, a key downstream effect of MetAP2 inhibition. The choice between these compounds for research or therapeutic development may depend on other factors such as pharmacokinetic properties, toxicity profiles, and specificity. The provided experimental protocol offers a standardized method for further direct comparative studies to elucidate the subtle differences in their inhibitory profiles.

References

A Comparative Analysis of Beloranib and Current Anti-Obesity Pharmacotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the investigational drug Beloranib with currently approved anti-obesity medications. The information is supported by experimental data from key clinical trials to assist researchers and professionals in the field of drug development in understanding the therapeutic landscape.

Executive Summary

This compound, a novel methionine aminopeptidase 2 (MetAP2) inhibitor, demonstrated significant weight loss in clinical trials. However, its development was halted due to serious adverse events, specifically thromboembolism.[1][2] In contrast, a new generation of anti-obesity medications, primarily GLP-1 receptor agonists and multi-agonist therapies, have shown comparable or superior efficacy with more manageable safety profiles, revolutionizing the pharmacological management of obesity. This guide will delve into the mechanisms of action, clinical trial data, and experimental protocols of this compound and current leading anti-obesity drugs to provide a comprehensive comparative analysis.

Mechanism of Action and Signaling Pathways

A fundamental differentiator between these therapies lies in their molecular mechanisms.

This compound: this compound's primary mechanism of action is the inhibition of methionine aminopeptidase 2 (MetAP2), an enzyme that plays a role in protein modification.[3] While the exact downstream signaling cascade leading to weight loss is not fully elucidated, it is understood that MetAP2 inhibition leads to the suppression of sterol regulatory element-binding protein (SREBP) activity, which in turn reduces lipid and cholesterol biosynthesis.[3]

Beloranib_Pathway This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits SREBP SREBP Activity MetAP2->SREBP Suppresses Biosynthesis Lipid & Cholesterol Biosynthesis SREBP->Biosynthesis Reduces

Caption: this compound's inhibitory action on MetAP2.

Current Anti-Obesity Drugs: The current leading anti-obesity medications primarily act on incretin hormone pathways or centrally-acting neurotransmitter systems.

  • GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide): These drugs mimic the action of the endogenous hormone glucagon-like peptide-1 (GLP-1), which is released from the gut in response to food intake. They activate GLP-1 receptors in the brain, leading to increased satiety and reduced appetite. They also slow gastric emptying.

  • Dual and Triple Agonists (e.g., Tirzepatide, Retatrutide): These newer agents target multiple receptors, such as GIP (glucose-dependent insulinotropic polypeptide), GLP-1, and glucagon receptors, leading to enhanced weight loss effects.

GLP1_Pathway GLP1_RA GLP-1 Receptor Agonist GLP1R GLP-1 Receptor (Brain) GLP1_RA->GLP1R Activates Satiety Increased Satiety GLP1R->Satiety Appetite Reduced Appetite GLP1R->Appetite GastricEmptying Slowed Gastric Emptying GLP1R->GastricEmptying

Caption: Signaling pathway of GLP-1 receptor agonists.
  • Phentermine/Topiramate: This combination drug works on the central nervous system. Phentermine stimulates the release of norepinephrine, which suppresses appetite.[4][5] Topiramate's mechanism for weight loss is not fully understood but may involve enhancing the activity of the neurotransmitter GABA and modulating glutamate receptors.[6][7][8][9]

  • Naltrexone/Bupropion: This combination targets the hypothalamus and the mesolimbic dopamine reward system. Bupropion stimulates POMC neurons, leading to appetite suppression, while naltrexone blocks the opioid-mediated autoinhibitory feedback on these neurons, thus sustaining the appetite-suppressing effect.[10][11][12][13][14]

Naltrexone_Bupropion_Pathway cluster_POMC POMC Neuron Bupropion Bupropion POMC POMC Bupropion->POMC Stimulates alphaMSH α-MSH POMC->alphaMSH betaEndorphin β-Endorphin POMC->betaEndorphin Appetite Reduced Appetite alphaMSH->Appetite OpioidReceptor μ-Opioid Receptor betaEndorphin->OpioidReceptor Binds to Naltrexone Naltrexone Naltrexone->OpioidReceptor Blocks OpioidReceptor->POMC Inhibits

Caption: Synergistic mechanism of Naltrexone/Bupropion.

Comparative Efficacy: A Review of Clinical Trial Data

The following tables summarize the placebo-adjusted weight loss efficacy of this compound and current anti-obesity drugs based on key clinical trials. It is important to note that these trials were not head-to-head comparisons unless specified.

Table 1: Efficacy of this compound in Obese Adults (Phase II)
Drug/DoseTrial DurationMean Placebo-Adjusted Weight Loss (%)Key Secondary Outcomes
This compound 0.6 mg12 weeks-5.4%Reductions in waist circumference and body fat mass[12]
This compound 1.2 mg12 weeks-6.4%Improvements in lipids and hs-CRP[12]
This compound 2.4 mg12 weeks-10.3%Improvements in blood pressure[12]
Table 2: Efficacy of Current and Emerging Anti-Obesity Drugs
DrugKey Clinical TrialTrial DurationMean Placebo-Adjusted Weight Loss (%)
GLP-1 Receptor Agonists
Semaglutide 2.4 mgSTEP 168 weeks-12.5%[15]
Liraglutide 3.0 mgSCALE Obesity and Prediabetes56 weeks-5.4%[11]
Dual/Triple Agonists
Tirzepatide 15 mgSURMOUNT-172 weeks-19.4%[2][16][17][18][19]
Retatrutide 12 mgPhase 248 weeks-22.1%[10][20][21][22][23]
Combination Therapies
Phentermine/Topiramate ER 15mg/92mgCONQUER56 weeks-8.6%
Naltrexone SR/Bupropion SR 32mg/360mgCOR-I56 weeks-4.8%[12][24]
Other Mechanisms
Orlistat 120 mgXENDOS4 years-2.8% (at 4 years)[25]
Amylin Analogue Combination
Cagrilintide 2.4mg + Semaglutide 2.4mgREDEFINE 168 weeks-20.4%[1][26][27]

Experimental Protocols of Key Clinical Trials

Understanding the design of the pivotal clinical trials is crucial for interpreting the efficacy data.

This compound Phase II Trial
  • Objective: To assess the efficacy, safety, and tolerability of this compound for obesity.

  • Design: A 12-week, double-blind, randomized, placebo-controlled study.

  • Participants: 147 participants (primarily white women) with obesity.

  • Intervention: Subcutaneous injections of this compound suspension (0.6, 1.2, and 2.4 mg) or placebo. No diet or exercise advice was provided.

  • Primary Endpoint: Change in body weight from baseline to week 12.

  • Key Inclusion Criteria: Adults with a BMI between 30 and 45 kg/m ².

  • Key Exclusion Criteria: History of diabetes, significant cardiovascular disease, or use of medications affecting weight.

Beloranib_Trial_Workflow Start Screening of Obese Adults Randomization Randomization (N=147) Start->Randomization Beloranib_0_6 This compound 0.6 mg Randomization->Beloranib_0_6 Beloranib_1_2 This compound 1.2 mg Randomization->Beloranib_1_2 Beloranib_2_4 This compound 2.4 mg Randomization->Beloranib_2_4 Placebo Placebo Randomization->Placebo Treatment 12-Week Treatment Period (Subcutaneous Injections) Beloranib_0_6->Treatment Beloranib_1_2->Treatment Beloranib_2_4->Treatment Placebo->Treatment Endpoint Primary Endpoint Assessment: Change in Body Weight at Week 12 Treatment->Endpoint

Caption: Workflow of the this compound Phase II clinical trial.
STEP 1 Trial (Semaglutide)

  • Objective: To evaluate the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg versus placebo for weight management in adults with overweight or obesity.

  • Design: A 68-week, randomized, double-blind, placebo-controlled trial.

  • Participants: 1,961 adults without diabetes with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.

  • Intervention: Once-weekly subcutaneous injections of semaglutide 2.4 mg or placebo, as an adjunct to lifestyle intervention.

  • Primary Endpoints: Percentage change in body weight and the proportion of participants achieving ≥5% weight loss at week 68.

  • Key Inclusion Criteria: Age ≥18 years, BMI ≥30 kg/m ² or ≥27 kg/m ² with hypertension or dyslipidemia, and a history of at least one unsuccessful dietary effort.[28]

  • Key Exclusion Criteria: Diabetes, history of pancreatitis, or prior or planned obesity surgery.[28]

SCALE Obesity and Prediabetes Trial (Liraglutide)
  • Objective: To investigate the effect of liraglutide 3.0 mg, as an adjunct to diet and exercise, on body weight in obese and overweight adults with comorbidities.

  • Design: A 56-week, randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: 3,731 non-diabetic participants with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with dyslipidemia or hypertension.

  • Intervention: Once-daily subcutaneous injections of liraglutide 3.0 mg or placebo, in conjunction with a reduced-calorie diet and increased physical activity.

  • Primary Endpoints: Change in body weight, proportion of participants losing ≥5% of baseline body weight, and proportion of participants losing >10% of baseline body weight.

  • Key Inclusion Criteria: BMI ≥30 kg/m ² or ≥27 kg/m ² with treated or untreated dyslipidemia or hypertension.[3][29]

  • Key Exclusion Criteria: Diagnosis of diabetes, history of pancreatitis, or previous bariatric surgery.[3][29]

SURMOUNT-1 Trial (Tirzepatide)
  • Objective: To evaluate the efficacy and safety of tirzepatide for the treatment of obesity.

  • Design: A 72-week, multi-center, randomized, double-blind, parallel, placebo-controlled trial.

  • Participants: 2,539 adults without type 2 diabetes who have obesity, or are overweight with at least one weight-related comorbidity.[17]

  • Intervention: Once-weekly subcutaneous injections of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo, as an adjunct to a reduced-calorie diet and increased physical activity.

  • Co-Primary Endpoints: Percent change in body weight from baseline and the percentage of participants achieving a body weight reduction of at least 5% compared to placebo.[16]

  • Key Inclusion Criteria: BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one of the following: hypertension, dyslipidemia, obstructive sleep apnea, or cardiovascular disease.[17]

  • Key Exclusion Criteria: Diabetes, prior or planned obesity surgery.

Discussion and Future Perspectives

This compound, with its novel mechanism of MetAP2 inhibition, demonstrated impressive weight loss efficacy in early-phase trials. However, the unacceptable risk of thromboembolic events led to the termination of its development. This underscores the critical importance of a favorable risk-benefit profile for any anti-obesity medication.

The current landscape of anti-obesity pharmacotherapy is dominated by incretin-based therapies. GLP-1 receptor agonists like semaglutide and liraglutide have set a new standard for efficacy and have demonstrated cardiovascular benefits in patients with diabetes. The emergence of dual and triple agonists, such as tirzepatide and retatrutide, represents a significant advancement, with clinical trial data showing unprecedented levels of weight loss, approaching that of bariatric surgery.[10][20][21][22][23]

For researchers and drug development professionals, the story of this compound serves as a crucial case study. While targeting novel pathways can yield high efficacy, a deep understanding of the target's systemic effects is paramount. The success of the incretin-based therapies highlights the potential of leveraging endogenous hormonal pathways to safely and effectively manage obesity. Future research will likely focus on developing oral formulations of these potent peptides, exploring new combination therapies, and identifying novel targets that can replicate the efficacy of current agents with even better safety and tolerability profiles.

References

A Cross-Species Comparative Analysis of Beloranib's Metabolic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Beloranib, a novel methionine aminopeptidase 2 (MetAP2) inhibitor, has demonstrated significant metabolic effects, primarily characterized by weight loss and reduced hyperphagia. This guide provides a comprehensive cross-species comparison of this compound's efficacy and mechanism of action, drawing upon data from key preclinical and clinical studies. The information is intended to offer an objective overview to researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative metabolic effects of this compound observed in preclinical (rat) and clinical (human) studies.

Preclinical Data: Rodent Models of Obesity
ParameterAnimal ModelThis compound DoseDurationKey FindingsReference
Food IntakeHypothalamic & MC4R Knockout RatsNot Specified12 days~30% reduction in food consumption.[1]
Body WeightHypothalamic & MC4R Knockout RatsNot Specified12 daysSignificant weight loss.[1]
Body Temperature & Physical ActivityHypothalamic & MC4R Knockout RatsNot Specified12 daysNo significant changes observed.[1]
Neurochemical ChangesHypothalamic Defect RatsNot Specified12 daysMarked increase in α-MSH.[1]
Inflammatory MarkersObese RatsNot Specified12 daysReduction in markers of inflammation.[1]
Clinical Data: Human Trials
ParameterPatient PopulationThis compound DoseDurationKey FindingsReference
Weight Loss
Obese Women0.9 mg/m²4 weeksMedian weight loss of -3.8 kg (vs. -0.6 kg for placebo).[2]
Obese Adults0.6 mg, 1.2 mg, 2.4 mg (twice weekly)12 weeksAverage weight loss of -5.5 kg, -6.9 kg, and -10.9 kg, respectively (vs. -0.4 kg for placebo).[3]
Prader-Willi Syndrome1.8 mg, 2.4 mg (twice weekly)26 weeksAverage weight loss of ~8% and 9.5%, respectively (vs. +4% for placebo).[1]
Prader-Willi Syndrome1.8 mg, 2.4 mg (twice weekly)26 weeks-8.2% and -9.5% mean difference in weight change vs. placebo, respectively.[4][5]
Hypothalamic Injury-Associated Obesity1.8 mg (twice weekly)4 weeksMean weight loss of -3.4 kg (vs. +0.3 kg for placebo).[6]
Hypothalamic Injury-Associated Obesity1.8 mg (twice weekly)8 weeksMean weight loss of -6.2 kg.[6]
Hyperphagia
Prader-Willi Syndrome1.8 mg, 2.4 mg (twice weekly)26 weeksSignificant decrease in hyperphagia scores on the HQ-CT questionnaire.[1]
Prader-Willi Syndrome1.8 mg, 2.4 mg (twice weekly)26 weeksMean difference in HQ-CT score of -6.3 and -7.0 vs. placebo, respectively.[4][5]
Lipid Profile
Obese Women0.9 mg/m²4 weeks42% reduction in triglycerides and 18% reduction in LDL-cholesterol.[2]
Obese AdultsNot SpecifiedNot SpecifiedReductions in bad cholesterol levels.
Inflammation
Obese Women0.9 mg/m²4 weeksImprovement in C-reactive protein.[2]
Hypothalamic Injury-Associated Obesity1.8 mg (twice weekly)4-8 weeksImprovements in high-sensitivity C-reactive protein.[7]
Other Metabolic Markers
Obese AdultsNot SpecifiedNot SpecifiedIncrease in adiponectin and FGF-21.
Obese Women0.9 mg/m²4 weeksChanges in β-hydroxybutyrate, adiponectin, leptin, and FGF-21 consistent with MetAP2 inhibition.[2]

Experimental Protocols

Preclinical Study: Obese Rat Models
  • Animal Models: Two types of obese rats were utilized: one with a defect in the hypothalamus and another with a genetic knockout of the MC4R gene, a key regulator of weight control.[1]

  • Treatment and Duration: this compound was administered to the rats for a period of 12 days.[1]

  • Assessments:

    • Food intake and body weight were monitored.

    • Body temperature and physical activity were measured to assess for potential thermogenic effects.[1]

    • Neurochemical changes in the brain, specifically levels of α-MSH, were analyzed.[1]

    • Markers of inflammation were assessed.[1]

Clinical Trial: Prader-Willi Syndrome (PWS)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial (NCT02179151).[1][5]

  • Participants: 107 individuals with PWS, aged 12 and up.[1]

  • Treatment and Duration: Participants were randomly assigned to receive subcutaneous injections of a placebo, 1.8 mg this compound, or 2.4 mg this compound twice weekly for 26 weeks.[1][8] This was followed by an optional 26-week open-label extension where all participants could receive the 2.4 mg dose.[1]

  • Primary Endpoints:

    • Change in hyperphagia-related behaviors, as measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).[1][5]

    • Change in body weight.[1][5]

  • Other Assessments: Body fat and muscle mass, behavior, and quality of life were also monitored.[1]

Clinical Trial: Hypothalamic Injury-Associated Obesity (HIAO)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 2a trial.[7]

  • Participants: 14 adult patients with HIAO.[6]

  • Treatment and Duration: Participants received twice-weekly subcutaneous injections of 1.8 mg this compound or a placebo for 4 weeks.[6][7] An optional 4-week open-label extension followed, during which all participants received this compound.[7]

  • Primary Endpoint: Change in body weight from baseline to week 4.[7]

  • Other Assessments: Cardiovascular disease risk factors, including lipids and C-reactive protein, were evaluated.[6]

Visualizing the Mechanism and Workflow

This compound's Signaling Pathway

This compound's primary mechanism of action is the inhibition of methionine aminopeptidase 2 (MetAP2). This inhibition is thought to trigger a cascade of downstream signaling events that ultimately lead to reduced fat synthesis and increased fat oxidation.[4]

Beloranib_Signaling_Pathway This compound This compound MetAP2 MetAP2 This compound->MetAP2 inhibits ERK ERK1/2 MetAP2->ERK suppresses (non-enzymatic action) FattyAcid_Oxidation Fatty Acid Oxidation MetAP2->FattyAcid_Oxidation leads to increased Food_Intake Reduced Food Intake MetAP2->Food_Intake leads to SREBP SREBP ERK->SREBP activates FattyAcid_Cholesterol_Syn Fatty Acid & Cholesterol Synthesis SREBP->FattyAcid_Cholesterol_Syn promotes Weight_Loss Weight Loss FattyAcid_Cholesterol_Syn->Weight_Loss contributes to FattyAcid_Oxidation->Weight_Loss contributes to Food_Intake->Weight_Loss contributes to

Caption: Proposed signaling pathway of this compound via MetAP2 inhibition.

Typical Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a clinical trial investigating the effects of this compound.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase Participant_Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Participant_Screening->Randomization Placebo_Group Placebo Administration (Subcutaneous, twice weekly) Randomization->Placebo_Group Group 1 Beloranib_Group This compound Administration (e.g., 1.8mg or 2.4mg) (Subcutaneous, twice weekly) Randomization->Beloranib_Group Group 2 Data_Collection Data Collection (Weight, Hyperphagia, Blood Markers) Placebo_Group->Data_Collection Beloranib_Group->Data_Collection Statistical_Analysis Statistical Analysis (Comparison of Endpoints) Data_Collection->Statistical_Analysis

Caption: Generalized workflow of a this compound clinical trial.

References

A Comparative Analysis of Beloranib and ZGN-1061: Clinical Trial Data and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the clinical trial data for Beloranib and ZGN-1061, two investigational drugs that target methionine aminopeptidase 2 (MetAP2) for the treatment of obesity and related metabolic disorders. Both drug development programs have been discontinued due to safety concerns, primarily thromboembolic events observed with this compound. ZGN-1061 was developed as a second-generation MetAP2 inhibitor with a potentially improved safety profile. This document summarizes the available clinical trial data, details the experimental protocols of key studies, and visualizes the underlying signaling pathways to offer valuable insights for future drug development in this area.

Mechanism of Action: MetAP2 Inhibition

Both this compound and ZGN-1061 are inhibitors of methionine aminopeptidase 2 (MetAP2), a metalloprotease that plays a crucial role in protein modification and cellular signaling.[1] By inhibiting MetAP2, these drugs are believed to exert their therapeutic effects through the modulation of downstream pathways involved in lipid metabolism and energy homeostasis.[2][3] The proposed mechanism involves the suppression of sterol regulatory element-binding protein (SREBP) activity, which in turn reduces lipid and cholesterol biosynthesis.[3] Additionally, MetAP2 inhibition may lead to an increase in cyclic AMP (cAMP) levels in adipose tissue by preventing the membrane anchoring of the Gαi protein, a suppressor of adenylate cyclase.[2] This elevation in cAMP activates protein kinase A (PKA), which then promotes the breakdown of triglycerides.[2]

Clinical Trial Data Comparison

The following tables summarize the quantitative data from key clinical trials of this compound and ZGN-1061.

This compound: Efficacy in Obesity and Prader-Willi Syndrome
Clinical TrialIndicationTreatment GroupsDurationKey Efficacy OutcomesReference(s)
Phase 3 (NCT02179151) Prader-Willi Syndrome (PWS)Placebo; this compound 1.8 mg twice weekly; this compound 2.4 mg twice weekly26 weeksChange in Hyperphagia-Related Behaviors (HQ-CT Score): - Placebo: -0.4- 1.8 mg: -6.3- 2.4 mg: -7.0Change in Body Weight: - Placebo: +4%- 1.8 mg: -8%- 2.4 mg: -9.5%[4][5][6]
Phase 2b (ZAF-203) Severe Obesity with Type 2 DiabetesPlacebo; this compound 1.2 mg twice weekly; this compound 1.8 mg twice weekly6 monthsPercent Change in Body Weight: - Placebo: -3.1%- 1.2 mg: -13.5%- 1.8 mg: -12.7%Change in HbA1c: - Placebo: -0.6%- 1.2 mg & 1.8 mg: -2.0%[7][8]
Phase 2a Hypothalamic Injury-Associated ObesityPlacebo; this compound 1.8 mg twice weekly4 weeksChange in Body Weight: - Placebo vs. 1.8 mg: -3.2 kg difference[1]
Phase 2 ObesityPlacebo; this compound 0.6 mg, 1.2 mg, 2.4 mg twice weekly12 weeksChange in Body Weight: - Placebo: -0.4 kg- 0.6 mg: -5.5 kg- 1.2 mg: -6.9 kg- 2.4 mg: -10.9 kg[9]
ZGN-1061: Efficacy in Type 2 Diabetes
Clinical TrialIndicationTreatment GroupsDurationKey Efficacy OutcomesReference(s)
Phase 2 Type 2 DiabetesPlacebo; ZGN-1061 0.05 mg, 0.3 mg, 0.9 mg, 1.8 mg every 3 days12 weeksChange in HbA1c: - Placebo-corrected change at 0.9 mg: -0.6%- Placebo-corrected change at 1.8 mg: -1.0%Percent Change in Body Weight (1.8 mg dose): - 2.2% reduction[10]
Phase 1 (SAD/MAD) Healthy Overweight/ObesePlacebo; ZGN-1061 single and multiple ascending doses4 weeks (MAD)Change in Body Weight (MAD cohorts): - Trends for weight change observed (-1.5 kg total ZGN-1061 vs -0.2 kg placebo)[11]

Safety and Tolerability

This compound: The clinical development of this compound was halted due to a significant safety concern: an imbalance of venous thromboembolic events, including fatal pulmonary embolism, observed in clinical trial participants.[4][5] Other reported adverse events included injection site bruising, sleep disturbance, and mild to moderate gastrointestinal issues.[6][9]

ZGN-1061: ZGN-1061 was designed to have a better safety profile than this compound, with a shorter half-life and lower intracellular accumulation.[12] In preclinical studies, it demonstrated a markedly improved safety profile with no increase in coagulation markers in animal models.[12] Phase 1 and 2 clinical trials showed the drug to be generally well-tolerated with no severe or serious adverse events reported and no signals of thrombosis.[10][11] However, despite these initial promising results, the development of ZGN-1061 was also discontinued due to safety concerns.

Experimental Protocols of Key Clinical Trials

This compound Phase 3 Trial in Prader-Willi Syndrome (NCT02179151)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][5]

  • Participant Population: 107 adolescents (aged 12-17) and adults (aged 18-65) with a confirmed genetic diagnosis of Prader-Willi Syndrome and obesity.[4]

  • Intervention: Participants were randomized (1:1:1) to receive subcutaneous injections of placebo, this compound 1.8 mg, or this compound 2.4 mg twice weekly for 26 weeks.[4][5]

  • Primary Endpoints:

    • Change from baseline in hyperphagia-related behaviors, as measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT). The HQ-CT is a 9-item caregiver-reported outcome measure that assesses the frequency and severity of food-seeking behaviors on a scale of 0 to 36.[4][13][14][15][16][17]

    • Change from baseline in body weight.[4]

  • Key Secondary Endpoints: Changes in body composition (fat and lean mass), lipid profiles, and other metabolic markers.[5]

ZGN-1061 Phase 2 Trial in Type 2 Diabetes
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[10]

  • Participant Population: Adults with type 2 diabetes and a body mass index (BMI) indicating overweight or obesity.[10]

  • Intervention: Participants were randomized to receive subcutaneous injections of placebo or ZGN-1061 at doses of 0.05 mg, 0.3 mg, 0.9 mg, or 1.8 mg every three days for 12 weeks.[10]

  • Primary Endpoint: Change from baseline in glycated hemoglobin (HbA1c).[10]

  • Key Secondary Endpoints: Change in body weight, fasting plasma glucose, and other metabolic and cardiovascular risk markers.

Signaling Pathway and Experimental Workflow Diagrams

MetAP2_Inhibition_Pathway cluster_drug MetAP2 Inhibitors cluster_cellular Cellular Mechanisms cluster_physiological Physiological Outcomes This compound This compound MetAP2 MetAP2 This compound->MetAP2 inhibit ZGN1061 ZGN-1061 ZGN1061->MetAP2 inhibit Gai Gαi Inactivation MetAP2->Gai prevents inactivation SREBP SREBP Inhibition MetAP2->SREBP leads to AC Adenylate Cyclase Gai->AC inhibits cAMP ↑ cAMP AC->cAMP produces PKA PKA Activation cAMP->PKA activates Lipolysis ↑ Lipolysis PKA->Lipolysis promotes Lipid_Synth ↓ Lipid & Cholesterol Biosynthesis SREBP->Lipid_Synth regulates Weight_Loss Weight Loss Lipolysis->Weight_Loss Lipid_Synth->Weight_Loss Glucose_Control Improved Glycemic Control

Caption: Proposed signaling pathway of MetAP2 inhibition by this compound and ZGN-1061.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_assessment Data Collection & Analysis cluster_outcome Outcome Evaluation Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Baseline Baseline Assessment (e.g., Weight, HbA1c, HQ-CT) Enrollment->Baseline Randomization Randomization Group_A Treatment Group A (e.g., this compound/ZGN-1061 Dose 1) Randomization->Group_A Group_B Treatment Group B (e.g., this compound/ZGN-1061 Dose 2) Randomization->Group_B Placebo Placebo Group Randomization->Placebo Follow_up Follow-up Assessments (Scheduled Intervals) Group_A->Follow_up Group_B->Follow_up Placebo->Follow_up Baseline->Randomization Data_Analysis Statistical Analysis Follow_up->Data_Analysis Efficacy Efficacy Endpoints (Primary & Secondary) Data_Analysis->Efficacy Safety Safety & Tolerability (Adverse Events) Data_Analysis->Safety

Caption: Generalized workflow of the randomized controlled clinical trials for this compound and ZGN-1061.

References

Investigating synergistic effects of Beloranib with other metabolic drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor, has demonstrated significant efficacy in promoting weight loss and improving metabolic parameters in clinical trials. However, its development was halted due to safety concerns, specifically an increased risk of venous thromboembolic events.[1][2] A thorough review of published literature and clinical trial data reveals a notable absence of studies investigating the synergistic effects of this compound in combination with other metabolic drugs such as metformin, GLP-1 receptor agonists, or SGLT2 inhibitors. This guide, therefore, provides a comprehensive overview of this compound's performance as a monotherapy, drawing comparisons with other major classes of metabolic drugs. We present available quantitative data, detailed experimental protocols from key clinical trials, and visualizations of relevant signaling pathways to offer a valuable resource for researchers exploring novel therapeutic strategies for obesity and related metabolic disorders.

Comparative Performance of this compound Monotherapy

This compound demonstrated impressive weight loss and improvements in several cardiometabolic markers across various patient populations, including those with general obesity, hypothalamic injury-associated obesity, and Prader-Willi syndrome (PWS).[1][3][4][5][6]

Efficacy in General Obesity

In a Phase 2, double-blind, randomized controlled trial involving 147 participants with obesity, this compound administered subcutaneously for 12 weeks resulted in dose-dependent and progressive weight loss. Notably, this was achieved without any specific diet or exercise recommendations.

Table 1: Efficacy of this compound in General Obesity (12 Weeks)

Treatment GroupMean Weight Loss (kg)Placebo-Adjusted Weight Loss (kg)
Placebo-0.4 ± 0.4-
This compound 0.6 mg-5.5 ± 0.5-5.1
This compound 1.2 mg-6.9 ± 0.6-6.5
This compound 2.4 mg-10.9 ± 1.1-10.5

Source: Adapted from a 2015 Phase 2 clinical trial publication.

Efficacy in Obesity with Type 2 Diabetes

A Phase 2b trial evaluated this compound in patients with severe obesity and type 2 diabetes. The results highlighted significant reductions in both body weight and HbA1c levels.

Table 2: Efficacy of this compound in Obese Patients with Type 2 Diabetes (6 Months)

Treatment GroupBody Weight Reduction (%)Placebo-Adjusted Weight Reduction (%)Absolute Reduction in HbA1c (%)
Placebo3.1-0.6
This compound 1.2 mg13.510.42.0
This compound 1.8 mg12.79.62.0

Source: Data from the ZAF-203 Phase 2b clinical trial.[7]

Efficacy in Prader-Willi Syndrome (PWS)

In a pivotal Phase 3 trial (bestPWS ZAF-311), this compound demonstrated a significant impact on both weight and hyperphagia-related behaviors in patients with PWS, a genetic disorder characterized by unrelenting hunger.

Table 3: Efficacy of this compound in Prader-Willi Syndrome (26 Weeks)

Treatment GroupPlacebo-Adjusted Body Weight Reduction (%)Reduction in Hyperphagia-Related Behaviors (HQ-CT Score)
This compound 1.8 mg8.20-6.3
This compound 2.4 mg9.45-7.0

Source: Data from the ZAF-311 Phase 3 clinical trial.[4]

Experimental Protocols

Protocol for Phase 2 Trial in General Obesity
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: 147 obese but otherwise healthy men and women.

  • Intervention: Subcutaneous injections of this compound (0.6 mg, 1.2 mg, or 2.4 mg) or placebo, administered twice weekly for 12 weeks.

  • Primary Endpoint: Change in body weight from baseline to week 12.

  • Secondary Endpoints: Changes in waist circumference, body fat mass, lipids, high-sensitivity C-reactive protein, and blood pressure.

  • Key Exclusion Criteria: History of clinically significant cardiovascular disease, diabetes, or use of medications known to affect body weight.

Protocol for Phase 3 Trial in Prader-Willi Syndrome (bestPWS ZAF-311)
  • Study Design: A pivotal, double-blind, placebo-controlled Phase 3 trial.[4]

  • Participant Population: 107 patients with a confirmed diagnosis of Prader-Willi syndrome.[4]

  • Intervention: Subcutaneous injections of this compound (1.8 mg or 2.4 mg) or placebo, administered twice weekly for a six-month randomized treatment period.[4][8]

  • Co-Primary Endpoints:

    • Change in hyperphagia-related behaviors, as measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).

    • Change in body weight.[4]

  • Key Inclusion Criteria: Diagnosis of PWS confirmed by genetic testing, and a body mass index (BMI) of 27 kg/m ² or greater.

Signaling Pathways and Potential for Synergy

While no direct studies on the synergistic effects of this compound with other metabolic drugs have been identified, an understanding of their distinct mechanisms of action allows for theoretical postulation of potential additive or synergistic benefits.

This compound's Mechanism of Action

This compound is a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme that plays a role in the control of metabolism.[2] Inhibition of MetAP2 is believed to reduce the production of new fatty acids by the liver and stimulate the utilization of stored fat for energy.[3] While initially thought to be the sole mechanism, more recent research suggests that MetAP2 may not be the only target responsible for this compound's effects, and other molecular pathways are involved.[9]

Beloranib_Pathway This compound This compound MetAP2 MetAP2 (Methionine Aminopeptidase 2) This compound->MetAP2 Inhibits FattyAcid_Synthesis Hepatic Fatty Acid Synthesis MetAP2->FattyAcid_Synthesis Promotes Fat_Oxidation Stored Fat Oxidation MetAP2->Fat_Oxidation Inhibits Weight_Loss Weight Loss FattyAcid_Synthesis->Weight_Loss Fat_Oxidation->Weight_Loss

This compound's Mechanism of Action
GLP-1 Receptor Agonists: A Potential Combination Partner

Glucagon-like peptide-1 (GLP-1) receptor agonists, such as semaglutide and liraglutide, are established treatments for type 2 diabetes and obesity. Their mechanism involves mimicking the effects of the endogenous incretin hormone GLP-1, leading to enhanced insulin secretion, suppressed glucagon secretion, delayed gastric emptying, and increased satiety. The combination of a GLP-1 RA with an SGLT2 inhibitor has been shown to have additive effects on glycemic control, weight loss, and blood pressure.[10][11][12]

GLP1_Pathway GLP1_RA GLP-1 Receptor Agonist GLP1_Receptor GLP-1 Receptor (Pancreas, Brain, etc.) GLP1_RA->GLP1_Receptor Activates Insulin Insulin Secretion GLP1_Receptor->Insulin Increases Glucagon Glucagon Secretion GLP1_Receptor->Glucagon Decreases Gastric_Emptying Gastric Emptying GLP1_Receptor->Gastric_Emptying Slows Satiety Satiety GLP1_Receptor->Satiety Increases Weight_Loss Weight Loss Insulin->Weight_Loss Glucagon->Weight_Loss Gastric_Emptying->Weight_Loss Satiety->Weight_Loss

GLP-1 Receptor Agonist Pathway

The distinct mechanisms of this compound (MetAP2 inhibition leading to altered fat metabolism) and GLP-1 RAs (incretin mimetic actions) suggest that their combination could potentially lead to synergistic effects on weight loss and metabolic control. A hypothetical combination could simultaneously target central appetite regulation and peripheral fat metabolism.

Hypothetical Experimental Workflow for Investigating Synergy

To formally assess the potential synergistic effects of this compound with a GLP-1 receptor agonist, a preclinical study could be designed as follows:

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Animal_Model Diet-Induced Obese Mouse Model Group_1 Vehicle Control Animal_Model->Group_1 Randomize Group_2 This compound Animal_Model->Group_2 Randomize Group_3 GLP-1 RA Animal_Model->Group_3 Randomize Group_4 This compound + GLP-1 RA Animal_Model->Group_4 Randomize Treatment Chronic Dosing (e.g., 4-8 weeks) Group_1->Treatment Group_2->Treatment Group_3->Treatment Group_4->Treatment Body_Weight Body Weight and Composition (DEXA) Treatment->Body_Weight Food_Intake Food Intake Treatment->Food_Intake Metabolic Glucose Tolerance Test Insulin Tolerance Test Treatment->Metabolic Biomarkers Serum Lipids, Adipokines, and Inflammatory Markers Treatment->Biomarkers

Hypothetical Preclinical Study Workflow

Conclusion and Future Directions

This compound demonstrated significant potential as a weight-loss agent with a novel mechanism of action. While its clinical development was halted, the exploration of its metabolic effects remains a valuable area of research. The lack of data on its synergistic potential with other metabolic drugs represents a clear knowledge gap. Future research with safer, next-generation MetAP2 inhibitors could explore combination therapies to potentially achieve greater efficacy and an improved safety profile for the treatment of obesity and related metabolic disorders. The distinct mechanisms of action of MetAP2 inhibitors and other classes of metabolic drugs, such as GLP-1 receptor agonists, present a compelling rationale for such investigations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.